molecular formula C19H26I3N3O9 B1672079 Iohexol CAS No. 66108-95-0

Iohexol

Cat. No.: B1672079
CAS No.: 66108-95-0
M. Wt: 821.1 g/mol
InChI Key: NTHXOOBQLCIOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iohexol is a non-ionic, water-soluble radiographic contrast medium widely used in preclinical and biomedical research . Its core research value lies in its ability to block X-rays, thereby providing clear visualization of internal structures, vasculature, and organs during computed tomography (CT) and other X-ray based imaging techniques . The degree of opacity produced is directly proportional to the total amount of the iodinated contrast agent in the path of the X-rays, allowing for quantitative assessments . In a research setting, this compound is applied in various areas, including angiography, urography, and studies of the gastrointestinal tract . Its low osmolality compared to ionic contrast agents makes it a preferred choice for in vitro and in vivo studies where maintaining cellular integrity and minimizing physiological disruption are critical . The mechanism of action is primarily physical; the iodine atoms in the this compound molecule effectively absorb X-ray radiation, creating a clear contrast between tissues or fluids containing the agent and the surrounding anatomy . Researchers utilize this compound of various concentrations, typically denoted by their iodine content (e.g., 140 to 350 milligrams of iodine per milliliter) . It can be administered through multiple routes in experimental models, including intravascular, intrathecal, oral, and rectal, depending on the research requirements . The product is excreted largely unchanged via the kidneys, which also enables its use in studies of renal function and clearance . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. All handling and experiments must be conducted by trained laboratory personnel in accordance with institutional safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023157
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66108-95-0
Record name Iohexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iohexol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iohexol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOHEXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-180 °C, 174 - 180 °C
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is Iohexol's mechanism of action in density gradient centrifugation?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iohexol, a non-ionic, iodinated density gradient medium, is a cornerstone for the separation and purification of biological materials. Marketed under trade names such as Nycodenz® and Omnipaque®, its unique physicochemical properties make it an invaluable tool for isolating cells, organelles, viruses, and macromolecules with high purity and viability. This technical guide delves into the core mechanism of action of this compound in density gradient centrifugation, providing a comprehensive overview of its properties, detailed experimental protocols, and visual representations of its application.

The Core Mechanism: How this compound Facilitates Separation

The efficacy of this compound in density gradient centrifugation stems from a combination of its key physicochemical properties. Unlike ionic gradient media, this compound's non-ionic nature prevents alterations in the native charge of biological membranes, thus preserving the integrity of separated components.[1][2] Its low osmolality ensures that cells and organelles do not undergo osmotic shock, shrinking, or lysis during the separation process, a significant advantage over hypertonic sucrose (B13894) gradients.[1][3]

The high density of this compound, a result of its tri-iodinated benzene (B151609) ring structure, allows for the formation of steep and stable gradients capable of separating particles based on their buoyant densities.[2][4] During centrifugation, biological particles migrate through the this compound gradient until they reach a point where their own density equals that of the surrounding medium, their "isopycnic point," resulting in the formation of distinct bands of purified material.[1] The low viscosity of this compound solutions, relative to other gradient media, facilitates the rapid sedimentation of particles, reducing centrifugation times.[2]

The fundamental principle is the differential sedimentation of particles through a pre-formed or self-forming gradient. When a biological sample is layered on top of or suspended within an this compound gradient and subjected to centrifugal force, components of varying densities travel through the gradient at different rates. Denser particles will sediment further down the tube, while less dense particles will remain closer to the top. This process allows for the precise separation of a heterogeneous mixture into its constituent parts.

Physicochemical Properties of this compound Solutions

The precise control over the density and viscosity of the gradient is paramount for successful separation. The following tables summarize the key quantitative data for this compound solutions at various concentrations.

Concentration (mg Iodine/mL)This compound Concentration (mg/mL)Density (g/mL at 37°C)Osmolality (mOsm/kg water)Viscosity (cP at 37°C)
1403021.1643221.5
1803881.2094082.0
2405181.2805203.4
3006471.3496726.3
3507551.40684410.4

Data sourced from OMNIPAQUE™ (this compound) injection product information.[5][6]

The relationship between the concentration of Nycodenz® (% w/v), its refractive index (n), and density (g/mL) can be described by the following linear equations:[7][8]

  • Concentration (% w/v) = 607.75 * n - 810.13

  • Density (g/mL) = 3.242 * n - 3.323

These formulae are invaluable for accurately determining the concentration and density of gradient fractions during experimental work.

Experimental Protocols

The versatility of this compound allows for its use in a wide array of separation protocols. Below are detailed methodologies for key applications.

Isolation of Human Blood Dendritic Cells

This protocol utilizes a discontinuous Nycodenz gradient to isolate dendritic cells from peripheral blood mononuclear cells (PBMCs).[9]

Methodology:

  • Prepare PBMCs: Isolate PBMCs from whole blood using a standard Ficoll-Paque gradient.

  • Culture and Deplete T-lymphocytes: Culture the PBMCs for 16 hours and deplete T-lymphocytes using a suitable method (e.g., rosetting with sheep red blood cells).

  • Prepare Nycodenz Gradient: Prepare a discontinuous gradient of Nycodenz in a centrifuge tube.

  • Layer Cells: Carefully layer the T-lymphocyte depleted PBMC suspension onto the Nycodenz gradient.

  • Centrifugation: Centrifuge the gradient.

  • Collect Dendritic Cells: Collect the enriched dendritic cell fraction from the interface of the gradient layers.

  • Wash and Analyze: Wash the collected cells to remove the Nycodenz and proceed with immunophenotyping and functional assays.

Purification of Adenovirus

This method employs a Nycodenz® gradient for the purification of adenovirus, which is particularly useful for scalable production.[10]

Methodology:

  • Cell Lysis: Lyse adenovirus-infected cells using three freeze-thaw cycles to release the viral particles.

  • Clarification: Centrifuge the lysate at a low speed to pellet cell debris.

  • Gradient Preparation: Prepare a buffered Nycodenz® gradient. A common buffer consists of 0.3 M NaCl, 20 mM Tris-Cl pH 8.0, and 1 mM MgCl₂.[10]

  • Loading: Load the clarified viral lysate onto the Nycodenz® gradient.

  • Ultracentrifugation: Perform ultracentrifugation to separate the virus particles.

  • Fraction Collection: Collect the fractions containing the purified adenovirus. The isodense point for adenovirus in a Nycodenz® gradient is typically between 35% and 55%.[10]

  • Downstream Processing: Further process the purified virus as required (e.g., buffer exchange, concentration).

Isolation of Cell Nuclei

This protocol uses a multi-layered iodixanol (B1672021) gradient to obtain a highly pure fraction of intact nuclei.[11]

Methodology:

  • Homogenization: Homogenize the tissue or cells in a suitable buffer to release the nuclei.

  • Gradient Preparation: Prepare a discontinuous iodixanol gradient by carefully layering solutions of decreasing density. A typical gradient might consist of 35%, 29%, and 25% iodixanol.[11]

  • Sample Loading: Mix the homogenate with a 50% iodixanol solution to a final concentration of 25% and layer it on top of the 29% iodixanol layer.[11]

  • Centrifugation: Centrifuge the gradient in a swinging-bucket rotor at 3,500 x g for 20 minutes at 4°C with the brake off.[11]

  • Nuclei Collection: Carefully aspirate the top layers and collect the white band of nuclei located at the interface between the 29% and 35% iodixanol layers.[11]

  • Washing and Analysis: Wash the isolated nuclei to remove the gradient medium and proceed with downstream applications such as single-nucleus RNA sequencing.

Visualizing the Process

Diagrams created using the DOT language provide a clear visual representation of the logical relationships and workflows in density gradient centrifugation with this compound.

cluster_prep Sample and Gradient Preparation cluster_centrifugation Centrifugation Process cluster_separation Separation and Collection cluster_analysis Downstream Analysis start Start: Heterogeneous Biological Sample prep_gradient Prepare this compound Gradient (Discontinuous or Continuous) start->prep_gradient layer_sample Layer Sample onto Gradient prep_gradient->layer_sample centrifuge Apply Centrifugal Force layer_sample->centrifuge separation Particles Migrate to Isopycnic Points centrifuge->separation banding Formation of Distinct Bands separation->banding collection Collect Purified Fractions banding->collection analysis Analyze Purified Components collection->analysis

Figure 1: An experimental workflow diagram illustrating the key stages of density gradient centrifugation using this compound.

cluster_properties Core Physicochemical Properties cluster_outcomes Mechanism of Action in Centrifugation This compound This compound Molecule non_ionic Non-Ionic Nature This compound->non_ionic low_osmolality Low Osmolality This compound->low_osmolality high_density High Density This compound->high_density low_viscosity Low Viscosity This compound->low_viscosity preserves_integrity Preserves Biological Integrity non_ionic->preserves_integrity prevents_damage Prevents Osmotic Damage low_osmolality->prevents_damage forms_gradient Forms Stable Density Gradient high_density->forms_gradient rapid_sedimentation Allows Rapid Sedimentation low_viscosity->rapid_sedimentation

Figure 2: A logical relationship diagram showing how the physicochemical properties of this compound contribute to its mechanism of action.

Conclusion

This compound's unique combination of being non-ionic, iso-osmotic at physiological densities, and capable of forming stable, high-density gradients makes it an exemplary medium for density gradient centrifugation. Its gentle nature ensures the preservation of the structural and functional integrity of a wide range of biological materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their separation and purification workflows. By understanding the core mechanism of action and leveraging the versatility of this compound, significant advancements in various fields of life science research can be achieved.

References

Iohexol as a Cell Separation Medium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific cell populations from heterogeneous samples is a critical step in a vast array of research, diagnostic, and therapeutic applications. Density gradient centrifugation is a fundamental and widely used technique for this purpose, relying on the differential sedimentation of cells through a medium of defined density. While Ficoll-Paque™ has traditionally been a popular choice, non-ionic, iodinated contrast media such as Iohexol offer distinct advantages. This technical guide provides a comprehensive overview of the properties of this compound as a cell separation medium, with a focus on its physicochemical characteristics, effects on cells, and detailed experimental protocols.

Core Properties of this compound for Cell Separation

This compound, commercially available under brand names like Nycodenz® and Omnipaque™, is a non-ionic, water-soluble, iodinated compound. Its utility in cell separation is underpinned by a unique combination of physicochemical properties that promote effective cell fractionation while maintaining cell viability and function.

Physicochemical Properties

The key physicochemical properties of this compound relevant to its application as a density gradient medium are summarized in the table below.

PropertyValueSignificance in Cell Separation
Molecular Weight 821.14 g/mol [1]The high molecular weight contributes to the formation of stable density gradients.
Density Can form solutions with densities up to 1.426 g/mL in water[2]Allows for the creation of a wide range of densities suitable for separating various cell types.
Osmolality Low osmolality, can be made iso-osmotic[2][3]Minimizes osmotic stress on cells, thereby preserving cell size, morphology, and viability.
Viscosity Lower than sucrose (B13894) solutions of similar densityFacilitates faster sedimentation of cells and easier handling of the medium.
Solubility Highly soluble in water[1]Enables the preparation of high-density stock solutions.
Toxicity Generally considered non-toxic to mammalian cells at concentrations and exposure times typical for cell separation[4]Crucial for isolating viable and functional cells for downstream applications.
Metabolism Not metabolized by mammalian cells[5]Ensures that the medium does not interfere with cellular metabolic processes.
Effects on Cells

The interaction of the separation medium with cells is a critical factor in achieving high-quality cell isolates. This compound's non-ionic nature and low osmolality contribute to its favorable profile in this regard.

  • Cell Viability: this compound is generally well-tolerated by cells. However, its cytotoxicity is dependent on both concentration and the duration of exposure. Brief exposure, typical for cell separation protocols (e.g., 30 minutes), generally does not significantly impact cell viability or function[4]. However, prolonged exposure (e.g., 4 hours or more) to high concentrations can have cytotoxic effects[4].

  • Cellular Function: Because it is not metabolized and exerts minimal osmotic stress, this compound is less likely to alter cellular functions compared to hyperosmotic media like sucrose. This is particularly important for applications where the functional integrity of the isolated cells is paramount, such as in immunology research or cell therapy development.

  • Signaling Pathways: Direct research on the specific effects of this compound on cellular signaling pathways during the brief period of cell separation is limited. However, studies on the effects of contrast media on endothelial cells have shown that prolonged exposure can induce apoptosis through the Bcl-2/Bax-caspase-3 signaling pathway. It is important to note that these conditions are more extreme than those typically encountered during standard cell isolation procedures. The primary physical stress on cells during density gradient centrifugation is mechanical, arising from the centrifugal forces.

This compound vs. Ficoll: A Comparative Overview

Ficoll-Paque™, a solution of Ficoll (a high molecular weight sucrose polymer) and sodium diatrizoate, is a widely used density gradient medium. The table below provides a comparative summary of this compound and Ficoll for the separation of peripheral blood mononuclear cells (PBMCs).

ParameterThis compound (Nycodenz®)Ficoll-Paque™
Composition Non-ionic, iodinated compoundSucrose polymer and sodium diatrizoate
Osmolality Can be made iso-osmoticHyper-osmotic
Monocyte Purity Can achieve high purity (95-98%) with optimized protocols[3]Generally good, but may require additional steps for high purity
Lymphocyte Yield Generally good, comparable to FicollHigh yield is a key feature
Granulocyte Contamination Can be effectively minimizedCan be a concern, may require further purification steps
Cell Viability High, due to iso-osmotic natureGenerally high, but osmotic stress can be a factor

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cell separation. Below are example protocols for the isolation of common cell types using this compound-based density gradients.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a general guideline for the isolation of PBMCs from whole human blood.

Materials:

  • This compound (Nycodenz®) stock solution (e.g., 27.6% w/v in water, density ≈ 1.15 g/mL)

  • Phosphate-Buffered Saline (PBS), sterile

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • 50 mL conical centrifuge tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Protocol:

  • Prepare the Density Gradient: Carefully layer 15 mL of the this compound solution into a 50 mL conical tube.

  • Prepare the Blood Sample: Dilute the anticoagulated whole blood 1:1 with PBS.

  • Layer the Blood: Gently overlay 30-35 mL of the diluted blood onto the this compound gradient. It is crucial to do this slowly to maintain a sharp interface between the blood and the gradient medium.

  • Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • Harvesting PBMCs: After centrifugation, four layers will be visible:

    • Top layer: Plasma

    • Second layer (at the interface): A "buffy coat" containing PBMCs

    • Third layer: this compound solution

    • Bottom pellet: Red blood cells and granulocytes Carefully aspirate the upper plasma layer without disturbing the PBMC layer. Using a clean pipette, collect the PBMC layer and transfer it to a new 50 mL conical tube.

  • Washing: Add at least 3 volumes of PBS to the collected PBMCs. Centrifuge at 250-300 x g for 10 minutes at room temperature.

  • Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of culture medium or buffer for downstream applications.

Experimental Workflow for PBMC Isolation

PBMC_Isolation_Workflow start Start: Anticoagulated Whole Blood dilute Dilute Blood 1:1 with PBS start->dilute layer Layer Diluted Blood onto this compound Gradient dilute->layer centrifuge Centrifuge: 400-500 x g, 30 min (Brake Off) layer->centrifuge harvest Harvest PBMC Layer (Buffy Coat) centrifuge->harvest wash1 Wash with PBS (Centrifuge 250-300 x g) harvest->wash1 resuspend Resuspend in Desired Medium wash1->resuspend end Isolated PBMCs resuspend->end

Caption: Workflow for isolating PBMCs using an this compound density gradient.

Isolation of Monocytes

This protocol is designed to enrich for monocytes, which have a slightly lower density than lymphocytes.

Materials:

  • This compound (Nycodenz®) solutions of varying densities (e.g., 1.063 g/mL and 1.077 g/mL), iso-osmotic.

  • Leukocyte-rich plasma (prepared by dextran (B179266) sedimentation of whole blood)

  • PBS, sterile

  • 15 mL conical centrifuge tubes

  • Centrifuge with a swinging-bucket rotor

Protocol:

  • Prepare a Discontinuous Gradient: In a 15 mL conical tube, carefully layer 3 mL of the 1.077 g/mL this compound solution under 3 mL of the 1.063 g/mL this compound solution.

  • Layer the Cells: Gently layer the leukocyte-rich plasma on top of the gradient.

  • Centrifugation: Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

  • Harvesting Monocytes: Monocytes will be enriched at the interface between the plasma and the 1.063 g/mL this compound layer. Carefully collect this layer.

  • Washing: Wash the collected cells with PBS as described in the PBMC protocol.

Experimental Workflow for Monocyte Isolation

Monocyte_Isolation_Workflow start Start: Leukocyte-Rich Plasma gradient Prepare Discontinuous This compound Gradient (1.077 & 1.063 g/mL) start->gradient layer Layer Cells onto Gradient gradient->layer centrifuge Centrifuge: 600 x g, 20 min (Brake Off) layer->centrifuge harvest Harvest Monocyte-Enriched Layer at Interface centrifuge->harvest wash Wash with PBS harvest->wash end Isolated Monocytes wash->end

Caption: Workflow for isolating monocytes using a discontinuous this compound gradient.

Conclusion

This compound presents a compelling alternative to traditional cell separation media, offering the significant advantages of iso-osmotic conditions and low viscosity. These properties contribute to the isolation of high-purity, high-viability cell populations with minimal perturbation of their native state. For researchers in basic science, clinical diagnostics, and drug development, the use of this compound can enhance the quality and reliability of downstream applications that depend on the functional integrity of isolated cells. The detailed protocols and comparative data provided in this guide serve as a valuable resource for optimizing cell separation methodologies.

References

Nycodenz® (Iohexol): A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research, the isolation and purification of specific cellular and subcellular components are paramount for accurate downstream analysis. Nycodenz®, the trademark name for the chemical compound iohexol, stands out as a versatile and widely used non-ionic density gradient medium.[1] Its unique physicochemical properties make it an invaluable tool for the separation of a wide range of biological materials, including cells, organelles, and viruses.[1][2][3] This technical guide provides an in-depth overview of Nycodenz®/Iohexol, offering a comparative analysis, detailed experimental protocols, and insights into its applications in research.

Initially developed as an X-ray contrast agent for medical imaging, this compound's transition into the research laboratory was driven by its favorable characteristics, such as low osmolality and non-ionic nature, which minimize interference with biological samples.[1][3][4] This guide will delve into the core properties of Nycodenz®, present its applications with detailed methodologies, and provide a toxicological profile to ensure its effective and safe use in your research endeavors.

Physicochemical Properties of Nycodenz®/Iohexol

The utility of Nycodenz® as a density gradient medium is rooted in its distinct chemical and physical properties. Chemically, it is a non-ionic, tri-iodinated derivative of benzoic acid.[2][3] This structure confers high density and water solubility. An 80% (w/v) solution can reach a density of 1.426 g/mL.[3][5] The presence of hydrophilic side chains makes it highly soluble in aqueous solutions.[3]

Key physicochemical parameters of Nycodenz®/Iohexol are summarized in the table below, providing a quantitative basis for its application in density gradient centrifugation.

PropertyValueReferences
Chemical Name 5-(N-2,3-dihydroxypropylacetamido)-2,4,6-tri-iodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide[2][3]
Molecular Weight 821.14 g/mol [6][7]
Density (solid) 2.1 g/mL[2][6]
Maximum Solution Density 1.426 g/mL (at 80% w/v)[3][6]
Solubility Highly soluble in water, formamide, and dimethylformamide[2][6]
Osmolality Low osmolality compared to ionic contrast media. Ranges from 322 mOsm/kg to 844 mOsm/kg depending on concentration.[8]
Viscosity Low viscosity, allowing for rapid sedimentation of particles.[4]
Stability Solid form is stable for up to 5 years when stored at room temperature and protected from light. Solutions are also stable for 5 years if kept sterile and light-protected. Can be autoclaved.[2][3]

The relationship between the concentration of Nycodenz® in an aqueous solution and its resulting density and refractive index is linear and can be calculated using the following formulas:[2][9]

  • Concentration (% w/v) = 607.75 * n - 810.13

  • Density (g/mL) = 3.242 * n - 3.323

Where 'n' is the refractive index of the solution. It is important to correct for the presence of buffers or salts in the medium when using these equations.[2][9]

Core Applications and Experimental Protocols

Nycodenz® is a versatile tool with a broad range of applications in biological research. Its primary use is in density gradient centrifugation for the separation of various biological materials.

Cell Separation

Nycodenz® is highly effective for the isolation of specific cell populations from heterogeneous mixtures like blood and tissue homogenates.[1] Its non-ionic nature and low osmolality help maintain cell viability and integrity during the separation process.[2]

This protocol outlines a one-step method for the isolation of mononuclear cells (lymphocytes and monocytes).[10][11]

Materials:

  • Whole blood collected with an anticoagulant (e.g., EDTA)

  • Nycodenz® powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Centrifuge with a swinging-bucket rotor

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

Methodology:

  • Prepare Nycodenz® Solution: Prepare a Nycodenz® solution with a density of 1.077 g/mL in PBS. The concentration required can be calculated using the formula mentioned in section 2 or by referring to the manufacturer's instructions. Filter-sterilize the solution.

  • Sample Preparation: Dilute the whole blood sample 1:1 with sterile PBS at room temperature.

  • Layering: Carefully layer the diluted blood sample on top of the Nycodenz® solution in a centrifuge tube. Maintain a sharp interface between the two layers to ensure optimal separation.

  • Centrifugation: Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the centrifuge brake turned off. This allows the layers to form without disruption.

  • Harvesting: After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma and platelets

    • Second layer (at the interface): Mononuclear cells (lymphocytes and monocytes)

    • Third layer: Nycodenz® solution

    • Bottom pellet: Erythrocytes and granulocytes

  • Washing: Carefully aspirate the mononuclear cell layer from the interface using a sterile pipette and transfer it to a new centrifuge tube.

  • Wash the isolated cells by adding an excess of PBS (at least 3 times the volume of the cell suspension) and centrifuge at 250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in the desired buffer or culture medium for downstream applications.

G cluster_prep Sample Preparation cluster_gradient Density Gradient Setup cluster_centrifugation Centrifugation cluster_separation Cell Separation cluster_harvest Harvesting & Washing A Whole Blood B Dilute 1:1 with PBS A->B D Layer Diluted Blood onto Nycodenz B->D C Nycodenz Solution (1.077 g/mL) E Centrifuge (400-500 x g, 20-30 min) D->E G Mononuclear Cells (Interface) E->G F Plasma H Nycodenz J Aspirate Mononuclear Cell Layer G->J I Erythrocytes & Granulocytes K Wash with PBS J->K L Resuspend for Downstream Use K->L

Workflow for Mononuclear Cell Isolation
Subcellular Organelle Isolation

Nycodenz® gradients are also well-suited for the isolation of subcellular organelles such as nuclei, mitochondria, and lysosomes.[1][12][13] The low viscosity of Nycodenz® solutions allows for the purification of these organelles at lower centrifugal forces and in shorter times compared to other media.[13]

This protocol provides a method for isolating mitochondria from mouse liver tissue.

Materials:

  • Fresh mouse liver

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Nycodenz® powder

  • High-speed centrifuge

  • Dounce homogenizer

  • Sterile centrifuge tubes

Methodology:

  • Tissue Homogenization: Mince the fresh mouse liver and homogenize it in ice-cold homogenization buffer using a Dounce homogenizer.

  • Differential Centrifugation (Pre-purification):

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

  • Prepare Nycodenz® Gradient: Prepare a discontinuous or continuous Nycodenz® gradient. For a simple discontinuous gradient, layer solutions of decreasing density (e.g., 30%, 20%, and 15% w/v Nycodenz® in homogenization buffer) in a centrifuge tube.

  • Gradient Centrifugation: Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and carefully layer it on top of the Nycodenz® gradient.

  • Centrifuge at a higher speed (e.g., 20,000 x g) for 30-60 minutes at 4°C.

  • Harvesting: Mitochondria will band at a specific density within the gradient. Carefully collect the mitochondrial fraction using a pipette.

  • Washing: Dilute the collected fraction with homogenization buffer and centrifuge to pellet the purified mitochondria.

  • Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments.

G cluster_prep Tissue Preparation cluster_prepurify Pre-purification cluster_gradient Gradient Centrifugation cluster_harvest Harvesting & Washing A Mouse Liver B Homogenize A->B C Centrifuge (1,000 x g) B->C D Collect Supernatant C->D E Centrifuge (10,000 x g) D->E F Crude Mitochondrial Pellet E->F H Layer Crude Mitochondria F->H G Prepare Nycodenz Gradient G->H I Centrifuge (20,000 x g) H->I J Collect Mitochondrial Band I->J K Wash with Buffer J->K L Purified Mitochondria K->L

Workflow for Mitochondrial Isolation
Virus Purification

The non-ionic and low viscosity properties of Nycodenz® make it an excellent medium for the purification of viruses.[1][2] It allows for efficient separation of viral particles from cellular debris and other contaminants.

This protocol is adapted for the purification of adenoviruses.

Materials:

  • Virus-infected cell lysate

  • Nycodenz® powder

  • Buffered salt solution (e.g., 0.3 M NaCl, 20 mM Tris-Cl pH 8.0, 1 mM MgCl₂)

  • Ultracentrifuge with a swinging-bucket or continuous-flow rotor

  • Sterile centrifuge tubes

Methodology:

  • Lysate Clarification: Centrifuge the cell lysate at low speed to remove cell debris.

  • Prepare Nycodenz® Gradient: Prepare a continuous or discontinuous Nycodenz® gradient in buffered salt solution. A common range for adenovirus purification is a 35% to 55% Nycodenz® gradient.

  • Loading and Centrifugation: Carefully layer the clarified lysate onto the gradient. For larger volumes, a continuous-flow rotor can be used. Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

  • Fraction Collection: The adenovirus particles will form a visible band at their isopycnic point, typically around 45% Nycodenz®.[14] Carefully collect this band.

  • Removal of Nycodenz®: The collected virus fraction can be cleared of Nycodenz® by methods such as dialysis, ultrafiltration, or gel filtration.[2][5]

Toxicological Profile

While Nycodenz®/Iohexol is considered non-toxic for most in vitro applications, it is important to be aware of its potential cytotoxic effects, especially at high concentrations and with prolonged exposure.[15][16] Studies have shown that high concentrations of this compound can have a time- and concentration-dependent cytotoxic effect on various cell types, including mesenchymal stem cells and endothelial cells.[15][17] These effects are largely attributed to hyperosmolality.[17][18]

In comparison to ionic contrast media, this compound exhibits significantly lower toxicity.[16] When compared to other non-ionic media, its toxicity profile is also favorable.[16] For most research applications involving cell separation, the brief exposure time and subsequent washing steps are sufficient to mitigate any potential cytotoxic effects. However, for applications requiring prolonged cell culture in the presence of the medium, it is crucial to determine the optimal non-toxic concentration for the specific cell type being studied.

Comparative Analysis with Other Density Gradient Media

Nycodenz®/Iohexol offers several advantages over other commonly used density gradient media like Ficoll® and Percoll®.

FeatureNycodenz®/IohexolFicoll®Percoll®
Composition Iodinated benzoic acid derivativeSynthetic high molecular weight sucrose polymerColloidal silica (B1680970) particles coated with polyvinylpyrrolidone
Ionic Nature Non-ionicNon-ionicNon-ionic
Osmolality LowLow (below 20% w/v)Can be made iso-osmotic
Viscosity LowHighLow
Toxicity LowLowLow
Autoclavable YesNoYes
Gradient Formation Can be pre-formed or self-formingPre-formedSelf-forming during centrifugation
Removal Dialysis, ultrafiltration, gel filtrationDialysisHigh-speed centrifugation
Primary Applications Cells, organelles, virusesMononuclear cellsCells, organelles, viruses

The low viscosity of Nycodenz® is a significant advantage, as it allows for faster separation times.[4] While Ficoll® is effective for isolating mononuclear cells, its high viscosity can be a drawback. Percoll® forms self-generating gradients, which can be convenient, but the silica particles can sometimes interfere with downstream applications.[19] Ultimately, the choice of density gradient medium will depend on the specific application and the biological material being separated.

Troubleshooting

Common issues encountered during density gradient centrifugation can often be resolved with careful attention to technique.

ProblemPossible CauseSolution
Poor cell separation/yield Incorrect gradient densityVerify the density of your Nycodenz® solution using a refractometer.
Overloading of the gradientReduce the volume of the sample layered onto the gradient.
Disruption of the gradientLayer the sample slowly and carefully. Use a slow acceleration and deceleration profile on the centrifuge.
Cell clumping Presence of DNA from lysed cellsAdd DNase to the sample before centrifugation.
Low cell viability Cytotoxicity of the mediumReduce the exposure time to the gradient medium and ensure thorough washing of the cells.
Gradient collapse Improper gradient formationEnsure proper layering of discontinuous gradients or allow sufficient time for continuous gradients to form.

Conclusion

Nycodenz®/Iohexol is a powerful and versatile tool for researchers across various disciplines. Its well-defined physicochemical properties, low toxicity, and ease of use make it an excellent choice for the separation of cells, subcellular organelles, and viruses. By understanding its characteristics and following optimized protocols, researchers can achieve high-purity isolations, leading to more reliable and reproducible experimental outcomes. This guide provides a solid foundation for the effective implementation of Nycodenz® in your research, empowering you to unlock new insights in your field.

References

Iohexol in Molecular Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iohexol, a non-ionic, iodinated density gradient medium, has become an indispensable tool in molecular biology for the separation and purification of a wide range of biological materials. Marketed under trade names such as Nycodenz® and OptiPrep™, its utility stems from its ability to form iso-osmotic gradients, its low viscosity, and its non-toxic nature, which collectively ensure the preservation of the structural and functional integrity of isolated components. This technical guide provides an in-depth exploration of the core applications of this compound in molecular biology, complete with detailed experimental protocols, quantitative data summaries, and visual representations of workflows and affected signaling pathways.

Introduction to this compound

This compound is a water-soluble, non-ionic compound that is not metabolized by mammalian cells.[1] Its high density and ability to form solutions of varying densities make it an excellent medium for density gradient centrifugation. Unlike sucrose (B13894), a traditional medium, this compound gradients can be iso-osmotic, thereby preventing the osmotic stress and dehydration of cells and organelles during separation. This property is crucial for maintaining the viability and functionality of the isolated biological materials.

Core Applications in Molecular Biology

This compound's versatility allows for its use in a variety of separation and purification techniques. The primary applications in molecular biology include:

  • Cell Separation: Isolation of specific cell populations from heterogeneous mixtures, such as blood and dissociated tissues.

  • Organelle Isolation: Purification of subcellular organelles, including nuclei, mitochondria, and synaptosomes, from cell lysates.

  • Virus and Macromolecule Purification: Isolation of viral particles and other macromolecular complexes.

Cell Separation with this compound

Density gradient centrifugation with this compound is a powerful method for separating different cell types based on their buoyant densities. This technique is particularly useful for isolating mononuclear cells from peripheral blood, separating neuronal cells from brain tissue, and enriching specific cell populations like senescent cells.

Isolation of Mononuclear Cells from Human Blood

This protocol describes a one-step method for the isolation of mononuclear cells (lymphocytes and monocytes) from human blood using a Nycodenz® (this compound) separation medium.[2][3] This method results in high yield and purity of mononuclear cells by pelleting erythrocytes and polymorphonuclear leukocytes while the mononuclear cells remain in the supernatant.

Experimental Protocol:

  • Prepare the Nycodenz® separation medium with a density between 1.061 to 1.078 g/ml and an osmolarity in the 300 to 410 mOsm range for optimal separation.[3]

  • Mix the blood sample with the Nycodenz® separation medium.

  • Centrifuge the mixture at 1900 rpm for 15 minutes.[3]

  • Collect the mononuclear cells from the supernatant.

  • Wash the collected cells to remove any remaining gradient medium.

Quantitative Data Summary: Mononuclear Cell Isolation

ParameterValueReference
Purity of Monocytes95-98%[3]
Cell ViabilityNot significantly affected, even at 600 mOsm[3]
Recovery of Mononuclear CellsHigh[2]

G start Start: Whole Blood Sample mix Mix with Nycodenz® (1.061-1.078 g/ml) start->mix centrifuge Centrifuge (1900 rpm, 15 min) mix->centrifuge collect Collect Mononuclear Cells (Supernatant) centrifuge->collect wash Wash Cells collect->wash end End: Purified Mononuclear Cells wash->end

Figure 2: Workflow for isolating neuronal cells from brain tissue.

Isolation of Senescent Cells

This protocol utilizes an OptiPrep™ (this compound) density gradient to separate doxorubicin-induced senescent hepatocellular carcinoma (HCC) cells based on their altered density.

[4]Experimental Protocol:

  • Induce senescence in HCC cell lines (e.g., HepG2, Huh-7) with doxorubicin.

  • Prepare a discontinuous OptiPrep™ gradient with layers of 22-25%, 15%, and 5-10% OptiPrep™ in DMEM. 3[4]. Resuspend the cell pellet in the 22-25% OptiPrep™/DMEM solution and underlay it beneath the other gradient layers.

  • Centrifuge at 1000 x g for 30 minutes at room temperature. 5[4]. Collect the senescent cells from the interface between the medium and the 5-10% OptiPrep™ layer.

  • Wash and re-plate the isolated senescent cells.

Quantitative Data Summary: Senescent Cell Isolation

ParameterHepG2Huh-7Reference
Enrichment of γH2A.X positive cells81% to 87.4%66.5% to 85.1%
Reduction of Proliferating (EdU+) Cellsto <1%to ~3%

Experimental Workflow: Senescent Cell Isolation

G start Start: Mixed Population of Senescent & Non-senescent Cells gradient Prepare Discontinuous OptiPrep™ Gradient start->gradient load Load Cells in Bottom Layer gradient->load centrifuge Centrifuge (1000 x g, 30 min) load->centrifuge collect Collect Senescent Cells from Upper Interface centrifuge->collect wash Wash & Re-plate collect->wash end End: Enriched Senescent Cells wash->end

Figure 3: Workflow for isolating senescent cells.

Organelle Isolation with this compound

This compound gradients are highly effective for the purification of various subcellular organelles, preserving their morphology and function.

Isolation of Nuclei

This protocol describes the rapid purification of intact nuclei from animal tissues using a discontinuous iodixanol (B1672021) (OptiPrep™) gradient.

Experimental Protocol:

  • Homogenize the tissue in an appropriate buffer.

  • Prepare a discontinuous gradient of 35% and 30% iodixanol.

  • Layer the homogenate on top of the gradient.

  • Centrifuge at 10,000 x g for 20 minutes.

  • Collect the purified nuclei from the interface between the 30% and 35% layers.

Experimental Workflow: Nuclei Isolation

G start Start: Animal Tissue homogenize Homogenize Tissue start->homogenize gradient Layer on Discontinuous Iodixanol Gradient (30%, 35%) homogenize->gradient centrifuge Centrifuge (10,000 x g, 20 min) gradient->centrifuge collect Collect Nuclei from Interface centrifuge->collect end End: Purified Nuclei collect->end

Figure 4: Workflow for isolating nuclei.

Isolation of Mitochondria

While many protocols for high-purity mitochondria isolation utilize Percoll gradients, the principles can be adapted for this compound (Nycodenz®) due to its similar properties. The following is a generalized protocol adaptable for this compound. Purity of the mitochondrial fraction can be assessed by measuring the activity of marker enzymes such as succinate (B1194679) dehydrogenase or citrate (B86180) synthase and by Western blotting for proteins specific to mitochondria and other organelles.

[5][6][7][8]Generalized Experimental Protocol (Adaptable for this compound):

  • Homogenize cells or tissues in an appropriate isolation buffer.

  • Perform differential centrifugation to obtain a crude mitochondrial pellet (typically at 7,000-10,000 x g). 3[5]. Resuspend the crude mitochondrial pellet.

  • Prepare a discontinuous this compound gradient (e.g., with layers of 17%, 25%, and 35%).

  • Layer the resuspended crude mitochondria onto the gradient.

  • Centrifuge at a high speed (e.g., >100,000 x g) for 1-2 hours.

  • Collect the purified mitochondria from the appropriate interface.

  • Wash the mitochondria to remove the gradient medium.

Quantitative Data Summary: Assessment of Mitochondrial Purity

Marker TypeMarkerLocationUse in Purity AssessmentReference
MitochondrialSuccinate DehydrogenaseInner MembranePositive marker for mitochondrial enrichment
Citrate SynthaseMatrixPositive marker for mitochondrial yield
COX4Inner MembranePositive marker (Western Blot)
CytoplasmicCarbonic Anhydrase IICytosolNegative marker for cytoplasmic contamination
Endoplasmic ReticulumGRP94ER LumenNegative marker for ER contamination

Experimental Workflow: Mitochondria Isolation

G start Start: Cells or Tissue homogenize Homogenization start->homogenize diff_cent Differential Centrifugation (7,000-10,000 x g) homogenize->diff_cent crude_mito Resuspend Crude Mitochondrial Pellet diff_cent->crude_mito gradient Layer on Discontinuous This compound Gradient crude_mito->gradient ultra_cent Ultracentrifugation (>100,000 x g) gradient->ultra_cent collect Collect Purified Mitochondria ultra_cent->collect wash Wash Mitochondria collect->wash end End: Purified Mitochondria wash->end

Figure 5: Generalized workflow for isolating mitochondria.

Isolation of Synaptosomes

Iodixanol gradients can be used to purify synaptosomes, which are resealed nerve terminals, from brain homogenates.

[9][10]Experimental Protocol:

  • Prepare a crude synaptosomal fraction (P2 pellet) from brain tissue homogenate by differential centrifugation. 2[10]. Resuspend the P2 pellet and layer it onto a discontinuous iodixanol gradient (e.g., 15% and 25% layers). 3[9]. Centrifuge at 10,000 x g for 20 minutes. 4[9]. Collect the synaptosomes from the 15%/25% iodixanol interface.

[9]Quantitative Data Summary: Synaptosome Isolation

ParameterValueReference
EnrichmentEnriched fraction

Experimental Workflow: Synaptosome Isolation

G start Start: Brain Tissue homogenize Homogenization start->homogenize diff_cent Differential Centrifugation to obtain P2 pellet homogenize->diff_cent resuspend Resuspend P2 Pellet diff_cent->resuspend gradient Layer on Discontinuous Iodixanol Gradient resuspend->gradient centrifuge Centrifuge (10,000 x g, 20 min) gradient->centrifuge collect Collect Synaptosomes centrifuge->collect end End: Purified Synaptosomes collect->end

Figure 6: Workflow for isolating synaptosomes.

Virus Purification with this compound

Iodixanol (OptiPrep™) gradients are superior to sucrose and cesium chloride gradients for virus purification, as they better preserve viral infectivity and structure.

[1][11][12][13]#### 5.1. Purification of Human Respiratory Syncytial Virus (hRSV)

This protocol describes the purification of hRSV using a discontinuous iodixanol gradient, resulting in a high yield of infectious virus particles.

[1][11]Experimental Protocol:

  • Concentrate the virus from cell culture supernatant.

  • Prepare a discontinuous 20-52% iodixanol gradient. 3[1][11]. Layer the concentrated virus onto the gradient.

  • Perform rate-zonal ultracentrifugation.

  • Collect the virus band at the 20-36% interface. 6[1][11]. For further purification, apply the collected fraction to a continuous 20-52% iodixanol gradient and perform buoyant density ultracentrifugation.

  • Collect the purified virus, which bands at a density of 1.15-1.19 g/ml.

[1][11]Quantitative Data Summary: hRSV Purification

ParameterValueReference
Virus Yieldup to 69%
Virus Density1.15-1.19 g/ml

Experimental Workflow: Virus Purification

G start Start: Virus-containing Cell Culture Supernatant concentrate Concentrate Virus start->concentrate gradient1 Layer on Discontinuous Iodixanol Gradient (20-52%) concentrate->gradient1 ultra1 Rate-Zonal Ultracentrifugation gradient1->ultra1 collect1 Collect Virus Band (20-36% Interface) ultra1->collect1 gradient2 Layer on Continuous Iodixanol Gradient (20-52%) collect1->gradient2 ultra2 Buoyant Density Ultracentrifugation gradient2->ultra2 collect2 Collect Purified Virus (1.15-1.19 g/ml) ultra2->collect2 end End: Purified Virus collect2->end

Figure 7: Workflow for purifying viruses.

Effects of this compound on Cellular Signaling Pathways

While primarily used as a separation medium, this compound can have biological effects, particularly at higher concentrations used in medical imaging. In a molecular biology context, understanding these potential effects is crucial for interpreting experimental results.

Bcl-2/Bax-caspase-3 Apoptosis Pathway

Studies have shown that this compound can induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the Bcl-2/Bax-caspase-3 signaling pathway. This intrinsic apoptotic pathway is initiated by cellular stress, leading to changes in the permeability of the mitochondrial outer membrane.

Signaling Pathway Diagram: this compound-induced Apoptosis

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito forms pores in outer membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 8: this compound's effect on the Bcl-2/Bax-caspase-3 pathway.

While direct interactions of this compound with other major signaling pathways such as MAPK/ERK and PI3K/Akt are not as well-documented in the context of typical molecular biology applications, researchers should be aware of its potential to induce cellular stress, which can have downstream effects on these pathways.

Conclusion

This compound is a powerful and versatile tool in the molecular biologist's arsenal. Its favorable properties of being non-toxic, iso-osmotic, and forming stable gradients with low viscosity make it an ideal medium for the gentle and efficient isolation of a wide array of biological materials. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers looking to employ this compound-based density gradient centrifugation in their work. As with any technique, optimization for specific cell types or applications may be necessary to achieve the highest purity and yield.

References

The Impact of Iohexol Osmolality on Cell Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the osmolality of the non-ionic, low-osmolar contrast agent Iohexol and its effects on cell viability. Understanding these interactions is paramount for the development of safer imaging agents and for accurately interpreting non-clinical and clinical findings. This document provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms.

This compound and Osmolality: The Physicochemical Context

This compound is a widely used iodinated contrast medium in diagnostic imaging. While categorized as a low-osmolality contrast agent (LOCM), its solutions are hypertonic relative to blood plasma. The osmolality of this compound solutions is concentration-dependent and significantly influences its interaction with cells.[1] The hyperosmolar nature of this compound can induce osmotic stress on cells, leading to a cascade of cellular responses that can impact viability.[2][3][4][5]

The osmolality of commercially available this compound solutions ranges from approximately 322 mOsm/kg to 844 mOsm/kg, which is 1.1 to nearly three times that of blood plasma.[1][6] This hyperosmolality is a key factor in the observed cytotoxic effects.[2][3][4][5]

Quantitative Analysis of this compound's Effect on Cell Viability

The impact of this compound on cell viability is both time- and concentration-dependent across various cell types.[7] The following tables summarize key quantitative findings from published studies.

Table 1: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Viability

This compound Concentration (vol%)Time PointCell Viability (% of Control)Reference
4%5 hSignificantly decreased[8]
10%4 hSignificantly decreased[8]
20%4 hSignificantly decreased[8]

Table 2: Effect of this compound on Rat Kidney Epithelial Cell (NRK 52-E) Death

This compound ConcentrationTime PointCell Death (%)Reference
Not Specified12 h34%[3]
Not Specified24 h81%[3]

Table 3: Effect of this compound on Human Adipose-derived Mesenchymal Stem Cell (MSC) Viability

This compound Concentration ("Omnipaque")Time PointEffect on ViabilityReference
Up to 100%30 minNo significant decrease[7]
100%4 hDecreased[7]
50% and 100%48 hDecreased[7]

Signaling Pathways in this compound-Induced Cell Death

This compound-induced cytotoxicity is often mediated by the induction of apoptosis. The primary signaling cascades implicated involve the mitochondria and the caspase family of proteases.

Bcl-2 Family and Caspase-3 Pathway in Endothelial Cells

In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[8] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase.[8]

G This compound This compound Exposure Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased This compound->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased This compound->Bax Mito Mitochondrial Permeability Increased Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp3 Cleaved Caspase-3 (Executioner Caspase) CytC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic pathway in endothelial cells.
Mitochondrial and Caspase-Mediated Pathway in Neutrophils

Studies on human neutrophils have demonstrated that this compound induces apoptosis through a pathway dependent on mitochondrial depolarization and caspase activation.[9] Interestingly, this process was found to be independent of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9]

G This compound This compound Exposure MitoDepol Mitochondrial Depolarization This compound->MitoDepol p38 p38 MAPK Pathway (Not Involved) CaspAct Caspase Activation MitoDepol->CaspAct Apoptosis Neutrophil Apoptosis CaspAct->Apoptosis G cluster_0 Cell Preparation cluster_1 This compound Exposure cluster_2 Viability Assessment CellCulture Culture cells to 70-80% confluency Seeding Seed cells in multi-well plates CellCulture->Seeding Adherence Allow cells to adhere (e.g., 24 hours) Seeding->Adherence Preparation Prepare this compound dilutions in culture medium Adherence->Preparation Treatment Replace medium with This compound-containing medium Preparation->Treatment Incubation Incubate for defined time points (e.g., 4, 12, 24h) Treatment->Incubation Assay Perform cell viability assay Incubation->Assay

References

An In-depth Technical Guide to the Chemical Structure and Properties of Iohexol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iohexol is a non-ionic, water-soluble, low-osmolar radiographic contrast agent widely utilized in clinical settings to enhance the visibility of internal body structures during X-ray-based imaging procedures, including computed tomography (CT), angiography, and urography.[1][2] Marketed under trade names such as Omnipaque™ and Iodaque, its development marked a significant advancement over older ionic, high-osmolar agents by offering an improved safety and tolerability profile.[3] This is primarily due to its non-ionic nature and lower osmolality, which is closer to that of bodily fluids, reducing the risk of adverse reactions.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action, along with key experimental protocols relevant to its characterization.

Chemical Structure and Identification

This compound's chemical structure is based on a tri-iodinated benzene (B151609) ring, which is responsible for its radiopacity.[4] The core ring is substituted with hydrophilic amide and hydroxyl groups that render the molecule highly water-soluble and non-ionic, contributing to its low osmolality and reduced physiological side effects compared to its ionic predecessors.[4]

The formal chemical name for this compound is N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2,3-dihydroxypropyl)-acetamido]-2,4,6-triiodo-isophthalamide.[5] It is a benzenedicarboxamide compound with N-(2,3-dihydroxypropyl)carbamoyl groups at positions 1 and 3, iodo substituents at positions 2, 4, and 6, and an N-(2,3-dihydroxypropyl)acetamido group at the 5-position.[2]

Diagram of this compound's core chemical components.

Physicochemical Properties

The physicochemical properties of this compound are critical to its function and safety as an injectable contrast agent. Its high water solubility and low osmolality are key features that improve patient tolerance.[1][2] Quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₉H₂₆I₃N₃O₉[2][6][7]
Molecular Weight 821.14 g/mol [2][3][6]
Iodine Content 46.36%[5]
Melting Point 174 to 180 °C[3]
pKa 11.35 ± 0.70[8]
XLogP3 -3.0[2][9]
Water Solubility Very soluble[8]
Methanol Solubility Freely soluble[8]
Methylene Chloride Practically insoluble[8]
Protein Binding < 2% (clinically insignificant)[10][11]

Table 2: Osmolality and Viscosity of this compound Formulations (Omnipaque™)

Iodine Concentration (mgI/mL)Osmolality (mOsm/kg H₂O)Viscosity (cP at 20°C)Viscosity (cP at 37°C)Source(s)
140 3222.31.5[5]
180 4083.12.0[5]
240 5205.83.4[5][12]
300 67211.86.3[5][12]
350 84420.410.4[5][12]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that generally begins with 5-amino-2,4,6-triiodo-isophthalic acid.[13] This precursor undergoes a series of reactions, including conversion to its acid chloride, amidation to attach the side chains, and finally, N-alkylation to yield the final this compound molecule.[13][14] The purification of the final product is critical to ensure extremely high purity for safe administration.[13]

Start 5-Nitro-1,3-benzenedicarboxylic acid Step1 Iodination & Reduction Start->Step1 Intermediate1 5-Amino-2,4,6-triiodo- isophthalic acid Step1->Intermediate1 Step2 Acylation & Amidation Intermediate1->Step2 Intermediate2 5-Acetamido-N,N'-bis (2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide Step2->Intermediate2 Step3 N-Alkylation with 2,3-dihydroxypropylating agent Intermediate2->Step3 This compound This compound Step3->this compound Purification Purification (Crystallization, Ion Exchange) This compound->Purification

Generalized synthetic pathway for this compound.

Mechanism of Action and Pharmacokinetics

The mechanism of action of this compound is based on the attenuation of X-rays by the three iodine atoms in its structure.[4] Because iodine has a high atomic number, it effectively absorbs X-rays, creating a contrast between the tissues where the agent is present and the surrounding tissues.[1][4][15] When administered, typically intravenously, this compound is distributed throughout the extracellular fluid without significant metabolism.[4]

This compound is excreted almost exclusively by glomerular filtration in the kidneys.[10] In patients with normal renal function, close to 100% of the injected dose is eliminated unchanged in the urine within 24 hours.[10][11] The elimination half-life is approximately 2 hours.[10][11]

Experimental Protocols

Determination of Osmolality

Objective: To measure the osmolality of this compound solutions, a critical parameter for assessing physiological compatibility.

Methodology:

  • Instrumentation: A vapor pressure or freezing point depression osmometer. The former is cited in official monographs.[5]

  • Calibration: Calibrate the osmometer using standard solutions of known osmolality as per manufacturer instructions.

  • Sample Preparation: Use this compound solutions as supplied or prepare dilutions with sterile water for injection. Ensure samples are at the temperature specified by the instrument's protocol.

  • Measurement: Place the specified volume of the this compound sample onto a sample disc (for vapor pressure) or into a sample tube (for freezing point). Initiate the measurement cycle.

  • Data Analysis: Record the reading in mOsm/kg H₂O. Perform measurements in triplicate and report the mean value. Compare results against the specifications listed in Table 2.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Compounds

Objective: To assess the purity of this compound and quantify any related substances or impurities, as mandated by pharmacopeial monographs.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a gradient pump.

  • Chromatographic Conditions (based on typical pharmacopeial methods):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid) and an organic modifier like acetonitrile (B52724) or methanol.[17] A long, shallow gradient is often employed due to the polar nature of this compound and its impurities.[18]

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Detection: UV detection at approximately 254 nm.[19]

  • Sample Preparation: Accurately weigh and dissolve this compound samples in the mobile phase or water to a known concentration. Prepare a system suitability solution containing this compound and known impurities as specified in the monograph.

  • Analysis: Inject the system suitability solution to verify resolution, tailing factor, and reproducibility. Subsequently, inject the sample solution. Note that this compound may show two peaks due to the slow rotation of the N-acetyl group, which are treated as "rotational isomers" and summed for quantification.[19]

  • Data Analysis: Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks or against a qualified reference standard. The sum of impurities must not exceed the specified limit.

SamplePrep Sample & Standard Preparation Injection HPLC Injection SamplePrep->Injection Separation Gradient Separation (C18 Column) Injection->Separation Detection UV Detection (~254 nm) Separation->Detection DataAnalysis Peak Integration & Purity Calculation Detection->DataAnalysis

Workflow for HPLC purity analysis of this compound.

Conclusion

This compound's chemical design as a non-ionic, tri-iodinated monomer provides an optimal balance of high radiopacity, excellent water solubility, and low osmolality. These properties are fundamental to its established record of safety and efficacy in diagnostic imaging. A thorough understanding of its structure, physicochemical characteristics, and the analytical methods used for its quality control is essential for researchers and professionals in the fields of medicinal chemistry, pharmaceutical sciences, and clinical research. The detailed information and protocols provided in this guide serve as a valuable technical resource for these endeavors.

References

The Separation Science: An In-depth Technical Guide to the Discovery and Development of Iohexol for Cell Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific cell populations from heterogeneous samples is a cornerstone of life sciences research and a critical step in the development of cell-based therapies. The ideal cell separation medium must be effective in separating distinct cell types while being gentle enough to maintain cell viability and function. This technical guide delves into the discovery, development, and application of Iohexol, a non-ionic, iodinated density gradient medium, for the isolation of a variety of cell types. Initially developed as a contrast agent for medical imaging, its unique physicochemical properties have made it an invaluable tool for researchers seeking to obtain highly pure and viable cell populations.[1]

This compound, commercially known as Nycodenz®, is a non-ionic, low-osmolar medium that is metabolically inert and non-toxic to cells.[1] Its utility in cell separation is based on the principle of density gradient centrifugation. During this process, a heterogeneous cell suspension is layered on top of a gradient of this compound. Upon centrifugation, cells migrate through the gradient and settle at the point where their own buoyant density matches that of the surrounding medium. This allows for the separation of different cell types based on their intrinsic density differences.[2]

Core Principles of this compound-Based Cell Separation

The efficacy of this compound as a cell separation medium stems from a combination of its key properties:

  • Low Osmolality: Unlike ionic gradient media, this compound solutions can be made iso-osmotic to physiological conditions, thus preventing cell shrinkage or swelling and maintaining cellular integrity.

  • Non-ionic Nature: The absence of charge in the this compound molecule minimizes non-specific interactions with cell membranes, thereby reducing the risk of cellular activation or damage.

  • High Density and Solubility: this compound is highly soluble in aqueous solutions, allowing for the preparation of a wide range of densities to suit the separation of various cell types.

  • Biological Inertness: this compound is not metabolized by mammalian cells and does not interfere with downstream applications such as cell culture, functional assays, or molecular analysis.[1]

The logical relationship between these properties and the successful isolation of viable and functional cells is illustrated in the following diagram:

G p1 Low Osmolality o1 Maintained Cell Viability p1->o1 p2 Non-ionic Nature o2 Preserved Cell Function p2->o2 p3 High Density & Solubility o3 High Purity of Isolated Cells p3->o3 p4 Biological Inertness p4->o2 app Successful Cell Isolation o1->app o2->app o3->app

Caption: Relationship between this compound's properties and successful cell isolation.

Quantitative Data on Cell Isolation using this compound

The following tables summarize the quantitative data from various studies on the use of this compound for the isolation of different cell types. These parameters are crucial for evaluating the effectiveness of a cell separation protocol.

Table 1: Isolation of Human Monocytes

ParameterValueReference
Purity95-98%[1]
ViabilityNot significantly affected[1]
RecoveryLower with higher purity[1]
This compound Density1.061 - 1.078 g/mL[1]
Centrifugation1900 rpm for 15 min[1]

Table 2: Isolation of Rat Neutrophils

ParameterValueReference
Purity>90%[3]
ViabilityHigh (functionally active)[3]
RecoverySufficient for microassays[3]
This compound Density1.0919 g/mL (peak)[3]
CentrifugationNot specified[3]

Table 3: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

ParameterValueReference
Purity95 ± 5%[4]
Viability>90%[4]
Recovery60 ± 20%[4]
This compound Density1.077 g/mL[5]
Centrifugation400 x g for 30-40 min

Experimental Protocols

This section provides detailed methodologies for the isolation of various cell types using this compound (Nycodenz).

Preparation of Iso-osmotic this compound Solutions

A key step in successful cell isolation is the preparation of an iso-osmotic working solution of this compound. This ensures that the cells are not subjected to osmotic stress during the procedure.

Workflow for Preparing this compound Working Solutions

G start Start: this compound Powder stock Prepare Stock Solution (e.g., 80% w/v in distilled water) start->stock mix Mix Stock Solution with Diluent to achieve desired density stock->mix diluent Prepare Iso-osmotic Diluent (e.g., Saline, PBS, or cell culture medium) diluent->mix measure Measure Density (e.g., with a refractometer) mix->measure adjust Adjust Density if Necessary measure->adjust adjust->mix Iterate final Final Iso-osmotic this compound Solution adjust->final Correct

Caption: Workflow for preparing iso-osmotic this compound solutions for cell isolation.

Materials:

  • This compound (Nycodenz®) powder

  • Distilled water

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • Refractometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound powder in distilled water to the desired stock concentration (e.g., 80% w/v).

  • Prepare an iso-osmotic diluent: Use a balanced salt solution such as PBS or a suitable cell culture medium.

  • Prepare the working solution: Mix the this compound stock solution with the iso-osmotic diluent to achieve the target density. The final concentration of this compound will depend on the desired density for the specific cell type to be isolated.

  • Measure and adjust the density: Use a refractometer to accurately measure the density of the prepared solution. Adjust by adding more stock solution or diluent as needed.

Protocol for the Isolation of Human Mononuclear Cells (PBMCs)

This protocol is a general guideline for the isolation of PBMCs from whole blood.

Workflow for PBMC Isolation

G start Start: Whole Blood dilute Dilute Blood 1:1 with PBS start->dilute layer Carefully Layer Diluted Blood onto this compound Solution (1.077 g/mL) dilute->layer centrifuge Centrifuge at 400 x g for 30-40 min (Brake Off) layer->centrifuge harvest Harvest Mononuclear Cell Layer from the Interface centrifuge->harvest wash1 Wash Cells with PBS (Centrifuge at 400-500 x g for 10-15 min) harvest->wash1 wash2 Repeat Wash Step wash1->wash2 resuspend Resuspend in Appropriate Medium wash2->resuspend end Isolated PBMCs resuspend->end

Caption: Step-by-step workflow for the isolation of PBMCs using this compound.

Materials:

  • Anticoagulated whole blood

  • Phosphate-Buffered Saline (PBS)

  • This compound solution (density 1.077 g/mL)

  • Sterile centrifuge tubes

  • Sterile pipettes

Procedure:

  • Dilute the anticoagulated whole blood with an equal volume of PBS at room temperature.

  • Carefully layer the diluted blood over the this compound solution in a centrifuge tube. It is crucial to maintain a sharp interface between the two layers.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four layers will be visible: an upper plasma layer, a distinct band of mononuclear cells at the plasma-Iohexol interface, the this compound solution, and a pellet of red blood cells and granulocytes at the bottom.

  • Carefully aspirate and discard the upper plasma layer.

  • Collect the mononuclear cell layer using a sterile pipette and transfer it to a new centrifuge tube.

  • Wash the collected cells by adding at least 3 volumes of PBS and centrifuging at 400-500 x g for 10-15 minutes.

  • Discard the supernatant and repeat the washing step.

  • After the final wash, resuspend the cell pellet in the appropriate medium for downstream applications.

Conclusion

This compound (Nycodenz®) has established itself as a robust and reliable medium for the isolation of various cell types. Its development from a radiological contrast agent to a staple in the cell biology laboratory is a testament to its unique and favorable properties. The non-toxic and iso-osmotic nature of this compound ensures the recovery of highly pure and viable cells that are suitable for a wide range of downstream applications, from basic research to the development of novel cell-based therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cell isolation workflows.

References

Methodological & Application

Application Notes and Protocols for Iohexol-Based Peripheral Blood Mononuclear Cell (PBMC) Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral blood mononuclear cells (PBMCs) are a critical component in immunological research, drug discovery, and the development of cell-based therapies. A mixed population of lymphocytes (T cells, B cells, and NK cells) and monocytes, PBMCs are integral to understanding the human immune response. The isolation of highly pure, viable, and functional PBMCs is paramount for reliable and reproducible downstream applications.

Density gradient centrifugation is a widely adopted method for PBMC isolation. While Ficoll-Paque is a commonly used medium, Iohexol, a non-ionic, iodinated density gradient medium (commercially known as Nycodenz®), offers an alternative for separating blood components. Due to its low osmolality and non-toxic nature, this compound is well-suited for the isolation of viable and functional cells.[1][2] This document provides detailed protocols and application notes for the isolation of PBMCs using an this compound-based density gradient.

Principle of Separation

The this compound density gradient method separates blood components based on their buoyant density. When whole blood is layered over an this compound solution of a specific density (typically around 1.077 g/mL) and centrifuged, the different cell types migrate to their corresponding density level. Erythrocytes and granulocytes, having a higher density, sediment to the bottom of the tube. PBMCs, which have a lower density, form a distinct band at the interface between the plasma and the this compound layer. Platelets, which have the lowest density, remain in the plasma layer.

Quantitative Data Summary

The following table summarizes typical quantitative data for PBMC isolation methods. It is important to note that specific data for this compound-based PBMC isolation is less abundant in recent literature compared to other methods like Ficoll or CPTs (Cell Preparation Tubes). The provided data serves as a general reference, and actual results may vary depending on the specific protocol, sample quality, and donor variability.

ParameterFicoll-PaqueCPT™ (Cell Preparation Tube)SepMate™This compound (Nycodenz®)
Cell Recovery (cells/mL of whole blood) ~6 x 10⁵[3]~13 x 10⁵[3]~8 x 10⁵[3]Variable, dependent on protocol and target cell type. Can be optimized for high purity of specific subsets (e.g., monocytes), which may impact overall PBMC yield.[4]
Cell Viability >95%>95%>95%High viability reported, not significantly affected even at high osmolarity.[4]
Purity High, but can have granulocyte contamination.High, but may have higher erythrocyte contamination.[3]HighCan achieve high purity (95-98%) of specific cell subsets like monocytes by adjusting osmolarity.[4]
Processing Time More laborious.Faster, less handling.Fastest, least handling.Comparable to Ficoll, requires careful layering.

Experimental Protocols

Protocol 1: Standard this compound Density Gradient for PBMC Isolation

This protocol is a synthesized method based on established principles of density gradient centrifugation using non-ionic, iodinated media.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).

  • This compound (Nycodenz®) powder or a stock solution.

  • Sterile balanced salt solution (e.g., Phosphate Buffered Saline - PBS, Hank's Balanced Salt Solution - HBSS).

  • Sterile centrifuge tubes (15 mL or 50 mL).

  • Sterile pipettes.

  • Centrifuge with a swinging-bucket rotor.

  • Washing buffer (e.g., PBS with 2% Fetal Bovine Serum - FBS).

Preparation of this compound Working Solution (Density ~1.077 g/mL):

  • To prepare a 1.077 g/mL this compound solution, a stock solution of this compound is typically diluted with a balanced salt solution. The exact dilution will depend on the concentration of the stock solution. It is crucial to achieve a final density of 1.077 ± 0.001 g/mL for optimal separation of human PBMCs.

  • For example, a 14.1% (w/v) Nycodenz® solution in 0.44% (w/v) NaCl with 5 mM Tricine-NaOH, pH 7.0, has a density of approximately 1.077 g/mL.[5]

  • Ensure the this compound solution is at room temperature before use.

Procedure:

  • Dilute the whole blood 1:1 with a sterile balanced salt solution (e.g., add 8 mL of PBS to 8 mL of blood in a 50 mL centrifuge tube). Mix gently by inversion.

  • Carefully layer 15 mL of the diluted blood over 10 mL of the 1.077 g/mL this compound solution in a 50 mL centrifuge tube. To avoid mixing, hold the tube at an angle and dispense the blood slowly against the side of the tube.

  • Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible (from top to bottom):

    • Plasma and platelets

    • A "buffy coat" layer of PBMCs at the plasma-Iohexol interface

    • This compound solution

    • Erythrocytes and granulocytes at the bottom of the tube

  • Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

  • Using a sterile pipette, carefully collect the PBMC layer and transfer it to a new sterile 50 mL centrifuge tube.

  • Add at least 3 volumes of washing buffer (e.g., 30 mL) to the collected PBMCs to wash away the this compound and residual platelets.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in fresh washing buffer. Repeat the wash step (steps 7-8) one more time.

  • After the final wash, resuspend the PBMC pellet in an appropriate volume of cell culture medium or buffer for downstream applications.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

Protocol 2: Isolation of Monocytes using a Discontinuous Nycodenz® Gradient

This protocol is adapted from methods designed to enrich for specific PBMC subpopulations, such as monocytes, by leveraging subtle density differences.[4]

Materials:

  • PBMCs isolated using a standard density gradient method (as in Protocol 1).

  • Nycodenz® stock solution.

  • Balanced salt solution.

  • Sterile centrifuge tubes.

  • Centrifuge.

Procedure:

  • Prepare two Nycodenz® solutions with different densities, for example, 1.068 g/mL and 1.062 g/mL, in a balanced salt solution. The osmolality can be adjusted to enhance separation.

  • In a 15 mL centrifuge tube, carefully layer 3 mL of the 1.068 g/mL Nycodenz® solution over 3 mL of the 1.062 g/mL solution to create a discontinuous gradient.

  • Resuspend the previously isolated PBMC pellet in a small volume of balanced salt solution and carefully layer the cell suspension on top of the Nycodenz® gradient.

  • Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

  • Monocytes will enrich at the interface between the upper two layers, while lymphocytes will sediment to the lower interface or pellet.

  • Carefully collect the monocyte-enriched fraction.

  • Wash the collected cells as described in Protocol 1 (steps 7-10).

Visualizations

Experimental Workflow for PBMC Isolation

PBMC_Isolation_Workflow cluster_preparation Sample Preparation cluster_centrifugation Density Gradient Centrifugation cluster_harvesting Cell Harvesting and Washing cluster_downstream Downstream Applications Blood Whole Blood (Anticoagulant) Dilution Dilute 1:1 with Balanced Salt Solution Blood->Dilution Layering Layer Diluted Blood over this compound Dilution->Layering This compound This compound Solution (1.077 g/mL) This compound->Layering Centrifuge Centrifuge (400-500 x g, 30 min, brake off) Layering->Centrifuge Harvest Collect PBMC Layer (Buffy Coat) Centrifuge->Harvest Wash1 Wash with Buffer (300 x g, 10 min) Harvest->Wash1 Wash2 Repeat Wash Wash1->Wash2 FinalPellet Resuspend Final PBMC Pellet Wash2->FinalPellet Count Cell Counting & Viability Assessment FinalPellet->Count Culture Cell Culture Count->Culture Analysis Flow Cytometry, etc. Count->Analysis Cryo Cryopreservation Count->Cryo

Caption: Workflow for PBMC isolation using this compound density gradient centrifugation.

Potential Impact of Isolation on PBMC Signaling Pathways

The isolation process itself can induce cellular stress and activate certain signaling pathways, which may influence experimental outcomes. Gentle handling and optimal protocol adherence are crucial to minimize these effects.

PBMC_Signaling_Pathways cluster_stressors Isolation-Induced Stressors cluster_pathways Affected Signaling Pathways cluster_outcomes Potential Cellular Outcomes Centrifugation Mechanical Stress (Centrifugation) StressKinase Stress-Activated Protein Kinases (e.g., p38 MAPK, JNK) Centrifugation->StressKinase Temperature Temperature Changes Temperature->StressKinase Contaminants Reagent Contaminants (e.g., Endotoxins) NFkB NF-κB Pathway Contaminants->NFkB Apoptosis Apoptosis Pathways (e.g., Caspase Activation) StressKinase->Apoptosis Activation Cell Activation (e.g., Monocyte Activation) StressKinase->Activation Cytokine Cytokine Signaling (e.g., JAK-STAT) NFkB->Cytokine NFkB->Activation ReducedViability Reduced Viability/ Apoptosis Apoptosis->ReducedViability CytokineRelease Cytokine Release Cytokine->CytokineRelease AlteredFunction Altered Cell Function Activation->AlteredFunction CytokineRelease->AlteredFunction

Caption: Potential impact of isolation stressors on key PBMC signaling pathways.

Concluding Remarks

This compound (Nycodenz®) provides an effective medium for the density gradient-based isolation of PBMCs. Its non-ionic nature and low toxicity are advantageous for obtaining viable and functional cells for sensitive downstream applications in research and drug development.[1][2] While detailed, standardized protocols for general PBMC isolation using this compound are less common in recent literature compared to commercial kits, the principles outlined in this document provide a solid foundation for developing and optimizing an in-house method. Researchers should always validate their specific protocol to ensure optimal cell yield, purity, and viability for their intended application. The choice of isolation method can influence cellular signaling pathways, and therefore, consistency in the protocol is critical for reproducible results.[6]

References

Application Notes and Protocols for Virus Purification using Iodixanol Density Gradient Ultracentrifugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of viruses using iodixanol (B1672021) density gradient ultracentrifugation. This method is a robust and efficient alternative to traditional cesium chloride (CsCl) and sucrose (B13894) gradients, offering improved recovery of infectious virus particles.[1][2][3][4] Iodixanol, an iodinated density gradient medium, is non-ionic, non-toxic to cells, and allows for the purification of viruses under iso-osmotic conditions, which helps to preserve viral integrity and infectivity.[1][4][5][6]

Principle of Iodixanol Density Gradient Ultracentrifugation

Isopycnic centrifugation with iodixanol separates viral particles based on their buoyant density. A density gradient is created by layering solutions of different iodixanol concentrations in an ultracentrifuge tube. The crude virus lysate is layered on top of the gradient. During ultracentrifugation, viral particles migrate through the gradient until they reach a point where their density equals the density of the surrounding medium, forming a distinct band.[7][8] This allows for the separation of intact viral particles from cellular debris, empty capsids, and other contaminants.[5][7]

Advantages of Iodixanol over Traditional Media

FeatureIodixanolCesium Chloride (CsCl)Sucrose
Osmolality Iso-osmotic[1][4]Hyper-osmotic[4]Hyper-osmotic[1][2][3]
Toxicity Non-toxic to cells[1][5]Can be toxic and must be removed[4]Can be damaging to some viruses[1][2][3]
Viscosity Low viscosity[4]High viscosityHigh viscosity[1][2][3]
Virus Infectivity High recovery of infectivity[1][2][3][4]Can significantly reduce infectivity[4]Can lead to loss of infectivity[1][2][3]
Post-purification Removal may not be necessary for some applications[1][5]Must be removed[4]Must be removed[4]

Experimental Protocol: Purification of Adeno-Associated Virus (AAV)

This protocol is adapted from established methods for AAV purification and can be modified for other types of viruses.[5][9][10]

Materials
  • Crude viral lysate

  • 60% (w/v) Iodixanol solution (e.g., OptiPrep™)

  • PBS-MK buffer (1x PBS containing 1 mM MgCl2 and 2.5 mM KCl)

  • 1 M NaCl in PBS-MK buffer

  • Phenol (B47542) Red (optional, for visualization of layers)

  • Ultracentrifuge tubes (e.g., Beckman Coulter Ultra-Clear)

  • Syringes and needles

  • Ultracentrifuge and appropriate rotor (e.g., swinging bucket or fixed-angle)

Preparation of Iodixanol Gradient Solutions

Prepare the following solutions to create a discontinuous gradient. The volumes provided are for a standard ultracentrifuge tube, but may need to be scaled depending on the tube size.

Iodixanol ConcentrationComposition
60% 10 mL of 60% iodixanol + 45 µL of phenol red (optional)[5][10]
40% 6.7 mL of 60% iodixanol + 3.3 mL of 1X PBS-MK buffer[5][10]
25% 5 mL of 60% iodixanol + 7 mL of 1X PBS-MK buffer + 30 µL of phenol red (optional)[5][10]
15% 4.5 mL of 60% iodixanol + 13.5 mL of 1 M NaCl/PBS-MK buffer[5][10]

Experimental Workflow

G cluster_0 Gradient Preparation cluster_2 Ultracentrifugation cluster_3 Virus Collection & Analysis prep_60 Prepare 60% Iodixanol load_60 Layer 60% Iodixanol prep_60->load_60 prep_40 Prepare 40% Iodixanol load_40 Layer 40% Iodixanol prep_40->load_40 prep_25 Prepare 25% Iodixanol load_25 Layer 25% Iodixanol prep_25->load_25 prep_15 Prepare 15% Iodixanol load_15 Layer 15% Iodixanol prep_15->load_15 load_lysate Overlay with Crude Lysate centrifuge Ultracentrifuge (e.g., 350,000 x g for 90 min) load_lysate->centrifuge collect_band Collect Virus Band (at 40%/60% interface) centrifuge->collect_band buffer_exchange Buffer Exchange (Optional) collect_band->buffer_exchange analysis Analyze Purity and Titer buffer_exchange->analysis

Caption: Workflow for virus purification using a discontinuous iodixanol gradient.

Step-by-Step Procedure
  • Gradient Preparation: Carefully prepare the different concentrations of iodixanol solutions as detailed in the table above. Ensure thorough mixing of each solution.

  • Layering the Gradient:

    • Carefully layer the iodixanol solutions into an ultracentrifuge tube, starting with the densest (60%) solution at the bottom and proceeding to the least dense (15%) solution at the top.[7][10]

    • A syringe with a long needle or a peristaltic pump can be used to gently layer the solutions to avoid mixing at the interfaces.[7]

  • Loading the Sample:

    • Gently overlay the crude viral lysate on top of the 15% iodixanol layer.

  • Ultracentrifugation:

    • Carefully place the tubes in the ultracentrifuge rotor and balance them precisely.

    • Centrifuge at high speed (e.g., 350,000 x g) for 90 minutes to 2 hours at 18°C.[7][9][10] Optimal centrifugation time and speed may vary depending on the virus and rotor type and should be determined empirically.

  • Virus Collection:

    • After centrifugation, a visible band containing the purified virus should be present at the interface of the 40% and 60% iodixanol layers for AAV.[5][7] For other viruses like human respiratory syncytial virus (hRSV), the band may be found at a different interface, such as between 20% and 36% iodixanol.[1][2][3]

    • Carefully collect the virus band by puncturing the side of the tube with a needle and syringe.[7]

  • Buffer Exchange (Optional but Recommended):

    • While iodixanol is generally non-toxic, a buffer exchange step is recommended to remove it, especially for in vivo applications.[5] This can be achieved using methods like dialysis or spin columns.[11]

  • Analysis:

    • Assess the purity of the viral preparation using methods such as SDS-PAGE and silver staining.

    • Determine the viral titer using appropriate methods like qPCR for genomic titers or an infectivity assay (e.g., TCID50 or plaque assay).

Quantitative Data Summary

The recovery and purity of the virus are critical parameters. The following table summarizes typical quantitative data obtained from iodixanol gradient purification.

Virus TypePurityRecovery RateBuoyant Density (g/mL)Reference
Human Respiratory Syncytial Virus (hRSV)High, confirmed by ELISAUp to 69%1.15 - 1.19[1][2][3]
Adeno-Associated Virus (AAV)High, with ~20% empty capsids>5 x 10^12 vgNot specified[5][9]
Recombinant AdenovirusHigh, comparable to CsCl method3-4 times higher for RGD-modified vectorsNot specified[6]

Conclusion

Iodixanol density gradient ultracentrifugation is a powerful and versatile method for the purification of a wide range of viruses. It offers significant advantages over traditional methods, particularly in preserving viral infectivity. The protocol provided here serves as a general guideline and should be optimized for the specific virus and application. By following this detailed protocol, researchers can obtain high-purity, high-titer viral preparations suitable for a variety of downstream applications in research and drug development.

References

Application Notes and Protocols for Continuous Iodixanol Gradient-Based Organelle Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of subcellular organelles is a fundamental technique in cell biology and biomedical research, enabling the study of organelle-specific functions, protein localization, and the effects of xenobiotics. Density gradient centrifugation is a powerful method for isolating organelles based on their size and density. While sucrose (B13894) gradients have been traditionally used, they can induce osmotic stress, potentially damaging organelle integrity and function.

Iodixanol (B1672021), a non-ionic, iso-osmotic density gradient medium, offers a significant advantage by preserving the morphology and functionality of organelles during separation. It allows for the purification of various organelles, including mitochondria, lysosomes, and peroxisomes, with high resolution and yield. Iohexol is another non-ionic iodinated contrast agent, but most established protocols for organelle separation have been optimized using iodixanol (often available commercially as a 60% solution, e.g., OptiPrep™). This document provides detailed protocols for the preparation and use of continuous iodixanol gradients for the separation of organelles from mammalian tissues and cultured cells.

Core Principles

The methodology involves a multi-step process:

  • Homogenization: Gentle disruption of the cell membrane to release intact organelles into a buffered isotonic solution.

  • Differential Centrifugation: A series of centrifugation steps at increasing speeds to enrich for a crude fraction containing the organelles of interest (e.g., the light mitochondrial fraction).

  • Density Gradient Centrifugation: Layering the crude organelle fraction onto a continuous iodixanol gradient and centrifuging at high speed. Organelles migrate through the gradient and band at their respective buoyant densities, allowing for their separation and collection.

Data Presentation

Table 1: Buoyant Densities of Major Organelles in Iodixanol Gradients

OrganelleTypical Buoyant Density (g/mL)
Peroxisomes1.18 - 1.20
Mitochondria~1.145
Lysosomes~1.115
Endoplasmic Reticulum1.05 - 1.10
Golgi Apparatus1.03 - 1.06

Note: These values can vary slightly depending on the cell or tissue type and the specific physiological state.

Experimental Workflows and Diagrams

The overall workflow for organelle separation using a continuous iodixanol gradient can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_diff_cent Differential Centrifugation cluster_gradient Density Gradient Centrifugation cluster_analysis Downstream Analysis start Start: Harvest Cells or Tissue homogenization Homogenization in Isotonic Buffer start->homogenization low_speed Low-Speed Centrifugation (e.g., 1,000 x g, 10 min) homogenization->low_speed medium_speed Medium-Speed Centrifugation (e.g., 3,000 x g, 10 min) low_speed->medium_speed Collect Supernatant pellet1 pellet1 low_speed->pellet1 Pellet: Nuclei, Debris high_speed High-Speed Centrifugation (e.g., 17,000 x g, 10 min) medium_speed->high_speed Collect Supernatant pellet2 pellet2 medium_speed->pellet2 Pellet: Heavy Mitochondria pellet3 pellet3 high_speed->pellet3 Pellet: Light Mitochondrial Fraction (LMF) layering Layer LMF on Gradient pellet3->layering gradient_prep Prepare Continuous Iodixanol Gradient gradient_prep->layering ultracentrifugation Ultracentrifugation (e.g., 105,000 x g, 1-2 hours) layering->ultracentrifugation fractionation Fraction Collection ultracentrifugation->fractionation analysis Analysis of Fractions (e.g., Western Blot, Enzyme Assays) fractionation->analysis

Caption: Experimental workflow for organelle separation.

The process of creating a continuous gradient from step solutions is illustrated below:

gradient_formation cluster_0 Step 1: Layering Discontinuous Gradient cluster_1 Step 2: Diffusion or Gradient Former cluster_2 Step 3: Formation of Continuous Gradient tube_before Sample Layer Low Density Medium Density High Density process Diffusion over time or use of a gradient maker tube_after Sample Layer Continuous Gradient (Low to High Density)

Caption: Formation of a continuous from a discontinuous gradient.

Experimental Protocols

Protocol 1: Preparation of a Light Mitochondrial Fraction (LMF) from Rat Liver

This protocol describes the initial steps to obtain a crude organelle fraction enriched in mitochondria, lysosomes, and peroxisomes.

Materials:

  • Fresh rat liver

  • Homogenization Buffer (HB): 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES-NaOH, pH 7.4. Keep on ice.

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge and rotor/tubes

Procedure:

  • Perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood.

  • Mince the liver tissue finely with scissors in a petri dish on ice containing a small volume of cold HB.

  • Transfer the minced tissue to a Dounce homogenizer with 10 ml of HB per 2.5 g of tissue.

  • Homogenize with 5-10 slow strokes of the loose-fitting pestle. Avoid generating foam.

  • Filter the homogenate through two layers of cheesecloth to remove connective tissue.

  • Transfer the filtered homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[1]

  • Carefully collect the supernatant (post-nuclear supernatant, PNS) and transfer it to fresh tubes.

  • Centrifuge the PNS at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.[1]

  • Again, carefully collect the supernatant and transfer to new tubes.

  • Centrifuge at 17,000 x g for 15 minutes at 4°C to pellet the light mitochondrial fraction (LMF).[1][2]

  • Discard the supernatant (which contains the microsomes and cytosol).

  • Gently resuspend the LMF pellet in a small volume of HB (e.g., 0.5 ml per gram of starting tissue) using a soft-bristled paintbrush or by gentle pipetting. This is the sample to be loaded onto the iodixanol gradient.

Protocol 2: Preparation of a Continuous Iodixanol Gradient

This protocol describes how to prepare a continuous gradient from stock solutions of iodixanol. A 60% (w/v) sterile solution of iodixanol (e.g., OptiPrep™) is used as the starting material.

Materials:

  • 60% (w/v) Iodixanol solution

  • Diluent Buffer: 6 mM EDTA, 30 mM MOPS, 0.6% ethanol, adjusted to pH 7.2 with NaOH.

  • 1 M Sucrose solution

  • Distilled water

  • Ultracentrifuge tubes (e.g., for a swinging-bucket or fixed-angle rotor)

  • Gradient maker or a peristaltic pump with a mixing chamber

Preparation of Iodixanol Working Solutions:

Prepare different concentrations of iodixanol solutions by mixing the 60% stock with the diluent buffer and other components as needed to maintain iso-osmotic conditions. For example, to prepare 20%, 40%, and 50% solutions:

Final Iodixanol Conc.60% (w/v) IodixanolDiluent Buffer1 M SucroseDistilled Water
20%1 volume1 volume0.5 volumes0.5 volumes
40%2 volumes1 volume0.5 volumes-
50%2.5 volumes1 volume0.5 volumes-

These are example ratios and may need to be adjusted based on the specific requirements of the separation.

Procedure for Forming the Continuous Gradient:

  • Using a Gradient Maker:

    • Place the lower concentration solution (e.g., 10-20% iodixanol) in the reservoir chamber of the gradient maker.

    • Place the higher concentration solution (e.g., 40-50% iodixanol) in the mixing chamber.

    • Open the connection between the chambers and the outlet to the bottom of the ultracentrifuge tube.

    • Slowly fill the tube from the bottom up. The solution from the mixing chamber will be progressively diluted by the solution from the reservoir, creating a linear gradient.

  • By Diffusion (for small volume tubes):

    • Carefully layer decreasing concentrations of iodixanol solutions on top of each other in the ultracentrifuge tube, starting with the densest solution at the bottom.

    • Allow the gradient to stand at room temperature for several hours (e.g., 4-6 hours for a 4 ml tube) or overnight at 4°C to allow diffusion to form a continuous gradient.

Protocol 3: Organelle Separation by Ultracentrifugation

Procedure:

  • Once the continuous iodixanol gradient is prepared in the ultracentrifuge tube, carefully layer the resuspended LMF (from Protocol 1) on top of the gradient.

  • Balance the tubes precisely.

  • Centrifuge at 105,000 x g for 1-2 hours at 4°C in a swinging-bucket or fixed-angle rotor. The optimal time and speed may require adjustment depending on the rotor and the specific organelles to be separated.

  • After centrifugation, distinct bands corresponding to different organelles should be visible in the gradient.

  • Carefully remove the tube from the centrifuge.

  • Fractions can be collected in several ways:

    • From the top: Carefully pipette off successive fractions from the top of the gradient.

    • From the bottom: Puncture the bottom of the tube with a needle and allow the gradient to drip out, collecting fractions of a defined volume.[3]

    • Using a fraction collector: Use a tube-piercing system with a peristaltic pump to push the gradient out through a monitoring device (e.g., a refractometer or UV monitor) and into a fraction collector.

Protocol 4: Analysis of Collected Fractions

After collection, the fractions should be analyzed to identify the location of the organelles of interest.

  • Protein Quantification: Determine the protein concentration in each fraction (e.g., using a Coomassie blue-based assay, as iodixanol does not interfere with these methods).

  • Western Blotting: Probe fractions with antibodies specific for marker proteins of the organelles of interest.

    • Mitochondria: TOM20, COX IV

    • Lysosomes: LAMP1, Cathepsin D

    • Peroxisomes: Catalase, PMP70

    • Endoplasmic Reticulum: Calnexin, PDI

    • Golgi Apparatus: GM130

  • Enzyme Activity Assays: Measure the activity of organelle-specific enzymes. Iodixanol generally does not inhibit enzyme activity.

    • Mitochondria: Succinate dehydrogenase, Cytochrome c oxidase

    • Lysosomes: Acid phosphatase, β-hexosaminidase

    • Peroxisomes: Catalase

Troubleshooting

ProblemPossible CauseSolution
Poor separation of bands Incorrect gradient shape; Suboptimal centrifugation time or speed; Overloading of the sample.Optimize the gradient range and shape. Increase or decrease centrifugation time/speed. Load less protein onto the gradient.
Organelles are pelleted at the bottom Gradient is not dense enough; Centrifugation time is too long.Increase the maximum density of the gradient. Reduce the centrifugation time.
Low yield of organelles Inefficient homogenization; Loss of organelles during differential centrifugation steps.Optimize homogenization to ensure >80% cell disruption without excessive organelle damage. Ensure all supernatants are carefully collected.
Contamination of fractions Incomplete separation during differential centrifugation; Overlapping densities of organelles.Wash the pellets during differential centrifugation to reduce cross-contamination. Use a shallower gradient for better resolution of closely banding organelles.

By following these detailed protocols and application notes, researchers can effectively utilize continuous iodixanol gradients to obtain highly purified and functional organelles for a wide range of downstream applications.

References

Application Notes and Protocols for the Separation of Synaptosomes from Brain Tissue Using Density Gradient Centrifugation with a Focus on Iohexol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptosomes are isolated, sealed nerve terminals that retain most of the morphological and functional characteristics of the original synapse.[1][2] Formed by the shearing of nerve endings during the homogenization of brain tissue, these preparations are invaluable tools in neuroscience research. They allow for the detailed study of synaptic transmission, neurotransmitter release and uptake, receptor function, and the effects of drugs on synaptic processes. The isolation of pure and functionally viable synaptosomes is therefore a critical step for a wide range of neurobiological and pharmacological studies.

Density gradient centrifugation is a widely used technique to enrich synaptosomes from the crude brain homogenate. This method separates subcellular components based on their size and density. While sucrose (B13894) and Percoll are the most commonly used gradient media, other non-ionic, iso-osmotic compounds like Iohexol present a potential alternative. This compound, a high-density, low-viscosity iodinated compound, offers the theoretical advantage of forming iso-osmotic gradients, which can be less damaging to cellular organelles compared to hyperosmotic sucrose gradients.

Principle of the Method

The isolation of synaptosomes is typically a multi-step process involving initial homogenization of the brain tissue in an iso-osmotic buffer, followed by differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet). This crude fraction is then further purified by density gradient centrifugation.

A discontinuous density gradient is created by layering solutions of decreasing density on top of each other. The crude synaptosomal fraction is layered on top of the gradient and subjected to ultracentrifugation. During this process, different subcellular particles migrate through the gradient until they reach a layer with a density that matches their own, where they form distinct bands. Synaptosomes, being relatively dense, will sediment at a specific interface of the gradient, separated from lighter contaminants like myelin and heavier contaminants like mitochondria.

Experimental Protocols

Materials and Reagents
  • Brain tissue (e.g., rodent cerebral cortex or hippocampus)

  • Homogenization Buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors)

  • This compound solutions of varying densities (e.g., prepared in Homogenization Buffer) or a commercially available density gradient medium like Percoll or sucrose solutions.

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors (fixed-angle and swinging-bucket)

  • Bradford or BCA protein assay kit

  • Western blotting reagents and antibodies for marker proteins

Protocol 1: Preparation of Crude Synaptosomal Fraction (P2)
  • Tissue Dissection and Homogenization:

    • Rapidly dissect the brain region of interest on ice.

    • Weigh the tissue and place it in a pre-chilled glass Dounce homogenizer containing 10 volumes (w/v) of ice-cold Homogenization Buffer.

    • Homogenize with 10-12 slow, deliberate strokes of the pestle at approximately 600-800 rpm. Avoid generating foam.[3]

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1 pellet).[4]

    • Carefully collect the supernatant (S1) and transfer it to a new tube.

    • Centrifuge the S1 fraction at 15,000 x g for 20 minutes at 4°C.[5] The resulting pellet is the crude synaptosomal fraction (P2). The supernatant (S2) contains lighter membranes and cytosolic components.

    • Discard the supernatant and gently resuspend the P2 pellet in a small volume of Homogenization Buffer.

Protocol 2: Purification of Synaptosomes using a Discontinuous Density Gradient

Note: The following is a representative protocol using a discontinuous gradient. For this compound, solutions of appropriate densities would need to be empirically determined. The densities provided here are typical for Percoll or sucrose gradients.

  • Preparation of the Discontinuous Gradient:

    • In an ultracentrifuge tube, carefully layer solutions of decreasing density. For example, for a Percoll gradient, you might layer 23%, 15%, and 10% (v/v) Percoll solutions in Homogenization Buffer.[1] For a sucrose gradient, layers of 1.2 M, 1.0 M, and 0.8 M sucrose are common.[6]

  • Loading and Centrifugation:

    • Gently layer the resuspended P2 fraction onto the top of the prepared discontinuous gradient.

    • Centrifuge at approximately 32,000 x g for 20 minutes at 4°C in a swinging-bucket rotor.[4]

  • Collection of Synaptosomes:

    • After centrifugation, distinct bands will be visible at the interfaces of the different density layers. Synaptosomes typically accumulate at the interface between the 15% and 23% Percoll layers or the 1.0 M and 1.2 M sucrose layers.

    • Carefully aspirate the synaptosomal band using a Pasteur pipette.

  • Washing and Final Pellet:

    • Dilute the collected synaptosomal fraction with at least 5 volumes of Homogenization Buffer to remove the gradient medium.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the final synaptosomal pellet in the desired buffer for downstream applications.

Data Presentation

The purity and yield of the synaptosomal preparation should be assessed to ensure the quality of the isolated fraction.

Table 1: Quantitative Analysis of Protein Yield in Synaptosomal Preparations
FractionTypical Protein Yield (µg protein / mg tissue)Method Reference
Crude Homogenate80 - 100General observation
Crude Synaptosomes (P2)10 - 15[5]
Purified Synaptosomes2.5 - 5[7]

Note: Yields can vary depending on the brain region, age of the animal, and the specific protocol used.

Table 2: Validation of Synaptosome Purity using Western Blotting

The purity of the synaptosomal fraction is typically assessed by Western blotting for specific protein markers that are enriched in different subcellular compartments.

Marker ProteinCellular LocationExpected Result in Synaptosomal Fraction
Synaptophysin Synaptic VesiclesHighly Enriched
PSD-95 Postsynaptic DensityEnriched
VAMP2 Synaptic VesiclesHighly Enriched
Homer1 Postsynaptic DensityEnriched
Na+/K+ ATPase Plasma MembranePresent
GAPDH CytosolReduced
Histone H3 NucleusAbsent
Calnexin Endoplasmic ReticulumReduced
COXIV MitochondriaPresent (as synaptosomes contain mitochondria)

Visualizations

Experimental Workflow for Synaptosome Isolation

G cluster_0 Step 1: Tissue Preparation and Homogenization cluster_1 Step 2: Differential Centrifugation cluster_2 Step 3: Density Gradient Purification A Brain Tissue Dissection B Homogenization in Iso-osmotic Buffer A->B C Low-Speed Centrifugation (1,000 x g, 10 min) B->C D Collect Supernatant (S1) C->D E High-Speed Centrifugation (15,000 x g, 20 min) D->E F Collect Pellet (P2) (Crude Synaptosomes) E->F H Layer P2 fraction on Gradient F->H G Prepare Discontinuous This compound Gradient G->H I Ultracentrifugation (e.g., 32,000 x g, 20 min) H->I J Collect Synaptosomal Band I->J K Wash and Pellet Purified Synaptosomes J->K L Analysis K->L Downstream Applications (Western Blot, Functional Assays, etc.)

Caption: Workflow for the isolation of synaptosomes from brain tissue.

Logical Relationship of Subcellular Fractions

G cluster_cent1 Low-Speed Centrifugation cluster_cent2 High-Speed Centrifugation cluster_gradient Density Gradient Ultracentrifugation Homogenate Brain Homogenate P1 P1 Pellet (Nuclei, Debris) Homogenate->P1 pellet S1 S1 Supernatant Homogenate->S1 supernatant P2 P2 Pellet (Crude Synaptosomes) S1->P2 pellet S2 S2 Supernatant (Cytosol, Microsomes) S1->S2 supernatant Myelin Myelin Fraction (Lighter) P2->Myelin Synaptosomes Synaptosomal Fraction P2->Synaptosomes Mitochondria Mitochondrial Fraction (Heavier) P2->Mitochondria

Caption: Subcellular fractionation scheme for synaptosome isolation.

Conclusion

The isolation of high-quality synaptosomes is a fundamental technique in neuroscience. While this compound presents a theoretically advantageous medium for density gradient centrifugation due to its iso-osmotic properties, well-established and validated protocols predominantly utilize sucrose and Percoll. The protocols and data presented here provide a comprehensive guide for researchers to successfully isolate and validate synaptosomal fractions. For researchers interested in exploring this compound, the provided workflow can serve as a foundation for developing and optimizing a specific protocol tailored to their experimental needs. Careful validation of the resulting fractions using established markers will be crucial to ensure the purity and integrity of the isolated synaptosomes.

References

Application Notes and Protocols for Iohexol Gradient Preparation in Extracellular Vesicle Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of pure and homogenous populations of extracellular vesicles (EVs), including exosomes and microvesicles, is a critical prerequisite for their study and therapeutic application. Density gradient ultracentrifugation is a gold-standard technique for separating EVs from contaminating proteins and lipoprotein particles based on their buoyant density. Iohexol, a non-ionic, iodinated density gradient medium, offers a gentle and effective solution for EV purification. Its ability to form iso-osmotic gradients helps preserve the integrity and functionality of the isolated vesicles.[1][2] This document provides detailed protocols and application notes for the preparation and use of this compound gradients for the isolation of extracellular vesicles from various biological sources.

Data Presentation

The following tables summarize key quantitative data from representative studies utilizing this compound density gradients for EV isolation. These values can serve as a benchmark for researchers optimizing their own isolation protocols.

Table 1: Characterization of Extracellular Vesicles Isolated Using this compound Density Gradient

Starting MaterialEV Marker Proteins DetectedEV Size Range (nm)Peak EV Density (g/mL)Reference
Human SalivaCD63, CD133, EpCAM47.8 ± 12.3~1.11[3]
Conditioned Cell Media-74.0 ± 23.5~1.06[3]
Rat Blood PlasmaAlix, Tsg101, CD81-~1.146[4]
Stem Cell Culture Media-~601.15-1.19[5]

Table 2: Comparison of EV Yield and Purity Across Different Isolation Methods

Isolation MethodRelative Protein Amount per 10⁸ ParticlesTypical Protein Yield per 10⁶ CellsKey ObservationReference
OptiPrep™ Density Gradient (ODG)Lower than UC~0.3 µgDistinct protein profile with unique bands[6]
Ultracentrifugation (UC)Higher than ODG~0.7 µg-[6]
Commercial Kit (EQ)3x more than UC~5 µgHigher protein contamination[6]
Commercial Kit (TEI)8x more than UC~5 µgHighest protein contamination[6]

Experimental Protocols

Protocol 1: Discontinuous (Step) this compound Gradient for EV Isolation from Cell Culture Supernatant

This protocol is adapted from methodologies utilizing OptiPrep™ (a 60% w/v solution of iodixanol) for the purification of EVs from crude pellets obtained after initial ultracentrifugation.[5][7][8]

Materials:

  • Crude EV pellet (obtained from ultracentrifugation of cell culture supernatant)

  • OptiPrep™ (60% w/v Iodixanol)

  • Homogenization Buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)[8] or 0.25 M Sucrose in 30 mM Tris-HCl[7]

  • Phosphate-Buffered Saline (PBS)

  • Ultracentrifuge tubes (e.g., 13.2 mL, 40PET)[5][7][8]

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti)[8]

Procedure:

  • Preparation of this compound Gradient Solutions:

    • Prepare 40%, 20%, 10%, and 5% (w/v) iodixanol (B1672021) solutions by diluting the 60% OptiPrep™ stock with the chosen homogenization buffer.[8] For a 12 mL final gradient volume, you will need approximately 3 mL of 40%, 3 mL of 20%, 3 mL of 10%, and 2.8 mL of 5% solutions.[8][9]

  • Creating the Discontinuous Gradient:

    • Carefully layer the prepared iodixanol solutions into an ultracentrifuge tube, starting with the highest density solution at the bottom.

    • Pipette 3 mL of the 40% iodixanol solution into the bottom of the tube.

    • Carefully overlay the 40% layer with 3 mL of the 20% iodixanol solution.

    • Next, layer 3 mL of the 10% iodixanol solution on top of the 20% layer.

    • Finally, add 2.8 mL of the 5% iodixanol solution to the top.[8][9]

  • Loading the Sample:

    • Resuspend the crude EV pellet in a small volume of PBS (e.g., 100 µL) or homogenization buffer.[8]

    • Carefully overlay the resuspended EV sample onto the top of the 5% iodixanol layer.[8][9]

  • Ultracentrifugation:

    • Place the tubes in a swinging bucket rotor and balance them carefully.

    • Centrifuge at 100,000 x g for 18 hours at 4°C.[8] Set acceleration and deceleration to a low setting to avoid disturbing the gradient.[5]

  • Fraction Collection:

    • After centrifugation, carefully remove the tubes from the rotor.

    • Collect fractions (e.g., 1 mL each) from the top of the gradient.[8][9] It is known that exosomes typically exist in a density range of 1.15 to 1.19 g/cm³.[5][7] This corresponds to specific fractions which can be predetermined or identified by measuring the density of each fraction.

  • Washing and Concentrating EVs:

    • Dilute the collected EV-containing fractions with a larger volume of PBS (e.g., 20 mL).

    • Centrifuge at a higher speed (e.g., 200,000 x g) for 2 hours at 4°C to pellet the purified EVs.[8]

    • Resuspend the final EV pellet in a suitable buffer for downstream applications and store at -80°C.[8]

Protocol 2: Bottom-Up (Flotation) this compound Gradient for EV Isolation from Human Saliva

This protocol is adapted for isolating EVs from complex biological fluids like saliva, where the sample is mixed with a high-density this compound solution and overlaid with lower-density layers.[3]

Materials:

  • Crude EV pellet (obtained from ultracentrifugation of pre-cleared saliva)

  • Iodixanol solutions: 47%, 37%, 28%, and 18% (w/v) in 0.02 M HEPES/NaOH, pH 7.2[3]

  • Ultracentrifuge tubes (e.g., 14 mL)[3]

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW40Ti)[3]

Procedure:

  • Sample Preparation:

    • Resuspend the crude EV pellet in 2.5 mL of the 47% iodixanol solution.[3]

  • Creating the Discontinuous Gradient:

    • In a 14 mL ultracentrifuge tube, layer the following solutions from bottom to top:

      • The 2.5 mL EV-containing 47% iodixanol solution.

      • 2.5 mL of 37% iodixanol solution.

      • 2.5 mL of 28% iodixanol solution.

      • 2.5 mL of 18% iodixanol solution.

  • Ultracentrifugation:

    • Centrifuge the gradient at 160,000 x g for 17 hours at 4°C.[3]

  • Fraction Collection:

    • Following centrifugation, collect fractions from the top of the gradient. For example, collect a 1.25 mL top fraction, followed by four 2.5 mL fractions, and a final 1.25 mL bottom fraction.[3] The EV-rich fractions are typically found at the interfaces between the density layers.

Visualizations

EV_Isolation_Workflow cluster_0 Sample Preparation cluster_1 This compound Gradient Ultracentrifugation cluster_2 EV Collection and Analysis start Cell Culture Supernatant / Biological Fluid cent1 Low-Speed Centrifugation (remove cells and debris) start->cent1 uc1 Ultracentrifugation (pellet crude EVs) cent1->uc1 load Load Crude EV Pellet onto Gradient uc1->load gradient Prepare Discontinuous this compound Gradient gradient->load uc2 Density Gradient Ultracentrifugation load->uc2 collect Collect Fractions uc2->collect wash Wash and Pellet Purified EVs collect->wash analyze Downstream Analysis (NTA, WB, EM, etc.) wash->analyze

Caption: Workflow for extracellular vesicle isolation using a top-loaded this compound density gradient.

Bottom_Up_EV_Isolation cluster_0 Sample and Gradient Preparation cluster_1 Flotation and Collection start Crude EV Pellet mix Resuspend Pellet in High-Density this compound (e.g., 47%) start->mix layer Layer Lower-Density this compound Solutions on Top mix->layer uc Ultracentrifugation (EVs float to their buoyant density) layer->uc collect Collect Fractions from Interfaces and Top uc->collect end Purified EVs collect->end

Caption: Workflow for bottom-up (flotation) this compound density gradient for EV isolation.

References

Application of Iohexol in the Purification of Adeno-Associated Virus (AAV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant adeno-associated virus (rAAV) has emerged as a leading vector for in vivo gene therapy, driving the need for robust and scalable purification methods.[1][2] Downstream processing is a critical step to ensure the purity, potency, and safety of the final AAV product by removing process-related impurities such as host cell proteins, DNA, and empty viral capsids.[3] Among the various purification techniques, iodixanol (B1672021) density gradient ultracentrifugation has become a widely adopted method due to its efficiency, speed, and reduced toxicity compared to traditional cesium chloride (CsCl) gradients.[1][4]

Iodixanol is a non-ionic, iso-osmotic density gradient medium that separates AAV particles based on their buoyant density.[2] This method is serotype-independent, making it a versatile tool for a wide range of AAV vectors.[1][2] This document provides detailed application notes and a comprehensive protocol for the purification of AAV using iodixanol density gradients.

Principle of Iohexol (Iodixanol) Gradient Purification

Iodixanol gradient ultracentrifugation separates molecules based on their size and density.[5] A discontinuous gradient is created by layering solutions of decreasing iodixanol concentration. The crude AAV lysate is loaded on top of the gradient. During high-speed ultracentrifugation, viral particles migrate through the gradient until they reach a layer where their density matches the buoyant density of the surrounding medium, a process known as isopycnic centrifugation.[5] This allows for the separation of full, genome-containing AAV capsids from lighter empty capsids and other cellular contaminants.[6]

Comparison with Other AAV Purification Methods

While iodixanol gradients offer significant advantages, it is essential to understand their performance in comparison to other common AAV purification techniques, such as cesium chloride (CsCl) density gradient ultracentrifugation and affinity chromatography.

ParameterIodixanol Gradient UltracentrifugationCesium Chloride (CsCl) Gradient UltracentrifugationAffinity Chromatography
Principle Isopycnic separation based on buoyant density.Isopycnic separation based on buoyant density.Specific binding interaction between AAV capsid and a ligand on the chromatography resin.
Processing Time Faster, typically completed within a day.[4]Slower, often requires several days due to long centrifugation and dialysis steps.[4]Rapid, with high throughput potential.
Toxicity Non-toxic to mammalian cells.[2][6]Highly toxic, requiring extensive removal steps.[4]Low toxicity, dependent on elution conditions.
Purity Yields high purity AAV preparations.[7][8]Can achieve very high purity, considered cGMP grade.[9]High purity, but can co-elute with certain host cell proteins.[1]
Empty vs. Full Capsid Separation Can separate empty and full capsids, but may result in a higher proportion of empty capsids (~20%) compared to CsCl.[7][8][9]Excellent separation of empty and full capsids, yielding <1% empty particles.[7][8]Separation efficiency varies by resin and serotype; often results in a higher ratio of empty capsids than IOD.[1]
Vector Recovery Generally high, but can be serotype-dependent.Can have lower recovery due to multiple processing steps.High recovery, often between 65-80%.[10]
Scalability Limited scalability, not ideal for large-scale commercial manufacturing.[11]Poor scalability.[11]Highly scalable and suitable for industrial manufacturing.[1]
Serotype Independence Yes.[1][2]Yes.No, affinity resins are often specific to certain serotypes.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall AAV purification workflow using iodixanol and a comparison of the different purification strategies.

AAV_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing CellCulture HEK293 Cell Culture Transfection Triple Transfection CellCulture->Transfection CellLysis Cell Lysis (Freeze-Thaw Cycles) Transfection->CellLysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification IodixanolGradient Iodixanol Gradient Ultracentrifugation Clarification->IodixanolGradient FractionCollection Fraction Collection IodixanolGradient->FractionCollection BufferExchange Buffer Exchange/Diafiltration (e.g., TFF) FractionCollection->BufferExchange SterileFiltration Sterile Filtration BufferExchange->SterileFiltration PurifiedAAV Purified AAV SterileFiltration->PurifiedAAV

AAV Purification Workflow using Iodixanol.

Comparison of AAV Purification Methods.

Detailed Experimental Protocol: AAV Purification using Iodixanol Gradient

This protocol is adapted from established methods for the purification of AAV vectors.[6][12]

Materials and Reagents:

  • Crude AAV cell lysate

  • Iodixanol, 60% (w/v) solution (e.g., OptiPrep™)

  • 10x PBS-MK Buffer: 1.37 M NaCl, 80 mM Na2HPO4, 20 mM KH2PO4, 10 mM MgCl2, 27 mM KCl in sterile water[12]

  • 1x PBS-MK Buffer: Diluted from 10x stock with sterile water

  • 1 M NaCl in 1x PBS-MK buffer

  • Phenol Red solution (optional, for visualization)

  • Ultracentrifuge tubes (e.g., Beckman Coulter Quick-Seal tubes)

  • Syringes and needles (16G and 18G)

  • Ultracentrifuge and appropriate rotor (e.g., Ti70)

  • Buffer exchange devices (e.g., Amicon Ultra-15 centrifugal filter units, 100 kDa MWCO)

  • Sterile 0.22 µm syringe filters

Protocol Steps:

1. Preparation of Iodixanol Gradient Solutions:

Prepare the following solutions fresh for each purification. The volumes below are for two gradients.

Gradient Layer60% Iodixanol1 M NaCl/PBS-MK1x PBS-MKPhenol RedTotal Volume
15% Iodixanol 4.5 mL13.5 mL--18 mL
25% Iodixanol 5.0 mL-7.0 mL30 µL12 mL
40% Iodixanol 6.7 mL-3.3 mL-10 mL
60% Iodixanol 10 mL--45 µL~10 mL

Note: Phenol red is added to the 25% and 60% layers to aid in visualizing the gradient interfaces.[6][13]

2. Loading the Iodixanol Gradient:

  • Carefully layer the iodixanol solutions into the ultracentrifuge tubes in decreasing order of density (from bottom to top: 60%, 40%, 25%, 15%).[5]

  • To do this, you can use a syringe with a long needle or a peristaltic pump to slowly add each layer underneath the previous one, being careful not to mix the layers.[5]

  • The typical volumes for a 39 mL tube are: 5 mL of 60%, 8 mL of 40%, 8 mL of 25%, and 6 mL of 15%.[14]

  • Carefully overlay the clarified crude AAV lysate on top of the 15% iodixanol layer.

  • Seal the tubes according to the manufacturer's instructions.

3. Ultracentrifugation:

  • Place the sealed tubes in the ultracentrifuge rotor.

  • Centrifuge at 350,000 x g for 90 minutes at 18°C.[5][14]

4. Fraction Collection:

  • After centrifugation, carefully remove the tubes from the rotor, avoiding any disturbance to the gradient layers.

  • The full AAV virions are expected to band at the interface of the 40% and 60% iodixanol layers.[5][13]

  • To collect the AAV-containing fraction, puncture the side of the tube with an 18G needle just below the 40%/60% interface.[6][14]

  • Puncture the top of the tube with a 16G needle to allow for airflow.

  • Collect the clear 40% layer containing the purified AAV into sterile microcentrifuge tubes. Avoid collecting the proteinaceous band at the 25%/40% interface.[6][14]

5. Buffer Exchange and Concentration:

  • Residual iodixanol should be removed as it can interfere with downstream applications.[1]

  • Pool the AAV-containing fractions.

  • Use a buffer exchange device, such as an Amicon Ultra-15 (100 kDa MWCO) centrifugal filter, to concentrate the virus and exchange the buffer to a desired formulation buffer (e.g., PBS with 0.001% Pluronic F-68).

  • Ultrafiltration has been shown to efficiently remove iodixanol to less than 0.5% while recovering over 90% of the AAV particles.[8]

6. Final Formulation and Sterilization:

  • After buffer exchange, determine the final AAV titer using methods like qPCR or ddPCR.[15][16]

  • Perform a final sterile filtration step using a 0.22 µm filter.

  • Aliquot the purified AAV and store at -80°C.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing different AAV purification methods.

Table 1: Comparison of AAV Recovery and Purity

Purification MethodVector Recovery (%)Purity (Full Capsids)Reference
Iodixanol Gradient~68% (for AAV6.2)~80%[13]
Iodixanol GradientNot specified~80% (contains ~20% empty capsids)[4][7][8]
CsCl GradientNot specified>99%[7][8][9]
Affinity Chromatography (AAVX)65-80%Variable, often higher empty capsid content than iodixanol[10]

Table 2: Empty vs. Full Capsid Ratios

Purification MethodApproximate Percentage of Empty CapsidsReference
Iodixanol Gradient~20%[4][7][8]
CsCl Gradient<1%[7][8]
Affinity Chromatography (AAVX)Higher than iodixanol preps[1][10]

Conclusion

Iodixanol density gradient ultracentrifugation is a robust and efficient method for the purification of a wide range of AAV serotypes at the research and preclinical scale. It offers a favorable balance of speed, purity, and reduced toxicity. While it may yield a higher percentage of empty capsids compared to CsCl gradients, the resulting AAV preparations are suitable for many in vitro and in vivo applications. For large-scale clinical and commercial production, scalable methods like affinity chromatography are generally preferred. The choice of purification method should be guided by the specific requirements of the application, considering factors such as required purity, yield, scalability, and the serotype of the AAV vector.

References

Application Notes and Protocols for the Separation of Immune Cell Subsets Using Nycodenz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nycodenz® is a non-ionic, tri-iodinated density gradient medium that is widely used for the separation of cells and subcellular organelles. Its high water solubility, low viscosity, and inability to penetrate biological membranes make it an ideal medium for isolating viable and functionally intact immune cell subsets from heterogeneous populations, such as peripheral blood mononuclear cells (PBMCs). Nycodenz is non-toxic to cells and its osmolality can be easily adjusted, allowing for the fine-tuning of separation protocols to achieve high purity and recovery of specific cell populations. These characteristics make Nycodenz a valuable tool in immunology research and drug development for the isolation of monocytes, dendritic cells, and neutrophils.

The principle of Nycodenz-based cell separation relies on density gradient centrifugation. A cell suspension is layered on top of a Nycodenz solution of a specific density, and upon centrifugation, cells migrate through the gradient until they reach a point where their own density matches that of the surrounding medium (isopycnic point). This results in the formation of distinct cell bands at different levels of the gradient, allowing for the separation of various cell types based on their differing densities.

Data Presentation: Performance of Nycodenz in Immune Cell Separation

The following table summarizes the expected performance for the separation of various human immune cell subsets using Nycodenz-based protocols. It is important to note that the purity and yield of the isolated cells can be influenced by factors such as the starting cell population, the specific protocol parameters, and the technical skill of the operator.

Immune Cell SubsetStarting MaterialPurityRecovery / YieldViabilityReference
Monocytes EDTA-anticoagulated whole blood or leukocyte suspension95-98%Inversely proportional to purityUnaffected[1]
Leukocyte-rich plasma>90%Not specifiedNot specified[2]
Dendritic Cells Cultured, T-lymphocyte depleted PBMCs20 ± 5%Not specifiedHigh (Nycodenz is low-toxicity)[3]
Lymph node cell suspension40-50%Not specifiedNot specified[4]
Neutrophils Leukocyte-rich fraction from human bloodHighHighHigh[5]
Eosinophils Peripheral blood with moderate eosinophilia58 ± 29%29 ± 19%Functionally intact[6]

Experimental Protocols

Protocol 1: Isolation of Human Monocytes

This protocol is designed for the isolation of monocytes from human peripheral blood, leveraging their lower density compared to other mononuclear cells.

Materials:

  • Nycodenz® powder

  • Sodium Chloride (NaCl) solutions of various concentrations

  • EDTA-anticoagulated whole blood or a leukocyte suspension

  • Phosphate-buffered saline (PBS)

  • Centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Methodology:

  • Preparation of Nycodenz Solutions:

    • Prepare a stock solution of Nycodenz.

    • Prepare separation fluids with densities ranging from 1.061 to 1.078 g/mL by mixing the Nycodenz stock solution with NaCl solutions of varying concentrations. The osmolarity should be in the range of 300 to 410 mOsmol. For routine use, a density of 1.068 g/mL is often effective.[2]

  • Sample Preparation:

    • If using whole blood, it can be used directly.

    • If starting with a leukocyte suspension (e.g., from a buffy coat), ensure it is in a suitable buffer.

  • Density Gradient Centrifugation:

    • Add 3 mL of the prepared Nycodenz separation fluid to a centrifuge tube.

    • Carefully layer 3 mL of EDTA-anticoagulated whole blood or 2-6 mL of the leucocyte suspension on top of the Nycodenz solution.[1]

    • Centrifuge at 1900 rpm for 15 minutes at room temperature with the brake off.[1]

  • Cell Harvesting:

    • After centrifugation, monocytes will be enriched in the interface region between the plasma and the Nycodenz layer.

    • Carefully aspirate the cells from the interface using a sterile pipette.

  • Washing:

    • Transfer the collected cells to a new centrifuge tube.

    • Wash the cells with an excess of PBS and centrifuge at a lower speed (e.g., 1200 rpm for 10 minutes) to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream applications.

Monocyte_Isolation_Workflow cluster_prep Preparation cluster_centrifugation Centrifugation cluster_harvest Harvesting & Washing prep_nycodenz Prepare Nycodenz Solution (1.061-1.078 g/mL) layering Layer Blood Sample onto Nycodenz prep_nycodenz->layering prep_sample Prepare Blood Sample (EDTA-anticoagulated) prep_sample->layering centrifuge Centrifuge (1900 rpm, 15 min) layering->centrifuge harvest Collect Monocytes from Interface centrifuge->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Desired Buffer wash->resuspend end end resuspend->end Downstream Applications

Caption: Workflow for the isolation of human monocytes using Nycodenz density gradient centrifugation.

Protocol 2: Enrichment of Human Dendritic Cells

This protocol provides a method for the enrichment of dendritic cells from a population of peripheral blood mononuclear cells (PBMCs). It is often a preliminary step before further purification.

Materials:

  • Nycodenz® powder

  • Balanced salt solution

  • Peripheral blood mononuclear cells (PBMCs), potentially with T-lymphocytes depleted and cultured overnight.

  • Centrifuge tubes (15 mL)

  • Sterile pipettes

  • Centrifuge

Methodology:

  • Preparation of Nycodenz Solution:

    • Prepare a Nycodenz solution with a density suitable for dendritic cell separation. A discontinuous gradient may be used.

  • Sample Preparation:

    • Start with a suspension of PBMCs. For higher enrichment of dendritic cells, it is recommended to deplete T-lymphocytes and culture the cells for approximately 16 hours.[3]

  • Density Gradient Centrifugation:

    • Prepare a discontinuous Nycodenz gradient in a centrifuge tube.

    • Layer the PBMC suspension on top of the Nycodenz gradient.

    • Centrifuge the tubes. The specific speed and time will depend on the gradient composition.

  • Cell Harvesting:

    • Dendritic cells, being of low density, will be enriched at the interface.[3]

    • Carefully collect the low-density cell fraction from the interface.

  • Washing:

    • Wash the collected cells with a suitable buffer to remove the Nycodenz.

    • Centrifuge to pellet the cells and resuspend in the appropriate medium for culture or further analysis.

Dendritic_Cell_Enrichment start Start with PBMCs depletion Optional: Deplete T-cells & Culture Overnight start->depletion gradient Layer cells on Nycodenz Gradient depletion->gradient centrifugation Centrifugation gradient->centrifugation harvest Collect Low-Density Cells from Interface centrifugation->harvest wash Wash and Resuspend Cells harvest->wash end Enriched Dendritic Cells wash->end

Caption: Logical workflow for the enrichment of dendritic cells using Nycodenz.

Protocol 3: Isolation of Human Neutrophils

This protocol describes a rapid method for the preparation of the neutrophil fraction of granulocytes from human blood.

Materials:

  • Nycodenz® powder

  • Isotonic NaCl diluent solution

  • Leukocyte-rich fraction of human blood

  • Centrifuge tubes

  • Sterile pipettes

  • Centrifuge

Methodology:

  • Preparation of Isotonic Nycodenz Gradients:

    • Prepare a stock isotonic Nycodenz solution.

    • Form preformed isotonic Nycodenz gradients by mixing the stock solution with an NaCl diluent solution.

  • Sample Preparation:

    • Prepare a leukocyte-rich fraction from whole blood using a standard method such as dextran (B179266) sedimentation.

  • Density Gradient Centrifugation:

    • Load the leukocyte-rich fraction onto the preformed isotonic Nycodenz gradients.

    • Perform a low-speed centrifugation.

  • Cell Harvesting:

    • After centrifugation, neutrophils will form a distinct band within the gradient.

    • Carefully aspirate the neutrophil fraction.

  • Washing:

    • Wash the isolated neutrophils with a suitable buffer to remove the Nycodenz.

    • The resulting neutrophil population is of high viability, yield, and purity.[5]

Neutrophil_Isolation_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection prep_gradient Prepare Isotonic Nycodenz Gradient load_cells Load Leukocytes onto Gradient prep_gradient->load_cells prep_leukocytes Prepare Leukocyte-Rich Fraction from Blood prep_leukocytes->load_cells centrifuge Low-Speed Centrifugation load_cells->centrifuge collect_neutrophils Collect Neutrophil Fraction centrifuge->collect_neutrophils wash_cells Wash Neutrophils collect_neutrophils->wash_cells final_product High Purity Neutrophils wash_cells->final_product

Caption: Workflow for the isolation of human neutrophils using an isotonic Nycodenz gradient.

References

Application Notes: Iohexol Protocol for Isolating Plant Protoplasts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of high-quality, viable protoplasts is a fundamental prerequisite for a wide range of applications in plant biology and biotechnology. These include transient gene expression studies, single-cell sequencing, somatic hybridization, and organelle isolation. A critical step in obtaining a pure protoplast population is the effective separation of intact protoplasts from cellular debris, broken cells, and undigested tissue fragments. While sucrose (B13894) density gradients have traditionally been used, they can sometimes lead to osmotic stress and incomplete purification.[1][2] Iohexol, a non-ionic, iodinated density gradient medium, offers a valuable alternative for the gentle and efficient purification of plant protoplasts.[3][4] Its low osmolality at high densities and its ability to form self-generating gradients make it well-suited for separating cells based on their buoyant density.[3][4][5]

These application notes provide a detailed protocol for the isolation and purification of plant protoplasts using an this compound density gradient. The protocol is designed to be adaptable for researchers working with various plant species and tissues.

Key Experimental Protocols

1. Materials and Reagents

  • Plant Material: Young, healthy leaves from well-watered plants (e.g., Arabidopsis thaliana, tobacco, rice).

  • Enzyme Solution:

    • Cellulase (e.g., Onozuka R-10)

    • Macerozyme (e.g., R-10)

    • Mannitol (as an osmoticum)

    • MES buffer

    • KCl

    • CaCl₂

  • W5 Solution (Wash Solution):

    • NaCl

    • KCl

    • CaCl₂

    • MES buffer

  • This compound Stock Solution (e.g., 60% w/v)

  • MMg Solution (for resuspension):

    • Mannitol

    • MgCl₂

    • MES buffer

  • Protoplast Viability Stain:

    • Fluorescein diacetate (FDA)

2. Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific plant species and tissues.

2.1. Plant Material Preparation

  • Select young, fully expanded leaves from healthy, well-hydrated plants (typically 3-5 weeks old).

  • Using a sharp razor blade, carefully slice the leaves into thin strips (0.5-1 mm). This increases the surface area for enzyme digestion.

  • Immediately place the leaf strips into a petri dish containing the freshly prepared Enzyme Solution.

2.2. Enzymatic Digestion

  • Vacuum infiltrate the leaf strips in the Enzyme Solution for 15-30 minutes to ensure the solution penetrates the tissue.

  • Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-6 hours. The optimal digestion time will vary depending on the plant species.

2.3. Protoplast Release and Filtration

  • After digestion, gently swirl the petri dish to release the protoplasts.

  • Filter the protoplast suspension through a 40-100 µm nylon mesh to remove undigested debris.

  • Collect the filtrate in a round-bottom centrifuge tube.

2.4. Protoplast Washing

  • Centrifuge the protoplast suspension at 100 x g for 5 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in W5 solution.

  • Repeat the washing step twice to remove residual enzymes.

2.5. This compound Gradient Purification

  • Prepare the desired this compound concentration (e.g., 45-65%) in a suitable buffer (e.g., W5 solution). The optimal concentration may need to be determined empirically. For example, a 65% this compound concentration has been found to be effective for tea plant protoplasts.[1]

  • Carefully overlay the washed protoplast suspension onto the this compound cushion in a new centrifuge tube.

  • Centrifuge at a low speed (e.g., 50-100 x g) for 10-15 minutes.

  • Intact, viable protoplasts will form a band at the interface of the W5 solution and the this compound cushion. Damaged cells and debris will pellet at the bottom of the tube.

  • Carefully collect the protoplast band using a wide-bore pipette.

2.6. Final Washing and Resuspension

  • Wash the purified protoplasts with W5 or MMg solution to remove the this compound.

  • Centrifuge at 100 x g for 5 minutes and discard the supernatant.

  • Resuspend the final protoplast pellet in a suitable medium (e.g., MMg solution) for downstream applications.

2.7. Viability Assessment

  • Add a small amount of Fluorescein diacetate (FDA) solution to a sample of the protoplast suspension.

  • Incubate for 5-10 minutes.

  • Observe the protoplasts under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.[6][7]

Data Presentation

Table 1: Optimization of Protoplast Isolation Parameters for Various Plant Species

Plant SpeciesTissueEnzyme ConcentrationMannitol ConcentrationIncubation TimeProtoplast Yield (protoplasts/g FW)Viability (%)Reference
Camellia sinensis (Tea Plant)Tender Leaves1.5% Cellulase, 0.4-0.6% Macerozyme0.4 M10 h3.27 x 10⁶92.94%[1]
Oryza sativa (Rice)Calli1.5% Cellulase R-10, 0.75% Macerozyme R-100.6 M18-20 hNot Specified70-99%[8]
Solanum tuberosum (Potato)LeavesNot SpecifiedNot Specified6 h6.36 x 10⁶Not Specified[9]
Brassica rapa ssp. pekinensis (Chinese Cabbage)Leaf Mesophyll1.5% Cellulase0.5 MNot Specified6.2 x 10⁶80%[10]
Cymbidium (Orchid)Leaf Base1.2% Cellulase, 0.6% Macerozyme0.4-0.6 M6 h~2.50 x 10⁷~92.09%[11]
Apium graveolens (Celery)Seedling Leaves2.0% Cellulase, 0.1% Pectolase0.6 M8 h8.22 x 10⁷~95%[12]

Table 2: Comparison of Purification Media for Protoplast Isolation

Purification MediumPlant SpeciesConcentrationObservationsReference
IodixanolCamellia sinensis65%Significantly lower impurities compared to 45% Iodixanol and sucrose.[1][2]
SucroseCamellia sinensis0.6 M and 0.73 MCould not completely separate protoplasts from impurities.[1][2]
SucroseSolanum tuberosum20%Optimal for protoplast concentration and viability in a cushion method.[9]

Visualizations

experimental_workflow start Plant Material (Young Leaves) slicing Leaf Slicing (0.5-1 mm strips) start->slicing digestion Enzymatic Digestion (Cellulase & Macerozyme) slicing->digestion filtration Filtration (40-100 µm mesh) digestion->filtration wash1 Initial Washing (W5 Solution) filtration->wash1 purification This compound Gradient Centrifugation wash1->purification collection Collect Protoplast Band purification->collection wash2 Final Washing (Remove this compound) collection->wash2 resuspension Resuspend in MMg Solution wash2->resuspension analysis Downstream Applications (e.g., Viability Assay, Transfection) resuspension->analysis

Caption: Experimental workflow for plant protoplast isolation using this compound.

separation_logic cluster_before Before Centrifugation cluster_after After Centrifugation crude_suspension Crude Protoplast Suspension (overlaid on this compound) protoplast_band Viable Protoplasts (at interface) crude_suspension->protoplast_band Low Buoyant Density debris_pellet Debris & Damaged Cells (pellet) crude_suspension->debris_pellet High Buoyant Density

Caption: Separation principle of this compound density gradient centrifugation.

References

Application Notes & Protocols: Cryopreservation of Cells Isolated with an Iohexol Gradient

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Density gradient centrifugation is a cornerstone technique for isolating specific cell populations from heterogeneous samples. Iohexol, a non-ionic, iodinated density gradient medium, is utilized for the separation of cells and subcellular components based on their buoyant density. Following successful isolation, cryopreservation is essential for the long-term storage and banking of these valuable cells, ensuring their availability for future experiments and preserving their biological properties.[1][2]

This document provides a detailed protocol for the cryopreservation and subsequent thawing of cells isolated using an this compound-based density gradient. The procedures outlined are designed to maximize post-thaw cell viability and recovery, ensuring the integrity of the isolated cell population for downstream applications. The success of cryopreservation hinges on several critical factors, including the health of the cells prior to freezing, the correct use of a cryoprotective agent (CPA), a controlled rate of freezing, and proper long-term storage at cryogenic temperatures.[3]

Key Considerations for Cryopreservation

  • Cell Health: Begin with a healthy, viable cell population in the log phase of growth.[4] Cells should have high viability (>90%) before initiating the cryopreservation process.

  • This compound Removal: It is crucial to thoroughly wash the isolated cells to remove residual this compound. Studies have shown that prolonged exposure to this compound can have cytotoxic effects on various cell types, potentially impacting cell viability and function.[5][6][7][8][9]

  • Cryoprotective Agent (CPA): Dimethyl sulfoxide (B87167) (DMSO) is the most common CPA, used to protect cells from damage caused by ice crystal formation during freezing.[2][10][11] The optimal concentration of DMSO can be cell-type dependent, but a final concentration of 5-10% is widely used.[12][13][14]

  • Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is critical for successful cryopreservation.[3][11][15][16] This minimizes intracellular ice crystal formation and osmotic stress.

  • Thawing: Rapid thawing is essential to prevent the formation of damaging ice crystals as the sample warms.[2][3][11]

Experimental Protocols

Part A: Post-Iohexol Gradient Cell Preparation

This part of the protocol focuses on washing the cells isolated from the this compound gradient to prepare them for cryopreservation.

Materials:

  • Cell suspension isolated from this compound gradient

  • Complete cell culture medium, appropriate for the cell type

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Conical centrifuge tubes (15 mL or 50 mL)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Procedure:

  • Carefully collect the cell layer of interest from the this compound density gradient.

  • Transfer the cell suspension to a sterile conical centrifuge tube.

  • Dilute the cell suspension with at least 3 volumes of sterile PBS or complete culture medium to reduce the density of the solution.

  • Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at room temperature to pellet the cells.

  • Carefully aspirate and discard the supernatant, ensuring the cell pellet is not disturbed.

  • Gently resuspend the cell pellet in 5-10 mL of fresh, complete culture medium.

  • Repeat the wash step (steps 4-6) two more times to ensure complete removal of the this compound medium.

  • After the final wash, resuspend the cell pellet in a known volume of complete culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Ensure cell viability is >90%.

Part B: Cell Cryopreservation

Materials:

  • Prepared cell suspension

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile cryogenic vials, pre-labeled

  • Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Prepare the cryopreservation medium. A commonly used medium consists of 90% FBS and 10% DMSO. Alternatively, a medium of 80% complete growth medium, 10% FBS, and 10% DMSO can be used. Prepare this solution fresh and keep it on ice.

  • Centrifuge the washed cell suspension (from Part A) at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a final cell density of 1 x 10⁶ to 1 x 10⁷ cells/mL.[4]

  • Working quickly, aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Place the cryogenic vials into a controlled-rate freezing container.

  • Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours. This achieves the desired cooling rate of -1°C/minute.[15][16]

  • After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).[15][16]

Part C: Thawing of Cryopreserved Cells

Materials:

  • Cryopreserved cells

  • Complete cell culture medium, pre-warmed to 37°C

  • 37°C water bath

  • Conical centrifuge tube

  • Sterile pipette

Procedure:

  • Prepare a culture vessel with the appropriate volume of pre-warmed complete culture medium.

  • Retrieve a vial of cryopreserved cells from the liquid nitrogen dewar.

  • Immediately place the vial in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains. This process should be rapid (typically 1-2 minutes).

  • Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.

  • In a sterile environment, use a pipette to slowly transfer the thawed cell suspension from the vial into a conical tube containing at least 10 mL of pre-warmed complete culture medium. Add the cells dropwise while gently swirling the tube to minimize osmotic shock.

  • Centrifuge the cells at 150-200 x g for 5 minutes. This step is to remove the DMSO, which is toxic to cells at room temperature.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Transfer the cell suspension to the prepared culture vessel.

  • Incubate the cells under their optimal growth conditions.

  • It is advisable to change the medium after 24 hours to remove any remaining DMSO and dead cells.

Data Presentation

The following tables summarize expected outcomes and variables in the cryopreservation process.

Table 1: Effect of DMSO Concentration on Post-Thaw Viability

Cell TypeDMSO ConcentrationImmediate Post-Thaw Viability (%)24-Hour Post-Thaw Viability (%)Reference
Regulatory T Cells5%~95%~78%[13]
Regulatory T Cells10%~93%~60%[13]
Human Conjunctival Cells10%~79.9%Not Reported[10]
Mesenchymal Stem Cells10%80% - 100%Not Reported[14]

Table 2: General Troubleshooting for Low Post-Thaw Viability

IssuePotential CauseRecommended Solution
Low ViabilityProlonged exposure to DMSO at room temperature.Work quickly once DMSO is added. Keep cells and freezing medium on ice.[4]
Improper cooling rate (too fast or too slow).Use a validated controlled-rate freezing container or programmable freezer.[16]
Improper thawing rate (too slow).Thaw vials rapidly in a 37°C water bath until a small ice crystal remains.[3][16]
Poor cell health before freezing.Ensure cells are in the log growth phase and have >90% viability before cryopreservation.[4]
Incorrect cell density in the cryovial.Freeze cells at a density of 1 x 10⁶ – 1 x 10⁷ cells/mL.[4][16]
Contamination.Test for microbial contamination before freezing.[4]

Visualizations

Cryopreservation_Workflow cluster_0 Cell Isolation & Preparation cluster_1 Cryopreservation cluster_2 Thawing & Recovery A Heterogeneous Cell Sample B This compound Density Gradient Centrifugation A->B C Isolate Target Cell Layer B->C D Wash Cells (x3) to Remove this compound C->D E Cell Count & Viability Assessment (>90%) D->E F Resuspend in Cold Cryopreservation Medium (5-10% DMSO) E->F Proceed G Aliquot into Cryovials F->G H Controlled-Rate Freezing (-1°C/minute) to -80°C G->H I Transfer to Liquid Nitrogen (<-130°C) for Long-Term Storage H->I J Rapid Thaw in 37°C Water Bath I->J Retrieve K Dilute Slowly in Pre-warmed Medium J->K L Centrifuge to Remove DMSO K->L M Resuspend in Fresh Medium & Culture L->M N N M->N Ready for Downstream Applications

Caption: Workflow for cryopreservation and recovery of cells.

Cryopreservation_Factors cluster_pre Pre-Freeze cluster_process Process cluster_post Post-Thaw center Successful Cryopreservation Health High Cell Viability (>90%) Health->center Washing Complete this compound Removal Washing->center Density Optimal Cell Density (1-10 million/mL) Density->center CPA Correct CPA (e.g., 5-10% DMSO) CPA->center Cooling Controlled Cooling (-1°C/min) Cooling->center Storage Stable Storage (<-130°C) Storage->center Thawing Rapid Thawing (37°C) Thawing->center Removal Prompt CPA Removal Removal->center

Caption: Key factors influencing successful cell cryopreservation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Cell Clumping in Iohexol Gradients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent cell clumping during experiments involving Iohexol gradients.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow.

Q1: I'm observing a large cell clump at the top of my this compound gradient. What is the likely cause?

A1: A significant cell aggregate at the top of the gradient is typically a result of dead cells releasing their DNA.[1][2][3] This "sticky" DNA can act as a net, trapping other cells and forming large clumps, a common challenge when preparing single-cell suspensions.[1][2][4]

To resolve this, consider the following troubleshooting steps:

  • Assess Cell Viability: Before loading your sample, determine the percentage of viable cells using a method such as trypan blue staining. A high number of dead cells is a strong indicator that clumping will occur.[5]

  • Gentle Cell Handling: Minimize mechanical stress on the cells during preparation.[2][6] Avoid harsh pipetting or vortexing, which can lead to cell lysis.[7] The use of wide-bore pipette tips is recommended to reduce shear forces.[7]

  • Optimize Enzymatic Digestion: If preparing cells from tissue, excessive digestion with enzymes like trypsin can damage cells and promote clumping.[1][2] It is crucial to optimize the digestion time for your specific cell type.

Q2: Why are my cells clumping after centrifugation through the this compound gradient, and how can I prevent it?

A2: Cell clumping that manifests during or after centrifugation can be attributed to several factors, including suboptimal buffer composition and incorrect centrifugation settings.

Here are potential solutions:

  • Buffer Composition:

    • Utilize Cation-Free Buffers: Prepare and wash cells in a buffer devoid of calcium and magnesium, such as 1X Phosphate-Buffered Saline (PBS).[8][9][10] Divalent cations can facilitate cell-to-cell adhesion.[9]

    • Incorporate Chelating Agents: The addition of a chelating agent like EDTA to your buffers can help sequester divalent cations, thereby preventing cell aggregation.[2][9][10]

  • Centrifugation Parameters: While higher centrifugation speeds can sometimes mitigate cell aggregation, excessive speeds may damage fragile cells, causing them to release DNA and clump.[1][2] It is important to use the appropriate centrifuge settings for your specific cell type.[6]

  • Temperature Control: Conducting cell preparation and centrifugation at reduced temperatures, such as on ice or in a 4°C centrifuge, can help preserve cell viability and minimize clumping.[11]

Q3: Despite gentle handling, I still observe small clumps in my final cell suspension. What other measures can I take?

A3: Even with meticulous technique, minor cell clumping can persist. The following additional steps can help:

  • DNase I Treatment: The most prevalent cause of cell clumping is the presence of extracellular DNA from lysed cells.[3] Treating your cell suspension with DNase I is an effective way to break down this DNA.[1][2][8][9]

  • Filtration: Passing the cell suspension through a cell strainer (e.g., 40 µm) before loading it onto the this compound gradient can efficiently remove any remaining small aggregates.[11][12]

  • Trituration: The gentle, repetitive pipetting of a cell suspension, a technique known as trituration, can aid in disrupting weak cell-cell interactions.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary driver of cell clumping in density gradient separations?

A1: The foremost cause of cell clumping is the release of DNA from dead or dying cells.[3] This extracellular DNA is inherently sticky and creates a mesh-like structure that ensnares other cells, resulting in the formation of aggregates.[1][2] Other contributing factors include the presence of divalent cations that promote cell adhesion and excessive mechanical or enzymatic stress during sample preparation.[1][2][9]

Q2: How can I prepare a high-quality single-cell suspension for use with this compound gradients?

A2: The preparation of a high-quality single-cell suspension hinges on maximizing cell viability and minimizing the presence of extracellular DNA.[4] Key practices include:

  • Gentle Dissociation: Employ optimized enzymatic and mechanical dissociation techniques to reduce cell damage.[4][11][13]

  • Appropriate Buffers: Use buffers free of calcium and magnesium, and consider the addition of EDTA to prevent cation-dependent cell adhesion.[8][9][10]

  • DNase I Treatment: Integrate a DNase I treatment step to degrade sticky extracellular DNA.[1][2][8][9]

  • Filtration: Filter the final cell suspension through a cell strainer to eliminate any residual aggregates.[11][12]

Q3: Are there specific additives that can be included in my buffers to prevent cell clumping?

A3: Yes, several additives can be beneficial:

  • DNase I: An enzyme that degrades free DNA.[1][2][8][9]

  • EDTA: A chelating agent that sequesters divalent cations, such as calcium and magnesium, which are involved in cell adhesion.[2][9][10]

  • Anti-clumping agents: Commercially available reagents can be added to the cell culture medium to minimize aggregation.[5]

  • Serum or BSA: The addition of a small amount of Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to your buffers can help maintain cell viability and reduce non-specific binding.[8][9]

Q4: Does the concentration of cells influence clumping in an this compound gradient?

A4: Yes, a high cell concentration can increase the propensity for clumping. When working with high cell densities, it is particularly critical to ensure a high-quality, aggregate-free single-cell suspension before loading it onto the gradient. In some instances, reducing the initial cell density may be a necessary step to prevent clumping.[14]

Data Presentation

Table 1: Common Additives to Prevent Cell Clumping
AdditiveRecommended ConcentrationMechanism of ActionReference(s)
DNase I25-100 µg/mL (with 5mM MgCl2)Degrades extracellular DNA from lysed cells.[9]
EDTA1-5 mMChelates divalent cations (Ca2+, Mg2+) that mediate cell-cell adhesion.[9][10]
BSA or FBS0.1-1% BSA or 1-10% FBSReduces non-specific binding and helps maintain cell viability.[8]

Experimental Protocols

Protocol 1: DNase I Treatment for Single-Cell Suspensions

This protocol outlines the procedure for treating a single-cell suspension with DNase I to eliminate extracellular DNA and prevent cell clumping.

Materials:

  • Single-cell suspension

  • Hanks' Balanced Salt Solution (HBSS)

  • DNase I (lyophilized powder)

  • Magnesium chloride (MgCl2)

  • Cell strainer (e.g., 40 µm)

Procedure:

  • Prepare a stock solution of DNase I in HBSS.

  • Resuspend the cell pellet in HBSS supplemented with 5mM MgCl2.

  • Add DNase I to a final concentration of 100 µg/mL.[9]

  • Incubate the suspension at room temperature for 15-30 minutes.[9]

  • Wash the cells once with HBSS containing 5mM MgCl2.[9]

  • Resuspend the cells in the desired buffer for loading onto the this compound gradient. This buffer should also contain 25-50 µg/mL DNase I and 1-5mM MgCl2.[9]

  • Immediately before loading onto the gradient, filter the cell suspension through a 40 µm cell strainer.

Visualizations

Troubleshooting_Cell_Clumping start Start: Cell Clumping Observed check_viability Assess Cell Viability start->check_viability High percentage of dead cells? gentle_handling Review Cell Handling Technique start->gentle_handling Mechanical stress? buffer_composition Check Buffer Composition start->buffer_composition Using standard buffers? optimize_centrifugation Optimize Centrifugation Parameters start->optimize_centrifugation Clumping post-centrifugation? add_dnase Add DNase I to Suspension check_viability->add_dnase gentle_handling->add_dnase use_cation_free Use Ca2+/Mg2+ Free Buffers buffer_composition->use_cation_free add_edta Add EDTA to Buffers buffer_composition->add_edta filter_cells Filter Cells Through Strainer add_dnase->filter_cells use_cation_free->filter_cells add_edta->filter_cells resolved Issue Resolved filter_cells->resolved reduce_speed Adjust Centrifuge Speed optimize_centrifugation->reduce_speed check_temp Perform at Lower Temperature optimize_centrifugation->check_temp reduce_speed->resolved check_temp->resolved

Caption: Troubleshooting workflow for addressing cell clumping in this compound gradients.

Mechanism_of_Cell_Clumping cell_stress Cell Stress (Mechanical, Enzymatic, etc.) cell_death Cell Death / Lysis cell_stress->cell_death dna_release Release of Extracellular DNA cell_death->dna_release dna_mesh DNA Forms a 'Sticky' Mesh dna_release->dna_mesh cell_entrapment Entrapment of Healthy Cells dna_mesh->cell_entrapment clumping Cell Clumping / Aggregation cell_entrapment->clumping divalent_cations Divalent Cations (Ca2+, Mg2+) cell_adhesion Increased Cell-Cell Adhesion divalent_cations->cell_adhesion cell_adhesion->clumping

References

Troubleshooting low cell viability after Iohexol density centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low cell viability after Iohexol density gradient centrifugation.

Frequently Asked Questions (FAQs)

Q1: Why is my cell viability low after this compound density gradient centrifugation?

Low cell viability is often due to one or more of the following factors: osmotic stress, suboptimal centrifugation parameters, inherent toxicity, poor initial sample quality, or improper technique. Each of these potential issues is addressed in this guide.

Q2: How does this compound impact the osmolality of my solution, and why does it matter?

This compound solutions, especially at high concentrations, can be hyperosmolar.[1][2] Exposing cells to a hyperosmotic environment causes them to lose water rapidly, leading to cell shrinkage, membrane damage, and apoptosis. This "osmotic shock" is a primary cause of poor viability.[3] Conversely, a hypo-osmotic environment can cause cells to swell and lyse. Therefore, ensuring your this compound solutions are iso-osmotic (matching the physiological osmolality of the cells, typically ~290 mOsm/kg) is critical for maintaining cell health.

Q3: Could the centrifugation speed and temperature be killing my cells?

Yes. Excessive centrifugal forces can cause mechanical stress and physical damage to cell membranes. Conversely, insufficient force will result in poor separation. Similarly, performing the centrifugation at the wrong temperature can negatively impact viability. Most protocols recommend performing cell separations at room temperature or 4°C, but this should be optimized for your specific cell type. It is crucial to start with recommended parameters and optimize for your experiment.

Q4: Is this compound toxic to cells?

This compound is generally considered non-toxic and is not metabolized by mammalian cells. However, some studies have shown that low-osmolal contrast media like this compound can have cytotoxic effects, particularly at higher concentrations or with prolonged exposure.[1][4] Ensuring the this compound is thoroughly washed from the cell pellet after separation is essential to minimize any potential long-term toxic effects.

Q5: How does the quality of the starting cell sample affect the outcome?

The viability of your cells post-centrifugation is highly dependent on their health before you begin. Using old samples (e.g., blood drawn more than 24 hours prior), samples that have coagulated, or cells that have been stressed during initial processing will inevitably lead to lower recovery and viability.[5] Always start with the healthiest, freshest sample possible.

Q6: I see a blurry interface or a very small pellet. What went wrong?

This often points to an issue with the gradient itself or the sample loading.

  • Improper Gradient Formation: If the layers of the gradient are not sharp and distinct, the separation will be poor. This can be caused by vibrations during preparation or allowing the gradient to sit for too long, causing diffusion between layers.[5]

  • Overloading the Gradient: Adding too many cells to the gradient can exceed its separation capacity, leading to poor resolution and contamination between layers.

  • Incorrect Cell Suspension: Ensure cells are in a single-cell suspension before loading. Cell clumps will not migrate through the gradient correctly.[5]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting low cell viability.

G cluster_0 Troubleshooting Workflow Start Start: Low Cell Viability Check_Osmolality 1. Check Osmolality Is the this compound solution iso-osmotic? Start->Check_Osmolality Adjust_Osmolality Action: Adjust this compound with saline or balanced salt solution. Check_Osmolality->Adjust_Osmolality No Check_Protocol 2. Review Protocol Are centrifugation parameters optimal? Check_Osmolality->Check_Protocol Yes Adjust_Osmolality->Check_Protocol Optimize_GForce Action: Optimize g-force, time, and temperature. Start with lower g-force (~400 x g). Check_Protocol->Optimize_GForce No Check_Sample 3. Assess Starting Sample Was the initial cell sample healthy and fresh? Check_Protocol->Check_Sample Yes Optimize_GForce->Check_Sample Improve_Handling Action: Use fresh samples. Minimize handling stress pre-centrifugation. Check_Sample->Improve_Handling No Check_Technique 4. Evaluate Technique Was the gradient sharp? Were cells washed properly? Check_Sample->Check_Technique Yes Improve_Handling->Check_Technique Refine_Technique Action: Re-make gradient carefully. Ensure complete removal of this compound post-spin. Check_Technique->Refine_Technique No Success End: Viability Improved Check_Technique->Success Yes Refine_Technique->Success

Caption: A step-by-step workflow for diagnosing low cell viability.

Root Causes of Low Cell Viability

Several factors can contribute to cell damage during density gradient centrifugation. This diagram illustrates the relationships between common procedural issues and the resulting cellular stress.

G cluster_1 Causal Relationships Osmolality Incorrect Osmolality (Hyper/Hypo-tonic) Osmotic_Stress Osmotic Stress Osmolality->Osmotic_Stress GForce Excessive Centrifugal Force (High g-force / time) Mechanical_Stress Mechanical Stress GForce->Mechanical_Stress Temp Suboptimal Temperature Metabolic_Stress Metabolic Stress Temp->Metabolic_Stress Handling Poor Sample Handling (Pre- or Post-Spin) Handling->Mechanical_Stress This compound Residual this compound (Incomplete Washing) Toxicity Chemical Toxicity This compound->Toxicity Membrane_Damage Cell Membrane Damage Osmotic_Stress->Membrane_Damage Mechanical_Stress->Membrane_Damage Apoptosis Apoptosis Induction Metabolic_Stress->Apoptosis Toxicity->Apoptosis Low_Viability Result: Low Cell Viability Membrane_Damage->Low_Viability Apoptosis->Low_Viability

Caption: How procedural factors lead to cellular stress and low viability.

Optimization Parameters

Successful cell isolation is a balance of factors. Use this table as a starting point for protocol optimization. It is essential to empirically determine the ideal conditions for your specific cell type and application.

ParameterRecommendationRationale & Key Considerations
This compound Osmolality Adjust to be iso-osmotic (~290 mOsm/kg) for your cells.Unadjusted this compound is hyperosmotic and a primary cause of cell death.[1][3] Use a balanced salt solution (e.g., PBS) or cell culture medium to dilute the stock this compound and prepare gradient layers.
Centrifugation Force 400 - 800 x gStart on the lower end of the range (~400 x g) and increase if separation is poor. High g-forces cause physical damage.
Centrifugation Time 20 - 30 minutesLonger times can increase stress on cells. If separation is inadequate, consider optimizing the gradient densities before increasing the time.
Temperature 4°C or Room Temperature (20-25°C)Temperature should be kept consistent. Some cells have better viability at 4°C, while others may be stressed by cold. Consult literature for your cell type.
Starting Sample Use fresh (<6-24 hours old).[5]Cell viability and recovery decrease significantly with older samples.[5] Ensure proper anticoagulants are used if working with blood.
Post-Spin Washing 2-3 washes in appropriate buffer/media.Crucial for removing residual this compound, which can be toxic, and for transferring cells to a suitable medium for downstream applications. Use gentle centrifugation (100-250 x g) for washes.[6]

General Experimental Protocol

This protocol provides a general framework for isolating cells using an this compound density gradient.

1. Preparation of Iso-osmotic this compound Stock Solution:

  • Commercial this compound solutions (e.g., Nycodenz®) are often sold as dense, non-osmotic stock solutions.

  • Prepare a working stock solution that is both at the desired density and iso-osmotic. This is typically done by diluting the commercial stock with a balanced salt solution (e.g., PBS) or serum-free culture medium. Consult the manufacturer's guide for specific dilution tables.

2. Preparation of the Density Gradient:

  • Prepare two or more this compound solutions of different densities (e.g., a higher density layer and a lower density layer) using your iso-osmotic stock and dilution buffer.

  • Carefully layer the solutions in a centrifuge tube, starting with the highest density solution at the bottom.

  • To create a sharp interface, gently overlay the next less-dense layer on top, taking care not to mix the two. A peristaltic pump or a syringe with a wide-bore needle can be used for this.

3. Preparation of Cell Suspension:

  • Prepare your cell sample, ensuring it is a single-cell suspension to prevent clumping.

  • Resuspend the cells in a suitable buffer or medium (e.g., PBS with 2% FBS) at a known concentration.

4. Centrifugation:

  • Carefully layer the cell suspension on top of the prepared density gradient.

  • Transfer the tube to the centrifuge, ensuring it is properly balanced.

  • Centrifuge according to your optimized parameters (e.g., 600 x g for 25 minutes at 20°C with the brake off to prevent disruption of the gradient).

5. Cell Collection and Washing:

  • After centrifugation, carefully remove the tube. You should see distinct layers, including your separated cell population at one of the interfaces.

  • Using a sterile pipette, carefully aspirate the desired cell layer and transfer it to a new centrifuge tube.

  • Wash the collected cells by diluting them with at least 3 volumes of buffer/medium.

  • Centrifuge at a low speed (e.g., 200 x g for 5-10 minutes) to pellet the cells. Discard the supernatant.

  • Repeat the wash step 1-2 more times to ensure all this compound is removed.

6. Assessment of Cell Viability:

  • After the final wash, resuspend the cell pellet in a known volume of a suitable medium.

  • Determine cell viability using a preferred method, such as Trypan Blue exclusion assay, a fluorometric assay (e.g., Calcein-AM/EthD-1), or flow cytometry.[6][7]

References

Removing red blood cell contamination from Iohexol gradients

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering red blood cell (RBC) contamination during cell separation using Iohexol gradients.

Frequently Asked Questions (FAQs)

Q1: Why is my mononuclear cell layer contaminated with red blood cells after this compound gradient centrifugation?

Red blood cell contamination can occur for several reasons, often related to the sample quality, temperature, or centrifugation technique. Here are the most common causes:

  • Old Blood Samples: Blood processed more than 24 hours after collection may result in RBC and granulocyte contamination because the density of these cells changes over time.[1][2] For optimal results, blood should be processed as soon as possible, ideally within 2-6 hours of the draw.

  • Incorrect Temperatures: The procedure is optimized for a temperature range of 18–26 °C. If the blood sample or the this compound gradient solution is too cold or too warm, it can lead to poor separation and RBC contamination. A gradient solution stored at 2–8 °C may require several hours to reach room temperature.

  • Centrifuge Settings: Abrupt deceleration can disturb the carefully formed layers. It is crucial to use the centrifuge without the brake engaged.[1]

  • Improper Sample Layering: While precise layering is not strictly required, excessive mixing of the blood sample with the this compound gradient before centrifugation can lead to contamination.

  • Sample Characteristics: Blood from patients with certain health conditions, such as liver disease, may inherently separate poorly on density gradients.[1]

Q2: How can I prevent RBC contamination before it happens?

Proactive measures are the most effective way to ensure a pure cell population.

  • Use Fresh Samples: Process blood as soon as possible after collection.

  • Control Temperature: Ensure both the blood sample and the this compound gradient medium are at room temperature (18-20°C) before starting.

  • Dilute the Blood: Diluting the blood sample 1:1 with a balanced salt solution is recommended to reduce cell density, which helps prevent lymphocytes from being trapped by RBC aggregates.

  • Check Centrifuge Settings: Confirm that the centrifuge's brake is turned off.

  • Optimize Sample Handling: After layering the blood, proceed to centrifugation immediately to prevent RBCs from settling and mixing with the gradient.

Troubleshooting: Post-Centrifugation RBC Removal

If you have already performed the gradient separation and have significant RBC contamination, several methods are available to purify your mononuclear cell sample.

Workflow for Handling RBC Contamination

The following diagram illustrates the decision-making process and workflow when dealing with RBC contamination after the initial density gradient separation.

G cluster_0 Initial Separation cluster_1 Purity Check & Action cluster_2 Final Steps start Whole Blood Sample prep Dilute Blood & Layer on this compound Gradient start->prep centrifuge Centrifuge (Brake OFF) prep->centrifuge harvest Harvest Mononuclear Cell (MNC) Layer centrifuge->harvest assess Assess RBC Contamination harvest->assess removal Select RBC Removal Method assess->removal High wash Wash & Resuspend MNCs assess->wash Low/None removal->wash final Pure MNC Population wash->final

Caption: Experimental workflow for cell isolation and RBC removal.
Q3: Which method should I use to remove RBCs?

The best method depends on your downstream application, cell type of interest, and the level of contamination. The most common techniques are RBC lysis, aggregation with sedimentation, and immunomagnetic depletion.

MethodPrincipleKey AdvantagesKey Considerations
Ammonium (B1175870) Chloride (NH₄Cl) Lysis Osmotic shock selectively ruptures red blood cells while leaving leukocytes with intact membranes.[3][4]Inexpensive, widely used, and effective for bulk removal.Can impact the viability and function of certain sensitive cell types; adds cellular debris to the sample.[5]
Erythrocyte Aggregation A high molecular weight polymer (e.g., dextran) is added to induce RBCs to form rouleaux (stacks), which sediment rapidly.[6][7]Gentle on leukocytes, quick, and removes over 95% of RBCs.[6]Requires specific reagents (e.g., HetaSep™); may not remove 100% of RBCs.
Immunomagnetic Depletion Microbeads or microbubbles coated with antibodies against an RBC-specific surface marker (e.g., CD235a) are used to capture and remove RBCs magnetically or by buoyancy.[2][5]Highly specific, fast (can be <10 mins), and very gentle, preserving leukocyte viability. Can achieve ~90% or better depletion.[5]Most expensive option; requires specific antibodies and equipment (magnets).

Experimental Protocols

Protocol 1: Ammonium Chloride (NH₄Cl) Lysis

This protocol uses a buffered ammonium chloride solution to lyse contaminating RBCs after the mononuclear cell pellet has been collected and washed once.

Reagents:

  • 10X Lysis Stock Solution:

    • 8.02 g NH₄Cl (Ammonium Chloride)

    • 0.84 g NaHCO₃ (Sodium Bicarbonate)

    • 0.37 g EDTA (Disodium)

    • Add Millipore water to a final volume of 100 mL. Store at 4°C.[8]

  • 1X Working Solution:

    • Dilute 10 mL of 10X stock with 90 mL of sterile water before use.[8]

Methodology:

  • Start with the cell pellet containing mononuclear cells and contaminating RBCs.

  • Resuspend the pellet in 3-5 mL of cold 1X RBC Lysis Buffer.

  • Incubate for 5-10 minutes at room temperature.[4][8] Monitor the solution; it should turn from cloudy red to a clearer, more translucent red as lysis proceeds.[4] Do not exceed 15 minutes , as this can harm the leukocyte population.[4][8]

  • Stop the lysis reaction by adding 20-30 mL of a wash buffer (like PBS or Hanks' Balanced Salt Solution).

  • Centrifuge immediately at 400-500 x g for 5 minutes at room temperature.[8]

  • Carefully decant the supernatant, which contains hemoglobin and RBC debris. The remaining white/light pink pellet is your purified mononuclear cell population.

  • Wash the pellet one more time with your desired buffer or media before proceeding to cell counting.

Protocol 2: Erythrocyte Aggregation & Sedimentation

This protocol is based on the use of a commercial reagent like HetaSep™.

Reagents:

  • HetaSep™ Solution

  • Appropriate cell culture medium or buffer (e.g., PBS with 2% FBS)

Methodology:

  • Resuspend the contaminated cell pellet in your desired buffer.

  • Add one part HetaSep™ solution to five parts of the cell suspension.[6]

  • Mix well by gentle inversion or pipetting.

  • Incubate the tube at a 45° angle or vertically at room temperature and allow the aggregated RBCs to sediment by gravity for 10-15 minutes, or until the RBC sediment is approximately 50% of the total volume.[6]

  • Alternatively, accelerate sedimentation by centrifuging at 50 x g for 5 minutes with the brake off .[6]

  • Carefully collect the upper, leukocyte-enriched supernatant without disturbing the sedimented RBC layer.[6]

  • Wash the collected cells in the appropriate buffer to remove the aggregation agent. The cells are now ready for downstream use.

Advanced Troubleshooting Guide

Use this decision tree to diagnose the potential source of your RBC contamination issue.

G start Problem: High RBC Contamination q1 Was the blood sample older than 24 hours? start->q1 q2 Were sample and gradient at room temp (18-20°C)? q1->q2 No r1 Cause: Altered cell density in old blood. Solution: Use fresh blood (<6 hours). q1->r1 Yes q3 Was the centrifuge brake turned OFF? q2->q3 Yes r2 Cause: Incorrect density separation. Solution: Equilibrate all reagents and samples to RT. q2->r2 No q4 Was the blood diluted 1:1 before layering? q3->q4 Yes r3 Cause: Layer disruption during deceleration. Solution: Always disable the centrifuge brake. q3->r3 No r4 Cause: High cell density trapping MNCs. Solution: Ensure proper dilution of whole blood. q4->r4 No r5 Contamination may be due to harvesting technique or pathological sample properties. Review harvesting and consider post-separation cleanup. q4->r5 Yes

References

Technical Support Center: Effective Removal of Iohexol from Cell Pellets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing Iohexol from cell pellets following separation procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the integrity of your downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of this compound from cell pellets.

Issue Potential Cause Recommended Solution
Low Cell Pellet Recovery After Washing Centrifugation speed is too low, resulting in a loose pellet.Optimize centrifugation speed. For most mammalian cell lines, a speed of 300-500 x g for 5 minutes is sufficient to form a firm pellet.[1][2] For more sensitive cells, like stem cells, lower speeds around 200 x g may be necessary to maintain viability.[1]
Aspiration of the supernatant is too aggressive, disturbing the cell pellet.Gently aspirate the supernatant from the side of the tube opposite the pellet. Leaving a very small amount of buffer behind is preferable to losing a significant portion of the pellet.
Multiple wash steps leading to cumulative cell loss.Minimize the number of washes required. Three washes are typically sufficient for removing small molecules like this compound. If cell loss is still significant, consider using a wash buffer containing a low concentration of a blocking agent like 0.5% Bovine Serum Albumin (BSA) to reduce non-specific cell adhesion to the tube.[1]
Incomplete Removal of this compound Insufficient washing volume or number of washes.Use a wash buffer volume that is at least 10 times the volume of the cell pellet for each wash step. Perform a minimum of three wash cycles.
Inefficient resuspension of the cell pellet.Ensure the cell pellet is fully resuspended in the wash buffer during each step. This can be achieved by gentle vortexing or pipetting up and down. Incomplete resuspension will trap this compound within the pellet.
Inappropriate wash buffer.Use a wash buffer that is compatible with your cells and downstream applications. A common and effective choice is sterile, calcium and magnesium-free Phosphate Buffered Saline (PBS).
Altered Cell Viability or Function Post-Washing Residual this compound causing cytotoxicity.Even after washing, residual this compound can have lasting effects on cell cycle, adhesion, and may induce apoptosis.[3][4][5] It is crucial to remove as much this compound as possible. Validate the removal efficiency using a sensitive analytical method.
Harsh centrifugation conditions.Excessive centrifugation speeds can cause mechanical damage to cells.[1] Adhere to recommended g-forces for your specific cell type.
Osmotic stress from inappropriate wash buffer.Ensure the wash buffer is isotonic to the cells. Standard 1X PBS is generally suitable for most mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and gentle wash buffer for removing this compound from a cell pellet?

A common and effective wash buffer is sterile, calcium and magnesium-free 1X Phosphate Buffered Saline (PBS).[6] For sensitive cell lines prone to pellet loss, you can supplement the PBS with 0.1-0.5% Bovine Serum Albumin (BSA), which can help to cushion the cells and reduce non-specific binding to the tube walls.[1]

Q2: How many wash steps are necessary to effectively remove this compound?

For most applications, three wash steps are sufficient to reduce the concentration of a small, water-soluble molecule like this compound to negligible levels. However, the exact number of washes may need to be optimized and validated for highly sensitive downstream assays.

Q3: What are the optimal centrifugation parameters (speed and time) for washing cell pellets?

The optimal centrifugation parameters depend on the cell type. For most mammalian cell lines, a centrifugation force of 300-500 x g for 5 minutes at 4°C or room temperature is recommended.[1][2][7] For more fragile cells, such as primary cells or stem cells, a lower force of 100-200 x g may be necessary to prevent cell damage.[1] It is important to avoid excessive g-forces, which can lead to cell lysis and the formation of a very tight pellet that is difficult to resuspend.

Q4: How can I be certain that all the this compound has been removed?

Visual inspection is not sufficient. To confirm the complete removal of this compound, a sensitive analytical method is required. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for quantifying small molecules like this compound in biological samples. You can analyze the final wash supernatant and a lysate of the washed cell pellet to ensure the this compound concentration is below the limit of detection of your assay.

Q5: Can residual this compound affect my downstream experiments?

Yes. Studies have shown that even after removal of the bulk this compound, residual amounts can have lasting cytotoxic effects, including inducing apoptosis, altering the cell cycle, and affecting cell adhesion and gene expression.[3][4][5][8] Therefore, thorough removal and validation are critical for the reliability of your experimental results.

Experimental Protocols

Protocol 1: Standard Washing Procedure for this compound Removal

This protocol outlines a general procedure for washing a cell pellet to remove this compound.

Materials:

  • Cell pellet containing this compound

  • Sterile, ice-cold 1X Phosphate Buffered Saline (PBS), free of calcium and magnesium

  • Refrigerated centrifuge

  • Sterile pipette tips and microcentrifuge tubes

Procedure:

  • After the initial centrifugation to pellet your cells from the this compound-containing medium, carefully aspirate and discard the supernatant.

  • Add a volume of ice-cold 1X PBS that is at least 10 times the estimated volume of your cell pellet.

  • Gently resuspend the cell pellet by pipetting up and down or by gentle vortexing until no clumps are visible.

  • Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[1][7]

  • Carefully aspirate and discard the supernatant.

  • Repeat steps 2-5 for a total of three washes.

  • After the final wash, resuspend the cell pellet in the desired buffer or medium for your downstream application.

Protocol 2: Validation of this compound Removal by HPLC

This protocol provides a framework for quantifying residual this compound in the final wash supernatant and the washed cell pellet.

Materials:

  • Final wash supernatant from Protocol 1

  • Washed cell pellet from Protocol 1

  • Lysis buffer compatible with your cells and HPLC analysis

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation:

    • Supernatant: The final wash supernatant can often be directly analyzed or may require minimal filtration before injection into the HPLC system.

    • Cell Pellet:

      • Resuspend the washed cell pellet in a known volume of lysis buffer.

      • Ensure complete cell lysis through sonication or other appropriate methods.

      • Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.

      • Collect the supernatant (lysate) for HPLC analysis.

  • HPLC Analysis:

    • Develop an appropriate HPLC method for the separation and detection of this compound. This will involve optimizing the mobile phase composition, flow rate, and detector settings.

    • Generate a standard curve using known concentrations of this compound.

    • Inject the prepared supernatant and cell lysate samples into the HPLC system.

  • Data Analysis:

    • Quantify the concentration of this compound in your samples by comparing the peak areas to the standard curve.

    • The concentration in the final wash supernatant and the cell lysate should be below the limit of detection of your method to confirm effective removal.

Quantitative Data Summary

The following table provides a representative example of the expected reduction in this compound concentration after each wash step. Actual results may vary depending on the initial this compound concentration, cell type, and pellet size.

Wash Step Sample This compound Concentration (µg/mL) Removal Efficiency (%)
Initial Supernatant Supernatant 1>1000-
Wash 1 Supernatant 250 - 10090 - 95
Wash 2 Supernatant 31 - 599.5 - 99.9
Wash 3 Supernatant 4< 0.1 (Below Limit of Detection)> 99.99
Final Pellet Cell Lysate< 0.1 (Below Limit of Detection)> 99.99

Visualizations

Iohexol_Removal_Workflow start Cell Pellet with this compound wash1 Wash 1: Resuspend in 10x PBS start->wash1 cent1 Centrifuge (300-500 x g, 5 min) wash1->cent1 sup1 Discard Supernatant 1 cent1->sup1 wash2 Wash 2: Resuspend in 10x PBS cent1->wash2 cent2 Centrifuge (300-500 x g, 5 min) wash2->cent2 sup2 Discard Supernatant 2 cent2->sup2 wash3 Wash 3: Resuspend in 10x PBS cent2->wash3 cent3 Centrifuge (300-500 x g, 5 min) wash3->cent3 sup3 Discard Supernatant 3 cent3->sup3 final_pellet Clean Cell Pellet cent3->final_pellet validation Validate Removal (e.g., HPLC) final_pellet->validation

Caption: Workflow for the removal of this compound from a cell pellet.

Troubleshooting_Logic issue Problem Encountered low_recovery Low Cell Recovery issue->low_recovery incomplete_removal Incomplete this compound Removal issue->incomplete_removal altered_viability Altered Cell Viability issue->altered_viability cause1 Centrifugation Speed Too Low? low_recovery->cause1 Yes cause2 Aggressive Aspiration? low_recovery->cause2 Yes cause3 Insufficient Washes? incomplete_removal->cause3 Yes cause4 Incomplete Resuspension? incomplete_removal->cause4 Yes cause5 Residual this compound Toxicity? altered_viability->cause5 Yes cause6 Harsh Centrifugation? altered_viability->cause6 Yes solution1 Optimize Centrifugation Speed cause1->solution1 solution2 Gentle Aspiration Technique cause2->solution2 solution3 Increase Wash Number/Volume cause3->solution3 solution4 Ensure Full Resuspension cause4->solution4 solution5 Validate Removal with HPLC cause5->solution5 solution6 Use Recommended g-force cause6->solution6

Caption: Troubleshooting logic for this compound removal from cell pellets.

References

Common issues with discontinuous Iohexol gradients and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with discontinuous Iohexol gradients.

Troubleshooting Guide

Low Cell Yield

Question: We are experiencing a low yield of our target cells after separation on a discontinuous this compound gradient. What are the possible causes and how can we improve our recovery?

Answer:

A low yield of target cells can be attributed to several factors, ranging from the initial sample preparation to the final collection of the cell fraction.

Potential Causes and Solutions:

Potential Cause Solution
Incorrect Gradient Densities Ensure the densities of the this compound layers are optimal for your specific cell type. The density of the target cells should fall between the densities of two adjacent layers.
Suboptimal Centrifugation Verify that the centrifugation speed and time are appropriate. Excessive force can pellet the cells, while insufficient force may not allow them to migrate to the correct interface.[1][2]
Cell Clumping/Aggregation Aggregated cells will not separate correctly and may be lost in the pellet. Refer to the "Cell Clumping/Aggregation" section for detailed solutions.
Improper Sample Loading Gently overlay the cell suspension onto the top of the gradient to avoid mixing the layers. A disturbed gradient will lead to poor separation.
Inaccurate Cell Counting Use a reliable method for cell counting both before and after the gradient separation to accurately determine the yield.
Cell Loss During Aspiration Be careful when aspirating the desired cell layer from the interface. It may be beneficial to collect the entire interface and wash the cells to remove the this compound.
Low Cell Purity

Question: Our isolated cell population is contaminated with other cell types. How can we improve the purity of our target cells?

Answer:

Contamination with unwanted cell types is a common issue that can often be resolved by optimizing the gradient and centrifugation parameters.

Potential Causes and Solutions:

Potential Cause Solution
Overlapping Densities of Cell Populations If the densities of the target and contaminating cells are too similar, a discontinuous gradient may not provide sufficient resolution. Consider adding more layers to the gradient with smaller density differences.
Gradient Interface Disruption A disrupted interface between the this compound layers will lead to mixing of cell populations. Ensure the gradient is prepared carefully and the centrifuge has slow acceleration and deceleration settings.
Incorrect Centrifugation Parameters The speed and duration of centrifugation can affect the separation. Fine-tuning these parameters may improve the resolution between different cell types.[1][2]
Cell Overload Loading too many cells onto the gradient can lead to poor separation and cross-contamination of layers. Try reducing the number of cells loaded or increasing the gradient volume.
Presence of Platelets or Red Blood Cells If the sample is contaminated with platelets or red blood cells, consider a pre-enrichment step or a lysis buffer treatment, if compatible with your target cells.
Cell Clumping/Aggregation

Question: We are observing cell clumps in our sample and on the gradient, which is affecting the separation. What causes this and how can we prevent it?

Answer:

Cell aggregation is a significant problem that can severely impact the quality of the separation. This compound, being a non-ionic medium, can sometimes promote the aggregation of certain cell types, like erythrocytes, especially at a lower pH.[3][4]

Potential Causes and Solutions:

Potential Cause Solution
Presence of DNA from Dead Cells DNA released from dead cells is sticky and can cause cells to clump. Consider treating the cell suspension with DNase I prior to loading on the gradient.
Inappropriate Buffer Composition The absence of certain ions can promote aggregation.[3] Ensure your cell suspension buffer is isotonic and contains physiological concentrations of salts. Adding a low concentration of a chelating agent like EDTA can sometimes help.
Low pH A reduced pH can increase red blood cell aggregation in the presence of this compound.[3] Maintain a physiological pH (around 7.4) in your cell suspension and gradient solutions.
High Cell Concentration A high cell density can increase the likelihood of aggregation. Try diluting the cell suspension before loading.
Presence of Clotting Factors If working with blood samples, ensure an appropriate anticoagulant was used and that the sample is fresh.
Gradient Interface Disruption

Question: The interfaces between our this compound layers are not sharp and appear mixed. What could be causing this?

Answer:

Sharp, distinct interfaces are crucial for a successful separation with a discontinuous gradient. A disrupted interface will lead to poor resolution and cross-contamination of cell populations.

Potential Causes and Solutions:

Potential Cause Solution
Improper Layering Technique When preparing the gradient, carefully layer the solutions on top of each other. This can be done by running the denser solution slowly down the side of the tube under the less dense solution.
Vibrations During Preparation or Handling Prepare and handle the gradients on a stable surface to avoid vibrations that can mix the layers.
Rapid Centrifuge Acceleration/Deceleration Use a centrifuge with slow acceleration and deceleration profiles to prevent the disruption of the gradient during the run.
Temperature Fluctuations Significant changes in temperature can affect the viscosity and density of the solutions, potentially leading to mixing. Prepare and run your gradients at a consistent temperature.
Low Cell Viability

Question: We are concerned about the viability of our cells after isolation with this compound. How can we ensure our cells remain healthy during the procedure?

Answer:

This compound is generally considered to be non-toxic and iso-osmotic, which helps in maintaining cell viability.[5][6] However, procedural steps can impact cell health.

Potential Causes and Solutions:

Potential Cause Solution
Toxicity of the Gradient Medium While this compound has low toxicity, ensure that the solutions are sterile and free of endotoxins.
Suboptimal Buffer Conditions Use a physiologically compatible buffer for your cell suspension and for diluting the this compound. Ensure the pH and salt concentrations are appropriate for your cells.
Mechanical Stress During Resuspension Handle the cells gently during all washing and resuspension steps to avoid mechanical damage.
Prolonged Exposure to the Gradient Medium Minimize the time the cells spend in the this compound solution. Process the cells promptly after centrifugation.
Inadequate Removal of this compound Thoroughly wash the isolated cells to remove all traces of the gradient medium before placing them in culture or using them in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell separation?

This compound is a non-ionic, iodinated density gradient medium. It is favored for cell separation because it can form solutions of high density with low osmolality, which helps to maintain the size and morphology of cells during separation. It is also non-toxic to cells.

Q2: How do I prepare the different density layers for a discontinuous gradient?

To prepare different density layers, you will typically start with a stock solution of this compound (e.g., OptiPrep™, which is a 60% w/v solution of this compound in water) and dilute it with a suitable buffer or cell culture medium to achieve the desired final concentrations and densities.

Q3: Can I store my prepared this compound gradients?

It is generally recommended to use freshly prepared gradients for the best results. Over time, diffusion will occur between the layers, which will make the interfaces less sharp and the gradient less discontinuous. If you must store them, do so at 4°C and for a short period.

Q4: What are the advantages of this compound over other gradient media like Ficoll or Percoll?

This compound offers the advantage of being iso-osmotic over a wide range of densities, which minimizes osmotic stress on cells. Unlike Percoll, it does not need to be removed from the isolated cells for most downstream applications, although washing is still recommended. Compared to Ficoll, this compound can be used to prepare gradients with a wider range of densities.

Q5: Can I use a swinging-bucket or a fixed-angle rotor for my centrifugation?

A swinging-bucket rotor is highly recommended for discontinuous gradient centrifugation. This is because the tubes are horizontal during the run, which allows the cells to migrate through the layers and band at the interfaces without being pelleted against the side of the tube, which would occur with a fixed-angle rotor.

Quantitative Data

Table 1: Physical Properties of this compound (OptiPrep™) Solutions

ParameterValue
Concentration of Stock Solution 60% (w/v) this compound in water
Density of Stock Solution 1.32 g/mL
Molecular Weight of this compound 821.14 g/mol
Osmolality of Stock Solution ~180 mOsm/kg H₂O

Table 2: Example of Cell Recovery and Purity with Discontinuous this compound Gradients

Application Cell Type Purity Recovery Reference
Isolation of Dendritic CellsHuman Blood Dendritic CellsLow-density fraction contains 20 ± 5% of cells that are negative for lineage markersNot specified[7]
Isolation of SpermHuman SpermNo significant increase in morphologically normal sperm78% of motile sperm[8]
Isolation of Extracellular VesiclesRat Plasma EVsHigh purity after additional chromatography stepDGUC separates EVs with high efficiency[9]

Note: Purity and recovery rates are highly dependent on the specific cell type, starting sample, and the precise protocol used.

Experimental Protocols

Protocol 1: Preparation of a Discontinuous this compound Gradient

This protocol provides a general guideline for preparing a two-layer discontinuous gradient. The concentrations and volumes should be optimized for the specific application.

Materials:

  • This compound stock solution (e.g., 60% w/v)

  • Physiologically buffered saline (e.g., PBS) or cell culture medium

  • Sterile centrifuge tubes

  • Pipettes and sterile tips

Method:

  • Prepare the this compound solutions:

    • Prepare a "heavy" solution (e.g., 30% w/v this compound) and a "light" solution (e.g., 15% w/v this compound) by diluting the stock solution with your chosen buffer.

  • Create the gradient:

    • Carefully pipette the "heavy" solution into the bottom of a sterile centrifuge tube, avoiding bubbles.

    • Gently overlay the "light" solution on top of the "heavy" solution. To do this, place the pipette tip against the side of the tube just above the surface of the heavy solution and dispense the light solution slowly and steadily.

    • A sharp interface should be visible between the two layers.

  • Load the sample:

    • Carefully layer the cell suspension on top of the "light" solution.

  • Centrifugation:

    • Centrifuge the tubes in a swinging-bucket rotor with slow acceleration and deceleration. The speed and time will need to be optimized for your specific cell type.

Protocol 2: Isolation of Mononuclear Cells from Peripheral Blood

Materials:

  • Whole blood collected with an anticoagulant (e.g., EDTA or heparin)

  • This compound solutions of 1.077 g/mL (e.g., NycoPrep™ 1.077)

  • Physiologically buffered saline (PBS)

  • 50 mL conical tubes

  • Centrifuge with a swinging-bucket rotor

Method:

  • Prepare the sample:

    • Dilute the whole blood 1:1 with PBS.

  • Prepare the gradient:

    • Add 15 mL of the 1.077 g/mL this compound solution to a 50 mL conical tube.

  • Layer the sample:

    • Carefully layer 30 mL of the diluted blood on top of the this compound solution.

  • Centrifugation:

    • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Collect the cells:

    • After centrifugation, a layer of mononuclear cells will be visible at the interface between the plasma and the this compound solution.

    • Carefully aspirate the upper plasma layer, then collect the mononuclear cell layer with a clean pipette.

  • Wash the cells:

    • Transfer the collected cells to a new tube and wash them twice with PBS to remove the this compound and platelets.

Visualizations

G cluster_prep Preparation cluster_sep Separation cluster_collect Collection & Analysis prep_gradient Prepare Discontinuous This compound Gradient load_sample Load Sample onto Gradient prep_gradient->load_sample prep_sample Prepare Cell Suspension prep_sample->load_sample centrifuge Centrifugation load_sample->centrifuge collect_fraction Collect Cell Fraction from Interface centrifuge->collect_fraction wash_cells Wash Cells collect_fraction->wash_cells analyze Analyze Cells (Purity, Viability, Yield) wash_cells->analyze

Caption: General experimental workflow for cell separation using a discontinuous this compound gradient.

G cluster_yield_purity Yield & Purity Issues cluster_visual Visual & Viability Issues start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity clumping Cell Clumping start->clumping bad_interface Poor Interface start->bad_interface low_viability Low Viability start->low_viability check_gradient Check Gradient Densities low_yield->check_gradient optimize_centri Optimize Centrifugation (Speed/Time) low_yield->optimize_centri low_purity->check_gradient low_purity->optimize_centri check_buffer Check Buffer/pH Add DNase I clumping->check_buffer check_layering Review Layering Technique bad_interface->check_layering check_handling Gentle Cell Handling & Washing low_viability->check_handling

References

Technical Support Center: Optimizing Cell Separation with Iohexol Gradients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the resolution of cell separation using Iohexol gradients. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for cell separation?

A1: this compound is a non-ionic, iodinated density gradient medium used for separating biological particles.[1] Marketed under trade names like Nycodenz® and Histodenz™, it is favored for its ability to form dense solutions while maintaining iso-osmotic conditions, which minimizes cell dehydration and damage. Unlike ionic gradient media, this compound does not interact with charged groups on biological particles, preserving cell morphology and function.[1] It is also non-toxic and not metabolized by mammalian cells, ensuring high cell viability post-separation.[1]

Q2: What are the key advantages of this compound over other density gradient media like Percoll® or sucrose (B13894)?

A2: this compound offers several advantages:

  • Iso-osmotic conditions: this compound solutions can be made iso-osmotic, preventing alterations in cell volume and density that can impair viability and separation resolution.[1] Sucrose gradients, in contrast, are often hypertonic.

  • Low toxicity: this compound is non-toxic to cells.[1] Percoll®, a colloidal silica (B1680970) suspension, can be phagocytosed by certain cell types and may contain endotoxins that trigger inflammatory responses.

  • Autoclavability: this compound solutions are stable and can be autoclaved, unlike metrizamide, another iodinated medium.[1]

  • Low viscosity: Compared to sucrose solutions of similar density, this compound solutions have lower viscosity, allowing for shorter centrifugation times and lower g-forces.[2]

Q3: Can I use this compound to isolate specific cell types?

A3: Yes, this compound gradients are highly effective for isolating a wide variety of specific cell populations based on their density. This includes dendritic cells, senescent cells, neurons, progenitor cells, and various cells from tissues like the liver and pancreas.[3][4][5][6] The success of the separation depends on carefully optimizing the density of the gradient layers to match the target cell population.

Q4: How do I prepare an iso-osmotic this compound solution?

A4: To prepare an iso-osmotic this compound solution, a stock solution of this compound in water is typically diluted with a balanced salt solution or cell culture medium. The osmolality can be easily adjusted by adding sucrose or a buffer solution. For example, to create a 1.077 g/ml solution, a stock solution can be diluted to 14% (w/v) Nycodenz® with a solution like 0.154 M NaCl, 4 mM KCl, 5 mM EDTA, and 5 mM HEPES-NaOH, pH 7.2.[3]

Troubleshooting Guide

This guide addresses common problems encountered during cell separation with this compound gradients.

ProblemPossible Cause(s)Recommended Solution(s)
Low Cell Yield/Recovery Incorrect Gradient Density: The density of the gradient may be too high or too low for the target cells, causing them to pellet or remain in the upper layers.Verify the buoyant density of your target cell type from the literature. Prepare fresh gradient solutions and meticulously check their densities. It may be necessary to perform a pilot experiment with a continuous gradient to determine the precise density at which your cells band.
Suboptimal Centrifugation: The centrifugation time may be too short for the cells to reach their isopycnic point, or the g-force may be too high, causing the cells to pellet.Optimize centrifugation parameters. For delicate cells, consider reducing the g-force and increasing the time. Ensure the centrifuge is properly calibrated and reaches the set speed.
Cell Clumping/Aggregation: The release of DNA from dead cells can cause cell aggregation, trapping target cells and preventing proper separation.[6]Add a DNase I solution (e.g., 10-20 µg/mL) to the cell suspension before loading it onto the gradient. Ensure all solutions are at the correct temperature (room temperature or 4°C, as per the protocol) to minimize cell stress.
Improper Sample Loading: Careless layering of the cell suspension onto the gradient can disrupt the interface, leading to poor separation.Layer the cell suspension slowly and carefully onto the top of the gradient. Hold the pipette tip against the side of the tube just above the gradient surface to minimize disturbance.
Poor Resolution/Contamination with Other Cell Types Gradient Disturbance: Mixing between the gradient layers before or during centrifugation will result in broad, overlapping cell bands.Prepare the gradient just before use to avoid diffusion between layers. Ensure a sharp interface between layers. Handle the tubes carefully and ensure smooth acceleration and deceleration of the centrifuge rotor.
Incorrect Cell Load: Overloading the gradient with too many cells can exceed its separation capacity, leading to poor resolution.Reduce the number of cells loaded onto the gradient. As a general rule, do not exceed 10^8 cells per 15 mL tube, but this can vary depending on the cell type and gradient volume.
Temperature Fluctuations: Temperature can affect the viscosity of the gradient and the density of the cells. Inconsistent temperatures can lead to variable results.Pre-cool or pre-warm all solutions and the centrifuge to the recommended temperature for your protocol. Most cell separations are performed at 4°C or room temperature.
Low Cell Viability Hypertonic/Hypotonic Solutions: If the this compound solutions are not iso-osmotic, cells can shrink or swell, leading to cell death.Ensure all solutions are iso-osmotic (typically ~290 mOsm/kg). Use a balanced salt solution or appropriate cell culture medium for dilutions.
Extended Exposure to Gradient: Prolonged incubation in the gradient medium, although non-toxic, can still stress cells.Minimize the time cells spend in the this compound solution. Process the cells promptly after centrifugation.
Mechanical Stress: High centrifugation speeds or harsh resuspension techniques can damage cells.Use the lowest effective g-force for separation. Resuspend cell pellets by gently pipetting or flicking the tube. Avoid vigorous vortexing. After the initial separation and wash, adding a protein source like FBS to the wash media can help protect the cells.
Red Blood Cell (RBC) Contamination Incomplete RBC Lysis (if applicable): If starting with whole blood, residual RBCs can contaminate the mononuclear cell layer.Ensure complete RBC lysis if this is a preliminary step. For direct separation from blood, ensure the density of the lower phase is sufficient to pellet the RBCs and granulocytes (e.g., 1.077 g/mL for human mononuclear cells).
Blood Sample Quality: Old or improperly handled blood samples can result in poor separation.Use fresh blood samples (ideally drawn within 2-6 hours). Ensure proper anticoagulation and mixing.

Experimental Protocols

Protocol 1: Isolation of Dendritic Cells (DCs) from Murine Spleen

This protocol is adapted from methods used for isolating low-density cells like DCs.

Materials:

  • This compound (e.g., Nycodenz® or a 60% OptiPrep™ solution)

  • Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fetal Bovine Serum (FBS)

  • EDTA

Solutions:

  • Digestion Buffer: HBSS with 2 mg/mL Collagenase D and 20 µg/mL DNase I.

  • Wash Buffer: HBSS with 2% FBS and 5 mM EDTA.

  • 14% (w/v) Iso-osmotic this compound Solution (Density ≈ 1.077 g/mL): Prepare by diluting a stock solution of this compound with a suitable buffer (e.g., 0.154 M NaCl, 5 mM HEPES-NaOH, pH 7.2).[3]

Procedure:

  • Prepare a single-cell suspension from the murine spleen by mechanical disruption followed by enzymatic digestion in Digestion Buffer for 25 minutes at 37°C.

  • Stop the digestion by adding Wash Buffer and pass the cell suspension through a 70 µm cell strainer.

  • Wash the cells twice in Wash Buffer by centrifuging at 300 x g for 7 minutes at 4°C.

  • Resuspend the cell pellet in 3 mL of Wash Buffer.

  • In a 15 mL centrifuge tube, carefully layer the 3 mL of cell suspension over 5 mL of the 14% iso-osmotic this compound solution.

  • Centrifuge at 1700 x g for 15 minutes at room temperature with the brake off.

  • Carefully collect the cells from the interface between the medium and the this compound solution.

  • Wash the collected cells twice with Wash Buffer to remove residual this compound.

  • Count the cells and assess viability using a method like Trypan Blue exclusion.

Protocol 2: Enrichment of Senescent Cells

This protocol is based on the principle that senescent cells often have a lower density than their proliferating counterparts.

Materials:

  • 60% (w/v) this compound solution (e.g., OptiPrep™)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

Solutions:

  • Prepare different concentrations of this compound in complete culture medium. For example, for separating senescent hepatocellular carcinoma cells, layers of 15%, 10%, and 5% OptiPrep™ were used.[5] The cell pellet itself was resuspended in a 22-25% OptiPrep™ solution.[5]

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Create a discontinuous gradient in a centrifuge tube. For example, layer 2 mL of 15% this compound over 2 mL of 22% this compound. Then, carefully layer 2 mL of 10% or 5% this compound on top, followed by 3 mL of complete medium without this compound.[5]

  • Resuspend the cell pellet (containing a mixed population of senescent and non-senescent cells) in the highest density this compound solution (e.g., 22-25%) and layer it at the bottom of the gradient.

  • Alternatively, resuspend the cells in medium and layer them on top of the gradient.

  • Centrifuge at 1000 x g for 30 minutes at room temperature.[5]

  • Senescent cells will be enriched at the interface between the upper layers (e.g., between the medium and the 5%/10% layer), while viable, non-senescent cells will be found in the lower layers.[5]

  • Carefully collect the desired cell fraction from the interface.

  • Wash the collected cells with PBS or medium to remove the this compound.

Data Presentation

Table 1: Common this compound Gradient Parameters for Cell Isolation

Cell TypeSourceGradient TypeKey Densities (g/mL)CentrifugationReference
Dendritic Cells Mouse SpleenDiscontinuous1.077 - 1.0801700 x g, 15 min, RT[3]
Senescent Cells (HCC) Cell CultureDiscontinuous1.03 - 1.131000 x g, 30 min, RT[5]
Progenitor Cells Bone MarrowDiscontinuous1.050, 1.077, 1.080, 1.090Not specified[6]
Stellate Cells Liver/PancreasDiscontinuous1.053 - 1.067Not specified[6]
Viable vs. Non-viable Cells Cell CultureDiscontinuous~1.15Not specified[6]

Table 2: Physical Properties of this compound Solutions (OMNIPAQUE™) [7]

Concentration (mgI/mL)Osmolality (mOsm/kg water)Viscosity at 37°C (cp)Specific Gravity at 37°C
1403221.51.164
1804082.01.209
2405203.41.280
3006726.31.349
35084410.41.406

Visualizations

Experimental_Workflow_Dendritic_Cell_Isolation cluster_prep Sample Preparation cluster_gradient Gradient Centrifugation cluster_harvest Cell Harvesting start Start: Murine Spleen prep_cells Prepare Single-Cell Suspension (Mechanical & Enzymatic Digestion) start->prep_cells wash1 Wash Cells Twice in Wash Buffer prep_cells->wash1 resuspend Resuspend Cells in 3 mL Buffer wash1->resuspend layer_cells Layer Cell Suspension onto 1.077 g/mL This compound Solution resuspend->layer_cells centrifuge Centrifuge: 1700 x g, 15 min, RT (Brake Off) layer_cells->centrifuge collect Collect Cells from Interface centrifuge->collect wash2 Wash Collected Cells Twice collect->wash2 end End: Purified DCs wash2->end

Caption: Workflow for isolating dendritic cells using a discontinuous this compound gradient.

Troubleshooting_Logic_Low_Yield start Problem: Low Cell Yield check_pellet Check Pellet: Are Target Cells Pelleted? start->check_pellet check_supernatant Check Supernatant: Are Cells in Upper Layers? start->check_supernatant check_clumps Observe Cell Clumping? start->check_clumps solution_pellet Solution: - Decrease Gradient Density - Reduce Centrifuge g-force/time check_pellet->solution_pellet Yes solution_supernatant Solution: - Increase Gradient Density - Increase Centrifuge Time check_supernatant->solution_supernatant Yes solution_clumps Solution: - Add DNase I to Sample - Ensure Correct Temperature check_clumps->solution_clumps Yes

Caption: Troubleshooting logic for addressing low cell yield in this compound gradients.

References

Technical Support Center: Minimizing Iohexol Cytotoxicity on Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of Iohexol on primary cells. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound and primary cells.

Question 1: I am observing unexpectedly high levels of cell death in my primary cell culture after exposure to this compound. What could be the cause and how can I fix it?

Answer:

High cytotoxicity can stem from several factors. Consider the following troubleshooting steps:

  • This compound Concentration and Exposure Time: this compound's cytotoxicity is both time- and concentration-dependent.[1] Extended exposure (e.g., 4 hours or more) at high concentrations (50% or higher of stock solution) can significantly reduce viability in primary cells like mesenchymal stem cells (MSCs).[1]

    • Recommendation: Create a dose-response curve and a time-course experiment to determine the optimal, least-toxic concentration and exposure duration for your specific primary cell type. A brief 30-minute exposure may have no significant effect on viability.[1]

  • Cell Type Sensitivity: Primary cells, particularly renal tubular cells and endothelial cells, are known to be sensitive to contrast media.[1][2] Human umbilical vein endothelial cells (HUVECs) show a significant decrease in viability when treated with this compound.[3][4]

    • Recommendation: Review literature specific to your primary cell type to establish expected sensitivity. If your cells are inherently sensitive, consider using lower concentrations of this compound or exploring protective co-treatments.

  • Osmolality: The hyperosmolality of contrast media solutions is a major contributor to cell toxicity.[5][6]

    • Recommendation: Ensure your experimental controls include a vehicle control with a matched osmolality (e.g., using mannitol) to distinguish between osmotic stress and direct chemical cytotoxicity.[7][8]

  • Oxidative Stress: this compound is known to induce the formation of reactive oxygen species (ROS), leading to oxidative stress, which is a key driver of apoptosis and cell damage.[2][9]

    • Recommendation: Supplement your culture medium with antioxidants. N-acetylcysteine (NAC) has shown protective effects against contrast media-induced cytotoxicity in renal cells.[9] Other antioxidants like Vitamin C, Vitamin E, or Coenzyme Q10 could also be tested.[10]

Question 2: My results for this compound cytotoxicity are inconsistent between experimental repeats. How can I improve reproducibility?

Answer:

Inconsistent results often point to variability in experimental parameters. To enhance reproducibility:

  • Standardize Cell Culture Conditions:

    • Cell Passage Number: Use primary cells within a narrow and early passage range. Primary cells can undergo phenotypic changes at higher passages, which may alter their sensitivity to this compound.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Cell density can influence nutrient availability and cell-cell signaling, affecting their response to stress.

  • Reagent Preparation:

    • This compound Dilution: Prepare fresh dilutions of this compound for each experiment from a common stock solution. Avoid repeated freeze-thaw cycles.

    • Media and Supplements: Use the same batch of culture media, serum, and supplements for the entire set of experiments to avoid batch-to-batch variability.

  • Assay Choice and Execution:

    • Appropriate Assay: The choice of cytotoxicity assay is critical. For instance, some nanoparticles have been shown to interfere with the MTT assay, leading to inaccurate results.[11] While MTT is commonly used, consider validating your findings with an alternative assay like LDH leakage or Trypan Blue exclusion.[7][12][13]

    • Consistent Timing: Execute all steps of the assay, including incubation times and reagent additions, with precise timing.

Question 3: I am not sure if the cell death I'm observing is apoptosis or necrosis. How can I differentiate between them?

Answer:

Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound's cytotoxicity.

  • Mechanism: this compound primarily induces apoptosis (programmed cell death) in many primary cell types, including renal and endothelial cells.[4][14] This is often triggered by oxidative stress and involves the activation of caspase pathways.[2][4] Necrosis, or uncontrolled cell death, can also occur, particularly at very high concentrations.[8]

  • Recommended Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating between apoptosis and necrosis via flow cytometry.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

      • Annexin V-negative / PI-positive: Necrotic cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases, such as Caspase-3, which are activated during apoptosis.[4]

    • DNA Laddering Assay: Apoptosis results in the cleavage of DNA into characteristic fragments, which can be visualized as a ladder on an agarose (B213101) gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in primary cells?

A1: The primary mechanism involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[2][9] This leads to mitochondrial damage, activation of inflammatory pathways (like the NLRP3 inflammasome), and ultimately triggers apoptosis.[3][9] this compound can also directly interact with anti-apoptotic proteins like BCL-XL and XIAP, potentially disrupting their protective function.[3][15][16][17]

Q2: Which primary cell types are most sensitive to this compound?

A2: Renal (kidney) tubular epithelial cells and vascular endothelial cells are among the most sensitive primary cell types.[1][2] This is particularly relevant in a clinical context, as the kidneys are the primary route of excretion for this compound.[2] Studies on Human Umbilical Vein Endothelial Cells (HUVECs) and human renal tubular cells have consistently shown this compound-induced cytotoxicity.[3][4][18] Human mesenchymal stem cells have also demonstrated a dose- and time-dependent cytotoxic response.[1]

Q3: What are the generally recommended starting concentrations and exposure times for in vitro studies?

A3: There is no single universal concentration, as it is highly dependent on the cell type. However, based on published studies:

  • Concentrations: Often reported in mg of Iodine per mL (mg I/mL) or as a percentage of the clinical solution (e.g., Omnipaque 300/350). Cytotoxic effects in bronchial epithelial and neuroblastoma cells become significant at concentrations ≥ 75 mg I/mL.[19][20] For human MSCs, effects were significant at 50% or higher concentrations of the stock solution.[1]

  • Exposure Times: Cytotoxic effects are often observed after 4 hours of exposure or longer.[1][4] Shorter exposure times, such as 30 minutes, may not induce significant cell death.[1] It is crucial to perform a pilot study to establish the optimal conditions for your specific experimental model.

Q4: How can I effectively mitigate the cytotoxic effects of this compound in my primary cell experiments?

A4:

  • Minimize Concentration and Duration: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve your experimental goals.[1]

  • Use Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) can suppress the overexpression of cellular stress markers and reduce cytotoxicity.[9]

  • Hydration Simulation: In vivo, hydration is a key strategy to reduce contrast-induced nephropathy by decreasing the contact time of the agent with tubular cells.[2] While difficult to replicate perfectly in vitro, ensuring adequate culture medium volume and considering medium changes after exposure can be beneficial.[18]

  • Protective Agents: Some studies have explored co-formulations. For example, the addition of sulfobutyl-ether-β-cyclodextrin (SBECD) to this compound has been shown to significantly protect rodent kidneys from injury by interfering with the early stages of apoptosis.[14][21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the cytotoxic effects of this compound on different primary and immortalized cell lines.

Table 1: this compound Cytotoxicity on Endothelial Cells

Cell Type This compound Concentration Exposure Time Effect Citation
Human Endothelial Cells High Concentration 24 hours ~40% cell lysis [5]
HUVECs 1.826 - 182.6 mM Not Specified Concentration-dependent decrease in cell viability [3][17]

| HUVECs | 10 vol% & 20 vol% | 4 hours | Significant decrease in cell viability |[4] |

Table 2: this compound Cytotoxicity on Renal and Other Cells

Cell Type This compound Concentration Exposure Time Effect Citation
Human Mesenchymal Stem Cells 50% and 100% of stock 4 and 48 hours Significant decrease in viability [1]
Bronchial Epithelial Cells 15, 75, 150 mg I/mL Not Specified Significant decrease in cell viability [15][19]
Human Renal Tubular Cells 75 mg I/mL 3 hours Suppression of cell number and viability [18]

| SH-SY5Y Neuroblastoma Cells | ≥ 75 mg I/mL | 24 hours | Significant decrease in cell viability |[20] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from methodologies used in studies assessing this compound cytotoxicity.[7][8][15]

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include an untreated control and a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 4, 12, or 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Measurement of Oxidative Stress (ROS Production)

This protocol is based on common methods for detecting intracellular ROS.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • DCFH-DA Staining: Towards the end of the treatment period, add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the culture medium at a final concentration of 10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.

  • Analysis: An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS production.

Protocol 3: Evaluation of Apoptosis using Annexin V/PI Staining

This protocol is a standard method for quantifying apoptosis by flow cytometry.[4]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., Trypsin-EDTA), wash, and pool with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound cytotoxicity.

G This compound This compound ROS ROS This compound->ROS XIAP XIAP/BCL-XL Inhibition This compound->XIAP Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 XIAP->Casp3 Inhibition of inhibitor Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: this compound-induced apoptotic signaling pathway.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Seed Seed Primary Cells in multi-well plate Adhere Allow cells to adhere (24h) Seed->Adhere Treat_Ctrl Control (Medium only) Treat_this compound This compound Treat_Both This compound + Protective Agent Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treat_this compound->Assay Analyze Compare Viability Data Assay->Analyze

Caption: Workflow for testing a protective agent.

G Start High Cytotoxicity Observed? Check_Conc Is this compound conc. & time optimized? Start->Check_Conc Yes End Problem Addressed Start->End No Optimize Action: Perform dose-response/ time-course study Check_Conc->Optimize No Check_Control Is an osmolality control included? Check_Conc->Check_Control Yes Optimize->End Add_Control Action: Add mannitol control to isolate osmotic effect Check_Control->Add_Control No Consider_ROS Consider oxidative stress as primary cause Check_Control->Consider_ROS Yes Add_Control->End Add_Antiox Action: Test antioxidants (e.g., NAC) Consider_ROS->Add_Antiox Add_Antiox->End

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Adjusting centrifugation speed and time for optimal Iohexol separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iohexol (also known by its brand name, Nycodenz®) for density gradient centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for density gradient separation?

A1: this compound is a non-ionic, iodinated density gradient medium. It is favored for separating biological particles because its solutions can be made iso-osmotic, which helps in preserving the integrity and function of cells, organelles, and macromolecules during separation.[1][2] this compound has a high molecular weight (821 g/mol ) and density (2.1 g/mL), allowing for the preparation of a wide range of densities for effective separation.[3][4]

Q2: What are the critical factors influencing the outcome of this compound separation?

A2: The success of your this compound separation is primarily dependent on centrifugation speed, centrifugation time, temperature, and the type of rotor used. The starting concentration of this compound and the method of gradient formation (e.g., self-forming vs. pre-formed) also play significant roles.[5]

Q3: How do I determine the optimal centrifugation speed and time for my experiment?

A3: The ideal centrifugation speed and time are application-specific and depend on the particles you are separating. It is often necessary to perform pilot experiments to optimize these parameters.[5] For instance, the purification of adeno-associated virus (AAV) may involve centrifugation at 350,000 x g for 90 minutes.[6] In contrast, the separation of senescent cells might require a much lower speed of 1000 x g for 30 minutes.[7]

Q4: How does temperature affect this compound gradient separation?

A4: Temperature influences the viscosity of the gradient and the rate of gradient formation. Higher temperatures generally lead to the formation of steeper gradients in shorter centrifugation times.[5] For example, gradients can form more slowly at 4°C compared to 18°C.[5] It's crucial to maintain a consistent temperature for reproducible results.

Q5: What are the different methods for forming an this compound gradient?

A5: this compound gradients can be generated in several ways[4]:

  • Self-forming gradients: These are created by centrifuging a uniform solution of this compound at high speeds for a specific duration.[4][5]

  • Pre-formed gradients: These are made by carefully layering solutions of decreasing this compound concentration on top of each other. Diffusion between the layers can be allowed to create a continuous gradient.[4][5]

  • Freeze-thaw method: A uniform this compound solution can be frozen and then thawed to create a gradient.[5]

  • Gradient mixers: These devices can be used to create linear or complex-shaped gradients.[4]

Troubleshooting Guides

Problem 1: Poor or no separation of bands.

Possible Cause Troubleshooting Step
Incorrect Centrifugation Parameters Optimize centrifugation speed and time. A lower speed or shorter time may be needed for larger particles, while smaller particles may require higher speeds and longer durations.
Improper Gradient Formation Ensure the gradient was prepared correctly. For pre-formed gradients, check for mixing of layers. For self-forming gradients, verify the centrifugation time and speed are adequate.[5]
Sample Overload Reduce the amount of sample loaded onto the gradient. Overloading can lead to aggregation and poor resolution.
Inappropriate Gradient Range The density range of your gradient may not be suitable for your sample. Adjust the starting concentration of this compound to create a shallower or steeper gradient as needed.[5]

Problem 2: Low recovery of the target sample.

Possible Cause Troubleshooting Step
Suboptimal Centrifugation The centrifugation time may be too long, causing the sample to pellet at the bottom of the tube. Conversely, if the time is too short, the sample may not have reached its isopycnic point.
Sample Adhesion to Tube Some biological materials can stick to the walls of the centrifuge tube. Consider using a different type of plastic for your centrifuge tubes.
Harsh Sample Handling Minimize harsh pipetting or vortexing during sample preparation and loading to prevent damage to cells or complexes.
Incorrect Fractionation Be careful when collecting fractions to avoid disturbing the separated bands. Puncturing the tube at the correct interface is crucial for accurate collection.[6]

Problem 3: Sample aggregation within the gradient.

Possible Cause Troubleshooting Step
Presence of Aggregates in the Initial Sample Centrifuge the sample at a low speed before loading it onto the gradient to remove any pre-existing aggregates.
Ionic Interactions The presence of certain ions can cause aggregation. Consider adjusting the buffer composition or adding a non-ionic detergent. The inclusion of 1M NaCl in the 15% iodixanol (B1672021) step for AAV purification helps to destabilize ionic interactions.[6]
Glove Powder Contamination Powder from gloves can cause cell aggregation. It is recommended to use powder-free gloves.

Experimental Protocols

Protocol 1: Purification of Adeno-Associated Virus (AAV) using an Iodixanol Gradient

This protocol is adapted from a method for purifying AAV of any serotype.[6]

  • Gradient Preparation:

    • Prepare 15%, 25%, 40%, and 60% iodixanol solutions. Phenol red can be added to the 25% and 60% layers to aid in visualization.[6] The 15% iodixanol step should contain 1M NaCl to reduce ionic interactions.[6]

  • Gradient Layering:

    • Carefully layer the different concentrations of iodixanol in a QuickSeal tube, starting with the 60% solution at the bottom, followed by 40%, 25%, and finally 15%.

  • Sample Loading:

    • Load the impure AAV preparation on top of the 15% layer.

  • Ultracentrifugation:

    • Centrifuge the prepared tubes at 350,000 x g for 90 minutes at 10°C. An alternative is to centrifuge for 2 hours at 200,000 x g at 18°C.[6]

  • Fraction Collection:

    • Carefully puncture the side of the tube at the interface between the 40% and 60% layers with an 18-gauge needle to collect the AAV-containing fractions.[6]

Protocol 2: Isolation of Senescent Cells using an Iodixanol Gradient

This protocol is based on a method for separating doxorubicin-induced senescent hepatocellular carcinoma cells.[7]

  • Cell Preparation:

    • Harvest and pellet the cell suspension by centrifugation at 250 x g for 5 minutes.

  • Gradient Preparation:

    • Prepare different density layers of iodixanol. For example, layers with densities of 1.03 g/mL, 1.06 g/mL, 1.08 g/mL, and 1.13 g/mL can be used.

  • Sample Loading:

    • Resuspend the cell pellet in the appropriate density solution and layer it within the gradient.

  • Centrifugation:

    • Centrifuge the tubes at 1000 x g for 30 minutes at room temperature.[7]

  • Cell Collection:

    • Collect the different cell populations from the interfaces of the gradient layers. Senescent cells are typically found in the lower density fractions.[7]

Data Presentation

Table 1: Example Centrifugation Parameters for Various Applications

ApplicationSampleCentrifugation Speed (g-force)Centrifugation TimeTemperature (°C)Reference
AAV PurificationAdeno-Associated Virus350,000 x g90 minutes10[6]
Senescent Cell IsolationHepatocellular Carcinoma Cells1,000 x g30 minutesRoom Temperature[7]
Porcine Islet PurificationPancreatic Islets500 x g5 minutes4[8]
Protein AnalysisProtein Complexes285,000 x g45 minutes4[1]

Visualizations

experimental_workflow cluster_prep Gradient Preparation cluster_load Loading cluster_run Centrifugation cluster_collect Collection prep_15 Prepare 15% this compound (with 1M NaCl) layering Layer Gradients in Tube (60% -> 40% -> 25% -> 15%) prep_15->layering prep_25 Prepare 25% this compound prep_25->layering prep_40 Prepare 40% this compound prep_40->layering prep_60 Prepare 60% this compound prep_60->layering load_sample Load AAV Sample layering->load_sample centrifuge Ultracentrifugation (e.g., 350,000 x g, 90 min, 10°C) load_sample->centrifuge puncture Puncture Tube at 40%-60% Interface centrifuge->puncture collect_fractions Collect AAV Fractions puncture->collect_fractions

Caption: Workflow for AAV purification using a pre-formed this compound gradient.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Incorrect Speed/Time? start->cause1 cause2 Improper Gradient? start->cause2 cause3 Sample Overload? start->cause3 cause4 Wrong Density Range? start->cause4 sol1 Optimize Centrifugation Parameters cause1->sol1 sol2 Verify Gradient Preparation Technique cause2->sol2 sol3 Reduce Sample Amount cause3->sol3 sol4 Adjust this compound Concentration cause4->sol4

Caption: Troubleshooting logic for addressing poor separation in this compound gradients.

References

Validation & Comparative

A Comparative Guide to Lymphocyte Separation: Iohexol vs. Ficoll-Paque

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-purity, viable lymphocytes is a critical first step for a multitude of downstream applications, from immunological assays to cell therapy development. Density gradient centrifugation remains a cornerstone technique for this purpose, with Ficoll-Paque being the most established and widely used medium. However, alternative media, such as the non-ionic, iodinated compound Iohexol, present distinct advantages that warrant consideration. This guide provides an objective comparison of this compound and Ficoll-Paque for lymphocyte separation, supported by available experimental data and detailed protocols.

Performance Comparison

While direct, side-by-side quantitative comparisons in single studies are limited, the existing literature and product documentation allow for a qualitative and semi-quantitative assessment of this compound and Ficoll-Paque based on key performance metrics.

Performance MetricThis compound (e.g., NycoPrep™, OptiPrep™)Ficoll-Paque™
Principle of Separation Non-ionic, iodinated density gradient medium. Can facilitate monocyte depletion for a purer lymphocyte fraction.[1]A solution of Ficoll (a high molecular weight sucrose (B13894) polymer) and sodium diatrizoate.[2]
Purity of Lymphocytes Can yield a relatively pure lymphocyte suspension with low monocyte contamination (approximately 1-2% monocytes).[1]Typically isolates a mononuclear cell fraction containing both lymphocytes and monocytes (70-85% lymphocytes, 15-30% monocytes).[1]
Cell Viability Generally high; non-ionic nature is well-tolerated by cells.High (>90%) when fresh blood is used and the protocol is followed correctly.
Recovery/Yield Reported to be efficient, though specific quantitative data against Ficoll-Paque is scarce.Typically 60% ± 20% recovery of lymphocytes from the original blood sample.
Monocyte Depletion A key advantage is the ability to sediment monocytes, leading to a purer lymphocyte population in a single step.[1]Monocytes are co-isolated with lymphocytes at the interface.
Endotoxin (B1171834) Levels Commercially available preparations are sterile and tested for low endotoxin levels.Sterile and endotoxin-tested preparations are commercially available.
Ease of Use The procedure is a simple one-step centrifugation, similar to Ficoll-Paque.Well-established and straightforward one-step centrifugation protocol.[2]

Experimental Protocols

Detailed methodologies for lymphocyte separation using both this compound and Ficoll-Paque are outlined below. These protocols are based on established methods and can be adapted based on specific experimental requirements.

This compound-Based Lymphocyte Separation Protocol (Monocyte Depletion Method)

This protocol is designed to enrich for lymphocytes by depleting monocytes.

Materials:

  • Anticoagulated whole blood (e.g., with citrate)

  • This compound-based density gradient medium (e.g., NycoPrep™) with a density of 1.075 g/mL and an osmolality of 280-300 mOsm/kg[1]

  • Balanced salt solution (e.g., PBS)

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Warm the this compound medium to room temperature.

  • Dilute the anticoagulated blood 1:1 with the balanced salt solution.

  • Carefully layer 3 mL of the this compound medium into a centrifuge tube.

  • Gently overlay 3-4 mL of the diluted blood onto the this compound medium, taking care to avoid mixing the layers.

  • Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

  • Following centrifugation, four layers will be visible:

    • Top layer: Plasma

    • Interface: A distinct band of lymphocytes

    • Below interface: this compound medium

    • Bottom pellet: Erythrocytes, granulocytes, and monocytes

  • Carefully aspirate the lymphocyte layer from the interface using a sterile pipette and transfer to a new centrifuge tube.

  • Wash the isolated lymphocytes by adding at least 3 volumes of balanced salt solution.

  • Centrifuge at 250 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the lymphocyte pellet in the desired medium for downstream applications.

Ficoll-Paque™ Lymphocyte (Mononuclear Cell) Separation Protocol

This is a standard protocol for the isolation of peripheral blood mononuclear cells (PBMCs), which include both lymphocytes and monocytes.

Materials:

  • Anticoagulated whole blood (e.g., with heparin, EDTA)

  • Ficoll-Paque™ medium (density 1.077 g/mL)

  • Balanced salt solution (e.g., PBS)

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Bring the Ficoll-Paque™ medium to room temperature.

  • Dilute the whole blood 1:1 with the balanced salt solution.

  • Add 3 mL of Ficoll-Paque™ to a centrifuge tube.

  • Carefully layer 4 mL of the diluted blood onto the Ficoll-Paque™ medium, ensuring a sharp interface.

  • Centrifuge at 400 x g for 30-40 minutes at 18-20°C with the brake off.[2]

  • After centrifugation, distinct layers will be formed:

    • Top layer: Plasma

    • Interface: A cloudy layer of mononuclear cells (lymphocytes and monocytes)

    • Below interface: Ficoll-Paque™ medium

    • Bottom pellet: Erythrocytes and granulocytes

  • Aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Carefully collect the mononuclear cell layer at the interface and transfer it to a clean centrifuge tube.

  • Wash the cells by adding at least 3 volumes of balanced salt solution.

  • Centrifuge at 100-250 x g for 10 minutes.

  • Discard the supernatant and perform a second wash by resuspending the cell pellet in balanced salt solution and repeating the centrifugation step.

  • Resuspend the final cell pellet in the appropriate medium for your experiment.

Visualizing the Workflow

The following diagram illustrates the general workflow for density gradient centrifugation for lymphocyte separation, applicable to both this compound and Ficoll-Paque with variations in the final cell population at the interface.

G cluster_0 Sample Preparation cluster_1 Density Gradient Centrifugation cluster_2 Cell Fractionation cluster_3 Isolation and Washing A Whole Blood B Dilute 1:1 with Balanced Salt Solution A->B C Layer Diluted Blood onto Density Medium B->C D Centrifuge (e.g., 400-600 x g, 20-40 min) C->D E Plasma F Lymphocyte/PBMC Layer (at interface) G Density Medium H Erythrocytes & Granulocytes (Pellet) I Aspirate Lymphocyte/ PBMC Layer F->I J Wash with Balanced Salt Solution I->J K Centrifuge and Resuspend J->K L Pure Lymphocytes/ PBMCs K->L

Caption: Workflow of lymphocyte/PBMC isolation by density gradient centrifugation.

Conclusion

Both this compound and Ficoll-Paque are effective density gradient media for the isolation of lymphocytes. Ficoll-Paque is the well-established standard for isolating a broader mononuclear cell population. The primary advantage of this compound lies in its ability to selectively deplete monocytes, yielding a purer lymphocyte fraction in a single centrifugation step. The choice between these two reagents will ultimately depend on the specific requirements of the downstream application, particularly the need for a highly purified lymphocyte population versus a mixed mononuclear cell fraction. For applications sensitive to monocyte presence, this compound presents a compelling alternative to traditional Ficoll-Paque-based methods.

References

A Head-to-Head Comparison: Iohexol vs. OptiPrep for the Isolation of Viable Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of pure, viable cell populations is a critical first step for a multitude of downstream applications. The choice of density gradient medium can significantly impact the quality of the isolated cells. This guide provides an objective comparison of two widely used non-ionic density gradient media: Iohexol and OptiPrep™, to aid in the selection of the optimal medium for your specific research needs.

This comparison delves into the performance of this compound and OptiPrep™ with a focus on cell viability, purity, and recovery. We present supporting experimental data, detailed methodologies for key experiments, and visual guides to experimental workflows and potential cellular pathway interactions.

Key Differences at a Glance

FeatureThis compound (e.g., Nycodenz®)OptiPrep™ (Iodixanol)
Composition This compound, a non-ionic monomerIodixanol, a non-ionic dimer of this compound
Form Typically supplied as a powderSupplied as a sterile, endotoxin-tested 60% (w/v) solution
Osmolality Can become hypertonic at higher densitiesIso-osmotic at all densities, minimizing osmotic stress on cells[1]
Toxicity Generally low, but can be concentration and time-dependentConsidered less toxic than this compound, attributed to its iso-osmotic nature[1]

Performance Data in Cell Isolation

The following tables summarize quantitative data from studies utilizing this compound and OptiPrep™ for the isolation of various cell types. It is important to note that direct head-to-head comparisons across a wide range of cell types are limited in published literature. Much of the available data compares these media to other commonly used gradients like Ficoll.

Table 1: Performance of OptiPrep™ in Various Cell Isolation Protocols
Cell TypePurity (%)Viability (%)Recovery (%)Source
Human Monocytes87.9 - 96.4> 9510.8 - 41.4[2]
Bovine Spermatozoa-> 95-[3]
Human Islet CellsComparable to FicollComparable to Ficoll (initially)Comparable to Ficoll[4]
Rat Parietal Cells80 - 90--[3]
Table 2: Performance of this compound (Nycodenz®) in Cell Isolation
Cell TypePurity (%)Viability (%)Recovery (%)Source
Human Monocytes> 90--
Bovine Spermatozoa-60% motility after 21h-

Note: Quantitative data for this compound on cell viability and recovery is less readily available in direct comparisons.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are examples of experimental protocols for cell isolation using OptiPrep™ and a general guideline for preparing this compound solutions.

Protocol 1: Isolation of Human Monocytes using OptiPrep™

This protocol is adapted from a method for isolating a pure and viable monocyte population from peripheral blood.[2]

Materials:

  • OptiPrep™ Density Gradient Medium

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Prepare a discontinuous density gradient by carefully layering solutions of OptiPrep™ at different concentrations. For monocyte isolation, layers of 1.068 g/mL and 1.084 g/mL can be utilized.

  • Carefully layer the PBMC suspension on top of the gradient.

  • Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

  • Monocytes will be enriched at the interface between the plasma and the 1.068 g/mL layer.

  • Carefully aspirate the monocyte layer.

  • Wash the isolated monocytes with PBS to remove any remaining gradient medium.

  • Assess cell count and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: General Protocol for Preparing this compound Gradients

This compound is typically supplied as a powder and must be dissolved to the desired concentration and density.

Materials:

  • This compound powder (e.g., Nycodenz®)

  • Appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution)

  • Refractometer or densitometer to verify the density of the solution.

Procedure:

  • Calculate the required amount of this compound powder to achieve the desired density and volume.

  • Gradually dissolve the this compound powder in the chosen buffer with gentle stirring and warming if necessary. Avoid vigorous mixing to prevent foaming.

  • Once dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume with the buffer.

  • Verify the density of the solution using a refractometer or densitometer.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Gradients can be prepared by layering solutions of different densities or by using a gradient mixer.

Visualizing Experimental Workflows and Cellular Interactions

The following diagrams, generated using the DOT language, illustrate a typical cell separation workflow and potential impacts of these media on cellular signaling pathways.

G cluster_workflow Experimental Workflow: Density Gradient Cell Isolation prep Sample Preparation (e.g., Blood Dilution, Tissue Digestion) gradient Gradient Preparation (Layering of this compound or OptiPrep™ solutions) prep->gradient layering Layering of Cell Suspension onto the gradient gradient->layering centrifugation Centrifugation (e.g., 600 x g for 20 min) layering->centrifugation collection Collection of Cell Layer from the interface centrifugation->collection wash Washing of Isolated Cells to remove gradient medium collection->wash analysis Downstream Analysis (e.g., Viability, Purity, Culture) wash->analysis G cluster_pathways Potential Impact on Cellular Signaling Pathways This compound This compound ac Adenylate Cyclase This compound->ac Inhibition optiprep OptiPrep™ (Iodixanol) apoptosis Apoptosis optiprep->apoptosis Induction (in some cell types) cytokines Pro-inflammatory Cytokine Production optiprep->cytokines Reduction camp cAMP ac->camp Production

References

Validating Cell Purity: A Comparative Guide to Iohexol Gradient Separation and Alternatives using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of pure cell populations is a critical first step for a multitude of downstream applications. The chosen separation method can significantly impact the quality and reliability of experimental results. This guide provides an objective comparison of Iohexol (a component of density gradient media like OptiPrep™) gradient separation with other common cell isolation techniques, focusing on the validation of cell purity by flow cytometry.

Principles of Cell Separation

The goal of cell separation is to enrich a target cell population from a heterogeneous mixture. Various methods achieve this based on different cellular properties:

  • Density Gradient Centrifugation: This technique separates cells based on their buoyant density.[1][2] A medium with a density gradient is used, and upon centrifugation, cells migrate to the point in the gradient where their density equals that of the medium.[2] this compound-based media are iso-osmotic, which helps in preserving cell viability and function.[3]

  • Immunomagnetic Cell Separation (MACS): This method utilizes antibodies conjugated to magnetic beads that target specific cell surface antigens.[4] A magnetic field is then applied to separate the labeled cells from the unlabeled population.[4]

  • Fluorescence-Activated Cell Sorting (FACS): A highly specific method that uses fluorescently labeled antibodies to identify and sort individual cells in a fluid stream based on their light scattering and fluorescence properties.[1][2]

Head-to-Head Comparison of Cell Separation Techniques

The choice of a cell separation technique often involves a trade-off between purity, recovery, viability, cost, and throughput. The following table summarizes the performance of this compound gradient separation against other common methods.

Parameter This compound Gradient Centrifugation Immunomagnetic Separation (MACS) Fluorescence-Activated Cell Sorting (FACS)
Principle Cell densityCell surface antigen expressionCell surface and intracellular antigen expression
Purity Moderate to High (can be variable)High (e.g., median purity of 97.5% for CD3+ T cells)[4]Very High (can approach 100%)[5]
Recovery VariableHighLower, especially for rare populations
Viability Generally highHigh (e.g., median viability of 81% for CD3+ T cells)[4]Moderate to High (can be affected by shear stress)
Throughput Low to MediumHighLow
Cost Low (reagents and equipment)Moderate (beads and magnets can be costly)High (instrumentation and maintenance are expensive)
Specificity Low (separates based on a physical property)High (antigen-specific)Very High (multi-parameter sorting possible)[1]

Experimental Workflow: From Separation to Validation

The overall process of cell separation and subsequent purity validation is a multi-step procedure. The following diagram illustrates a typical workflow.

G cluster_0 Cell Separation cluster_1 Purity Validation start Heterogeneous Cell Sample sep_method Cell Separation (e.g., this compound Gradient) start->sep_method enriched_cells Enriched Cell Fraction sep_method->enriched_cells Target Cells depleted_cells Depleted Cell Fraction sep_method->depleted_cells Non-Target Cells staining Antibody Staining (Fluorophore-conjugated) enriched_cells->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry purity_assessment Purity Assessment (% of target cells) flow_cytometry->purity_assessment

Caption: Experimental workflow from cell separation to purity validation.

Experimental Protocols

Isolation of Mononuclear Cells using this compound Gradient

This protocol is a general guideline for the isolation of peripheral blood mononuclear cells (PBMCs).

  • Prepare the Gradient: Prepare a working solution of this compound (e.g., OptiPrep™) diluted with a suitable buffer to the desired density for your target cells. For PBMCs, a density of 1.077 g/mL is commonly used.[2]

  • Layer the Gradient: Carefully layer the diluted blood sample on top of the this compound gradient in a centrifuge tube.

  • Centrifugation: Centrifuge the tubes at room temperature with the brake off. A typical centrifugation is 400-500 x g for 30 minutes.

  • Harvest Cells: After centrifugation, distinct layers of cells will be visible. Carefully aspirate the layer containing the mononuclear cells at the plasma-gradient interface.

  • Washing: Wash the harvested cells with a suitable buffer (e.g., PBS with 2% FBS) to remove any remaining gradient medium. Centrifuge at a lower speed (e.g., 200-300 x g) for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet and perform a cell count and viability assessment (e.g., using Trypan Blue).

Validation of Purity by Flow Cytometry

This protocol outlines the steps for assessing the purity of the isolated cell fraction.

  • Cell Preparation: Adjust the cell concentration of the enriched fraction to 1 x 10^6 to 1 x 10^7 cells/mL in a suitable buffer.[6]

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.[6]

    • Add fluorescently-conjugated monoclonal antibodies specific for your target cells (e.g., CD3 for T cells, CD19 for B cells) to one tube.[6]

    • To a separate tube, add a corresponding isotype control antibody.[6]

    • A viability dye (e.g., 7-AAD or Propidium Iodide) can be added to exclude dead cells from the analysis.[6]

    • Incubate the tubes as per the antibody manufacturer's instructions, typically for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells with buffer to remove unbound antibodies and resuspend in a suitable sheath fluid for analysis.

  • Flow Cytometry Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical significance.[7]

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter to exclude debris.[6]

    • Gate on single cells to exclude doublets.

    • Gate on live cells using the viability dye.

    • Within the live, single-cell population, determine the percentage of cells that are positive for your target marker. This percentage represents the purity of your isolated cell fraction.[7]

Signaling Pathway Example: T-Cell Activation

For many downstream applications, such as studying drug effects on immune cells, understanding the signaling pathways of the isolated cells is crucial. The following diagram illustrates a simplified T-cell activation pathway, a common area of study following lymphocyte isolation.

G cluster_0 T-Cell Activation APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR MHC-Antigen CD28 CD28 APC->CD28 B7 Lck Lck TCR->Lck NFkB NF-κB Activation CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT Activation PLCg->NFAT AP1 AP-1 Activation PLCg->AP1 Cytokine Cytokine Production NFAT->Cytokine AP1->Cytokine NFkB->Cytokine

Caption: Simplified T-cell activation signaling pathway.

Conclusion

The validation of cell purity is paramount for the integrity of downstream research. This compound gradient separation is a cost-effective method for enriching cell populations based on density, but its specificity is limited.[1][2] For applications requiring higher purity, alternative methods like MACS or FACS may be more suitable, although they come with increased costs and complexity.[1][5] Flow cytometry remains the gold standard for quantifying the purity of the isolated cell fraction, providing robust and reliable data to ensure the quality of your starting material.[6][8] The choice of separation method should be carefully considered based on the specific experimental needs, balancing the requirements for purity, yield, and cost.

References

Assessing Cell Function and Viability Post-Iohexol Isolation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. The chosen isolation method must not only yield a pure population of the target cells but also ensure their viability and functional integrity. Iohexol, a non-ionic, iodinated density gradient medium, is one of the tools employed for cell separation. This guide provides an objective comparison of this compound with other common cell isolation techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Comparison of Cell Isolation Methods

The ideal cell isolation technique should offer high purity, yield, and viability, while minimizing the impact on cellular function.[1] Below is a summary of commonly used cell isolation methods, including density gradient centrifugation with this compound and its alternatives, as well as immunomagnetic separation.

Method Principle Advantages Disadvantages
This compound (e.g., Nycodenz®) Density Gradient Centrifugation Cells are separated based on their buoyant density in a continuous or discontinuous gradient of this compound.Non-toxic to mammalian cells, not metabolized by cells.[2] Can be used to isolate a variety of cells, including dendritic cells and senescent cells.[3][4]Limited direct comparative data on a wide range of cell types and functions. Potential for hyperosmotic stress on cells.
Ficoll-Paque™/Lymphoprep™ Density Gradient Centrifugation Separation of peripheral blood mononuclear cells (PBMCs) based on their lower density compared to erythrocytes and granulocytes in a polysucrose and sodium diatrizoate solution.[5][6]Well-established and widely used for PBMC isolation. Cost-effective.[7]Can be a slow and laborious process.[7][8] Yield and purity can be operator-dependent.[9] May not be suitable for all cell types.
Histopaque® Density Gradient Centrifugation Similar to Ficoll-Paque™, uses a polysucrose and sodium diatrizoate solution for cell separation based on density.Can provide pure and viable islets.[10] A cost-effective alternative to Ficoll.[10]May result in lower in vitro functionality for some cell types compared to Ficoll.[10]
Immunomagnetic Separation (e.g., MACS®) Target cells are labeled with magnetic beads conjugated to specific antibodies and then separated using a magnetic field.[11][12] This can be done through positive or negative selection.[4][11][13]High purity and specificity.[14] Fast and relatively simple procedure.[12] Gentle on cells, preserving viability.Higher cost compared to density gradient methods. Potential for antibody-induced cell activation in positive selection.

Quantitative Data on Post-Isolation Cell Viability and Function

The following tables summarize experimental data comparing different isolation methods.

Table 1: Comparison of PBMC Isolation Techniques

Parameter Ficoll-Paque™ Cell Preparation Tubes (CPTs) SepMate™ Reference
Cell Recovery Lower (baseline)~70% higher than Ficoll~70% higher than Ficoll[9][15]
Cell Viability (Trypan Blue) 100%100%100%[9][15]
Erythrocyte Contamination LowHigherLow[15]
SEB-induced IFNγ release LowerHigherHigher[9][15]
Spontaneous IL-6 & IL-8 release LowerHigherLower[15]

Table 2: Comparison of Islet Purification Gradients

Parameter Ficoll Histopaque Dextran (B179266) Iodixanol (B1672021) Reference
Islet Recovery No significant differenceNo significant differenceNo significant differenceNo significant difference[10]
Purity HighHighLowerLower[10]
Viability HighHighLowerLower[10]
In vitro Glucose-Stimulated Insulin Release HighestHighLowerLower[10]
In vivo Functionality Equal to Histopaque & DextranEqual to Ficoll & DextranEqual to Ficoll & HistopaqueLower[10]

Table 3: Cytotoxic Effects of this compound on Mesenchymal Stem Cells (MSCs)

This compound Concentration Exposure Time Effect on Viability and Gene Expression Reference
All concentrations30 minutesNo significant effect[16]
50% and higher4 hoursSignificant negative impact[16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are outlines for key experimental procedures.

This compound Density Gradient Centrifugation (General Protocol)

A general protocol for cell separation using an iodixanol (related to this compound) gradient to isolate senescent cells is described as follows:

  • Prepare a discontinuous gradient by layering solutions of decreasing iodixanol concentration.

  • Harvest and resuspend the cell pellet in the highest percentage iodixanol solution.

  • Carefully layer this cell suspension under the pre-formed gradient.

  • Centrifuge the tubes at a specified speed and time (e.g., 1000 x g for 30 minutes) at room temperature.

  • Collect the cell fraction of interest from the appropriate interface.

  • Wash the collected cells with a balanced salt solution and pellet them by centrifugation.

  • Resuspend the final cell pellet in the desired medium for downstream assays.

Note: This is a generalized protocol. Specific concentrations, volumes, and centrifugation parameters must be optimized for the cell type of interest.

Ficoll-Paque™ Density Gradient Centrifugation for PBMC Isolation
  • Dilute whole blood 1:1 with a balanced salt solution (e.g., PBS).[3][6]

  • Carefully layer the diluted blood over the Ficoll-Paque™ solution in a centrifuge tube, avoiding mixing of the layers.[5][17]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[6][17]

  • After centrifugation, four layers will be visible: plasma, a "buffy coat" of mononuclear cells, the Ficoll-Paque™ solution, and a pellet of erythrocytes and granulocytes.

  • Carefully aspirate the buffy coat layer containing the PBMCs.[5]

  • Wash the collected PBMCs with a balanced salt solution and centrifuge to pellet the cells. Repeat the wash step.[5]

  • Resuspend the final PBMC pellet in the appropriate medium.

Trypan Blue Exclusion Assay for Cell Viability
  • Prepare a 1:1 mixture of the cell suspension and 0.4% Trypan Blue solution.[18][19]

  • Incubate the mixture at room temperature for 1-3 minutes.[18]

  • Load a hemocytometer with the cell suspension.

  • Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[18][19]

Visualizing Experimental Workflows

Clear and concise diagrams of experimental workflows are essential for understanding the procedural steps.

Experimental_Workflow_Density_Gradient_Centrifugation cluster_prep Sample Preparation cluster_gradient Gradient Formation & Centrifugation cluster_isolation Cell Isolation & Washing cluster_analysis Downstream Analysis start Start with Whole Blood or Tissue Digest dilute Dilute Sample start->dilute layer_sample Carefully Layer Sample onto Gradient dilute->layer_sample layer_gradient Prepare Density Gradient (e.g., this compound, Ficoll) layer_gradient->layer_sample centrifuge Centrifuge layer_sample->centrifuge collect Collect Cell Layer of Interest centrifuge->collect wash1 Wash Cells collect->wash1 wash2 Repeat Wash wash1->wash2 viability Assess Viability (e.g., Trypan Blue) wash2->viability func_assay Perform Functional Assays wash2->func_assay Experimental_Workflow_Immunomagnetic_Separation cluster_prep Sample Preparation cluster_labeling Magnetic Labeling cluster_separation Magnetic Separation cluster_collection Cell Collection cluster_analysis Downstream Analysis start Start with Single-Cell Suspension incubate Incubate with Magnetic Bead-Antibody Conjugates start->incubate place_magnet Place in Magnetic Field incubate->place_magnet separate Separate Labeled (Positive) and Unlabeled (Negative) Fractions place_magnet->separate collect_pos Collect Positive Fraction separate->collect_pos collect_neg Collect Negative Fraction separate->collect_neg viability Assess Viability collect_pos->viability func_assay Perform Functional Assays collect_pos->func_assay collect_neg->viability collect_neg->func_assay

References

A Comparative Analysis of Iohexol and Percoll for Subcellular Fractionation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to isolate specific cellular components, the choice of density gradient medium is a critical step that significantly impacts the purity, yield, and integrity of the resulting subcellular fractions. This guide provides an objective comparison of two widely used media, Iohexol and Percoll, for subcellular fractionation, supported by experimental data and detailed protocols.

Density gradient centrifugation is a cornerstone technique in cell biology, enabling the separation of organelles and macromolecules based on their size, shape, and density. The selection of the appropriate gradient medium is paramount for successful fractionation. This compound, a non-ionic, iodinated compound, and Percoll, a colloidal suspension of silica (B1680970) particles coated with polyvinylpyrrolidone (B124986) (PVP), are two of the most common choices, each offering distinct advantages and disadvantages.

Performance Comparison: this compound vs. Percoll

The efficacy of a subcellular fractionation protocol is typically assessed by the yield and purity of the isolated organelles. While direct comparative studies providing side-by-side quantitative data for both this compound and Percoll are limited, the existing literature allows for a comprehensive evaluation of their performance characteristics.

Performance MetricThis compound (Nycodenz/OptiPrep)PercollKey Considerations
Purity Generally yields high-purity fractions due to its ability to form defined, iso-osmotic gradients.[1]Can also produce high-purity fractions, particularly for lysosomes and mitochondria.[2][3] However, some preparations may contain contaminants like synaptosomes and myelin.[4]Purity is highly dependent on the specific protocol, cell type, and the target organelle.
Yield Yield can be variable and may be lower compared to some other methods.Manual isolation methods using Percoll can result in higher total protein yield and mtDNA copy numbers for mitochondria compared to some kit-based methods.[2] However, significant cell loss (around 41%) has been reported during Percoll-based hepatocyte purification.[5]Optimization of homogenization and centrifugation steps is crucial for maximizing yield with either medium.
Organelle Integrity Its iso-osmotic nature helps to preserve organelle morphology and function.Generally considered gentle on cells and organelles, preserving their biological function.[6] However, the integrity of the inner mitochondrial membrane was found to be higher with a kit-based method compared to a manual Percoll method.[2]The choice of buffer and the mechanical stress during homogenization are critical factors affecting organelle integrity.
Gradient Formation Gradients are typically pre-formed by layering solutions of different concentrations.Can form self-generating gradients during centrifugation, simplifying the procedure.[7] Discontinuous gradients can also be manually prepared.Self-generating gradients can be convenient but may offer less precise separation compared to pre-formed gradients.
Osmolality Iso-osmotic, minimizing osmotic stress on organelles.Low osmolality, which is advantageous for maintaining organelle integrity.[6]Hyperosmotic solutions, like concentrated sucrose (B13894), can cause organelles to shrink, affecting their buoyant density.
Viscosity Solutions can be viscous, potentially affecting sedimentation rates.Lower viscosity compared to sucrose gradients, which can facilitate faster separation.Viscosity can impact the time required for centrifugation and the resolution of the separation.
Removal Can be more challenging to remove from the isolated fractions.Can be removed by washing the pelleted organelles.Residual gradient medium can interfere with downstream applications.
Cost Generally more expensive than Percoll.More cost-effective compared to this compound.The overall cost of the experiment should be considered, including the price of the medium and any specialized equipment required.

Experimental Protocols

Detailed methodologies are crucial for reproducible subcellular fractionation. Below are representative protocols for the isolation of mitochondria and lysosomes using this compound and Percoll.

Mitochondria Isolation

This compound (OptiPrep™) Protocol (Adapted from various sources)

  • Homogenization:

    • Wash cultured cells or minced tissue with ice-cold PBS.

    • Resuspend the cell pellet or tissue in homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors.

    • Homogenize the sample using a Dounce homogenizer or a similar device on ice. The number of strokes should be optimized to ensure efficient cell lysis while minimizing mitochondrial damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the crude mitochondrial fraction.

  • Density Gradient Centrifugation:

    • Prepare a discontinuous OptiPrep™ gradient by carefully layering solutions of decreasing density (e.g., 30%, 23%, 17%, and 10% OptiPrep™ in homogenization buffer) in an ultracentrifuge tube.

    • Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and layer it on top of the gradient.

    • Centrifuge at high speed (e.g., 50,000 x g for 1-2 hours at 4°C) in a swinging-bucket rotor.

  • Fraction Collection:

    • Mitochondria will band at the interface of two of the OptiPrep™ layers (e.g., between 23% and 30%).

    • Carefully collect the mitochondrial band using a pipette.

    • Wash the isolated mitochondria with homogenization buffer and pellet by centrifugation to remove the OptiPrep™.

Percoll Protocol (Adapted from various sources) [8]

  • Homogenization:

    • Follow the same homogenization procedure as described for the this compound protocol.

  • Differential Centrifugation:

    • Perform differential centrifugation as described for the this compound protocol to obtain a crude mitochondrial pellet.

  • Density Gradient Centrifugation:

    • Prepare a Percoll gradient. This can be a self-generating gradient (by centrifuging a mixture of Percoll and the cell lysate at high speed) or a pre-formed discontinuous gradient (e.g., layering 40% and 20% Percoll solutions).

    • For a pre-formed gradient, resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and layer it on top of the gradient.

    • Centrifuge at an appropriate speed and time (e.g., 30,000 x g for 30 minutes at 4°C).

  • Fraction Collection:

    • The mitochondrial fraction will form a distinct band within the gradient.

    • Carefully aspirate the mitochondrial band.

    • Wash the isolated mitochondria with a suitable buffer to remove the Percoll and pellet by centrifugation.

Lysosome Isolation

This compound (OptiPrep™) Protocol (Adapted from various sources) [9]

  • Homogenization and Differential Centrifugation:

    • Prepare a post-nuclear supernatant from the cell or tissue homogenate as described for mitochondria isolation.

    • Centrifuge the post-nuclear supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to obtain a light mitochondrial fraction, which is enriched in lysosomes.

  • Density Gradient Centrifugation:

    • Prepare a discontinuous OptiPrep™ gradient (e.g., 27%, 22.5%, 19%, 16%, and 12% OptiPrep™ in homogenization buffer).

    • Resuspend the light mitochondrial pellet and layer it on top of the gradient.

    • Centrifuge at high speed (e.g., 150,000 x g for 3 hours at 4°C).

  • Fraction Collection:

    • Lysosomes will be enriched in a band at a specific density within the gradient.

    • Carefully collect the lysosomal fraction.

    • Wash the isolated lysosomes to remove the OptiPrep™.

Percoll Protocol (Adapted from various sources) [1]

  • Homogenization and Differential Centrifugation:

    • Obtain a light mitochondrial fraction as described in the this compound protocol for lysosome isolation.

  • Density Gradient Centrifugation:

    • Resuspend the light mitochondrial pellet in a solution of Percoll (e.g., 25% Percoll in homogenization buffer).

    • Centrifuge at high speed (e.g., 35,000 x g for 1-2 hours at 4°C) to form a self-generating gradient.

  • Fraction Collection:

    • Lysosomes will form a band at the bottom of the gradient.

    • Carefully collect the lysosomal fraction.

    • Wash the isolated lysosomes to remove the Percoll.

Visualization of Key Cellular Processes

Understanding the biological context of the isolated organelles is crucial for downstream applications. The following diagrams, generated using the DOT language, illustrate key signaling pathways involving mitochondria and lysosomes.

Subcellular_Fractionation_Workflow start_node Cell/Tissue Sample process_node process_node start_node->process_node Homogenization centrifuge_node centrifuge_node process_node->centrifuge_node Low-Speed Centrifugation fraction_node fraction_node centrifuge_node->fraction_node Pellet (Nuclei, Debris) process_node2 High-Speed Centrifugation centrifuge_node->process_node2 Supernatant end_node Isolated Organelles fraction_node2 fraction_node2 process_node2->fraction_node2 Pellet (Crude Organelle Fraction) process_node3 Density Gradient (this compound or Percoll) fraction_node2->process_node3 Resuspend centrifuge_node2 centrifuge_node2 process_node3->centrifuge_node2 Ultracentrifugation centrifuge_node2->end_node Collect Fraction Mitochondrial_Apoptosis_Pathway stimulus Apoptotic Stimuli (e.g., DNA damage) bcl2_family Bcl-2 Family Proteins (Bax, Bak) stimulus->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion Promote MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_cascade Caspase Cascade Activation (Caspase-3) apoptosome->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis Autophagy_Lysosomal_Pathway cellular_stress Cellular Stress (e.g., Nutrient Deprivation) autophagosome_formation Autophagosome Formation cellular_stress->autophagosome_formation autophagosome Autophagosome autophagosome_formation->autophagosome cytoplasmic_cargo Cytoplasmic Cargo (e.g., Damaged Organelles) cytoplasmic_cargo->autophagosome Engulfment autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome Fusion degradation Degradation and Recycling autolysosome->degradation

References

Is Iodixanol a better alternative to Iohexol for specific cell types?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate contrast agent is critical to ensure experimental accuracy and minimize cellular toxicity. This guide provides a detailed comparison of two commonly used iodinated contrast media, Iodixanol (B1672021) and Iohexol, with a focus on their effects on specific cell types. We present experimental data, detailed protocols, and visual summaries of the key cellular pathways involved.

Executive Summary

Current research strongly indicates that for renal cells, the iso-osmolar, non-ionic dimer Iodixanol is a less cytotoxic alternative to the low-osmolar, non-ionic monomer This compound . Multiple studies have demonstrated that this compound induces more severe renal function deterioration, greater morphological damage, and higher rates of apoptosis in tubular cells compared to Iodixanol.[1][2][3][4] The underlying mechanisms for this compound's increased toxicity appear to be linked to greater induction of apoptosis, disruption of antioxidant defenses, activation of the NLRP3 inflammasome, and mitochondrial damage.[2][3][4] While Iodixanol also demonstrates some level of toxicity, including the induction of apoptosis and antiproliferative effects in renal proximal tubular cells, it is generally considered to have a better safety profile for these cell types.[5][6][7] For other cell types, such as neuronal and human disc cells, the choice may be less clear-cut and dependent on the specific experimental context.

Comparative Data on Cellular Effects

The following tables summarize the key quantitative findings from comparative studies on Iodixanol and this compound.

Table 1: In Vivo Nephrotoxicity in a Rat Model of Contrast-Induced Acute Kidney Injury (CI-AKI)
ParameterControl (Normal Saline)Furosemide (B1674285)Iodixanol (4.8 g I/kg)This compound (4.8 g I/kg)
Serum Creatinine (B1669602) (Scr) (μmol/L) ~50~60~80~120
Blood Urea (B33335) Nitrogen (BUN) (mmol/L) ~8~10~15~25
Histologic Score of Tubular Injury ~0.5~1.0~2.0~3.5
TUNEL-Positive (Apoptotic) Cells (%) ~2~5~15~30

Data adapted from a study on a rat model of CI-AKI. The results indicate a more pronounced negative impact of this compound on renal function and cell survival.[1]

Table 2: In Vitro Cytotoxicity in Rat Kidney Epithelial Cells (NRK-52E)
AssayIodixanolThis compoundIopromideIoversol (B29796)
Trypan Blue Exclusion (Cell Death) Least EffectHigher IncidenceHigher IncidenceHigher Incidence
MTT Assay (Cell Viability) Least EffectLower ViabilityLower ViabilityLower Viability
Vacuolation (Intracellular Uptake) Less PronouncedMore PronouncedMore PronouncedMore Pronounced

This in vitro study highlights that the iso-osmolar Iodixanol had the least toxic effect on NRK-52E cells compared to the low-osmolar contrast media, including this compound.[5][6]

Key Cellular Mechanisms and Signaling Pathways

The differential effects of Iodixanol and this compound on cells can be attributed to their distinct impacts on several key cellular pathways.

Cellular Response to Contrast Media Exposure

G cluster_this compound This compound (Low-Osmolar) cluster_iodixanol Iodixanol (Iso-Osmolar) This compound This compound Iohexol_Stress Increased Oxidative Stress This compound->Iohexol_Stress Iohexol_Mito Mitochondrial Damage Iohexol_Stress->Iohexol_Mito Iohexol_Inflam NLRP3 Inflammasome Activation Iohexol_Mito->Iohexol_Inflam Iohexol_Apoptosis Increased Apoptosis Iohexol_Inflam->Iohexol_Apoptosis Cell_Injury Renal Tubular Cell Injury Iohexol_Apoptosis->Cell_Injury More Severe Cell Injury Iodixanol Iodixanol Iodixanol_Stress Lesser Oxidative Stress Iodixanol->Iodixanol_Stress Iodixanol_Mito Less Mitochondrial Damage Iodixanol_Stress->Iodixanol_Mito Iodixanol_Mitophagy Stronger Mitophagy Activation Iodixanol_Mito->Iodixanol_Mitophagy Iodixanol_Apoptosis Reduced Apoptosis Iodixanol_Mitophagy->Iodixanol_Apoptosis Iodixanol_Apoptosis->Cell_Injury Less Severe Cell Injury

Caption: Comparative cellular impact of this compound and Iodixanol on renal cells.

This compound has been shown to induce more severe nephrotoxicity through mechanisms including apoptosis, disruption of antioxidant defenses, activation of the NLRP3 inflammasome, and mitochondrial damage.[2][3][4] In contrast, Iodixanol appears to trigger a more robust activation of mitophagy, a cellular process that removes damaged mitochondria, which may contribute to its less toxic profile.[2]

Experimental Protocols

Below are the methodologies for key experiments cited in the comparison of Iodixanol and this compound.

In Vivo Model of Contrast-Induced Acute Kidney Injury (CI-AKI) in Rats
  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of CI-AKI:

    • Rats are dehydrated for 48 hours.

    • Following dehydration, a single intraperitoneal injection of furosemide (10 mg/kg) is administered.

    • 30 minutes after furosemide injection, rats receive a single intravenous injection of either Iodixanol (4.8 g iodine/kg) or this compound (4.8 g iodine/kg). Control groups receive normal saline.

  • Sample Collection: Blood and kidney tissue samples are collected 24 hours after contrast medium administration.

  • Analysis:

    • Serum creatinine (Scr) and blood urea nitrogen (BUN) levels are measured to assess renal function.

    • Kidney tissue is processed for histological examination (H&E staining) to evaluate morphological damage.

    • Apoptosis is quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on kidney tissue sections.[1][2]

In Vitro Cytotoxicity Assays in NRK-52E Cells
  • Cell Culture: Rat kidney epithelial-like cells (NRK-52E) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are exposed to varying concentrations of Iodixanol, this compound, or other contrast media for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Following incubation, the formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.[5]

  • Cell Death Assessment (Trypan Blue Exclusion Assay):

    • Cells are harvested and stained with trypan blue.

    • The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer to determine the percentage of cell death.[5]

Western Blot Analysis for Mitophagy Markers
  • Protein Extraction: Following in vivo or in vitro treatment, total protein is extracted from kidney tissue or cultured cells.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against mitophagy markers (e.g., LC3, PINK1, Parkin) and a loading control (e.g., β-actin).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[2]

Conclusion

The available evidence strongly suggests that for renal cell applications, Iodixanol is a preferable alternative to this compound due to its lower cytotoxicity, which is attributed to its iso-osmolarity and differential impact on cellular pathways related to oxidative stress, mitochondrial function, and apoptosis.[2][3][4][5][6] Researchers should consider these findings when designing experiments that involve the use of iodinated contrast media to ensure the integrity of their cellular models and the reliability of their results. For non-renal cell types, the choice of contrast agent should be guided by specific experimental goals and a careful review of the available literature.

References

Validating the Removal of Iohexol from Purified Virus Preparations: A Comparative Guide to Size-Exclusion Chromatography and Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of virus preparations is paramount for the accuracy of downstream applications and the safety of therapeutic products. When Iohexol is used as a density gradient medium for virus purification, its subsequent removal must be validated. This guide provides an objective comparison of two common methods for this compound removal: Size-Exclusion Chromatography (SEC) and Dialysis, supported by experimental data and detailed protocols.

Performance Comparison: Size-Exclusion Chromatography vs. Dialysis

The choice between Size-Exclusion Chromatography (SEC) and Dialysis for removing this compound depends on several factors, including the required level of purity, processing time, scalability, and the sensitivity of the virus to shear forces. While direct comparative studies on this compound removal from the same virus preparation are limited, a review of analogous processes like desalting and buffer exchange provides valuable insights.

ParameterSize-Exclusion Chromatography (SEC)DialysisKey Considerations & Supporting Data
This compound Removal Efficiency High; capable of near-complete removal in a single run.High; efficiency depends on dialysis volume, duration, and number of buffer changes.SEC can separate molecules based on size, effectively separating large virus particles from small this compound molecules. Dialysis relies on concentration gradients and can achieve high purity with multiple buffer changes over an extended period.
Virus Recovery Rate Typically reported between 80-95% for various viruses.[1]Highly variable, reported from 50% to near 100%, but can be lower due to sample handling and membrane adsorption.[2]Recovery in both methods can be influenced by the specific virus, its stability, and the optimization of the protocol.
Processing Time Fast; typically completed in 30-60 minutes per sample.Slow; typically requires 12-48 hours with multiple buffer changes.SEC is significantly faster, making it suitable for high-throughput applications.
Scalability Readily scalable for larger volumes by using larger columns.Scalable, but larger volumes require significantly more dialysis buffer and larger membranes, which can be cumbersome.SEC is generally considered more straightforward to scale up for industrial applications.
Impact on Virus Infectivity Generally low impact due to gentle separation mechanism and short processing time.Can have a higher impact due to prolonged exposure to buffer interfaces and potential for aggregation on the membrane.The impact on infectivity is virus-dependent and should be empirically determined. One study noted that residual iodixanol (B1672021) (similar to this compound) was not toxic to HeLa cells, suggesting that complete removal may not always be necessary for certain in-vitro assays.[3]
Final Sample Concentration Results in some dilution of the virus preparation.Can lead to an increase in sample volume (dilution) due to osmotic effects.Both methods typically require a subsequent concentration step if a higher virus titer is needed.
Cost (Consumables & Equipment) Higher initial cost for chromatography columns and systems.Lower initial cost for dialysis tubing/cassettes, but can have higher recurring costs for large volumes of high-purity buffer.The cost-effectiveness depends on the scale and frequency of use.

Experimental Protocols

Protocol for this compound Removal using Size-Exclusion Chromatography (SEC)

This protocol is designed for the removal of this compound from a purified adenovirus preparation.[4]

Materials:

  • Purified virus preparation containing this compound.

  • Size-exclusion chromatography column (e.g., Sephadex G-25, PD-10 desalting column).

  • Equilibration and elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Chromatography system or stand with collection tubes.

  • UV spectrophotometer.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of the desired elution buffer at the recommended flow rate. This ensures the column is free of any storage solutions and is conditioned with the final buffer.

  • Sample Loading: Carefully load the virus sample onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume for optimal separation).

  • Elution: Begin the elution with the equilibration buffer. The large virus particles will travel through the column in the void volume and elute first. The smaller this compound molecules will enter the pores of the chromatography resin and elute later.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 0.5-1.0 mL).

  • Virus Detection: Monitor the absorbance of the eluate at 260 nm and 280 nm to detect the virus-containing fractions. The virus peak will be the first major peak to elute.

  • This compound Detection: The elution of this compound can be monitored by a significant increase in absorbance at 245 nm in later fractions.

  • Pooling and Analysis: Pool the fractions containing the purified virus. A portion of the pooled sample should be reserved for this compound quantification and virus characterization (e.g., titer, infectivity).

Protocol for this compound Removal using Dialysis

This protocol is suitable for removing this compound from lentivirus preparations.[2]

Materials:

  • Purified virus preparation containing this compound.

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 100 kDa for most viruses.

  • Dialysis buffer (e.g., PBS, pH 7.4), at least 1000 times the sample volume.

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.

  • Sample Loading: Carefully load the virus sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clips or seal the cassette.

  • Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The volume of the buffer should be at least 100 times the sample volume. Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag) to ensure gentle agitation.

  • First Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C.

  • Second Buffer Exchange: Discard the used dialysis buffer and replace it with fresh, cold buffer. Continue dialysis for another 2-4 hours or overnight at 4°C.

  • Third Buffer Exchange (Optional but Recommended): For maximum removal of this compound, perform a third buffer exchange and continue dialysis for an additional 2-4 hours.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the virus sample from the tubing or cassette.

  • Analysis: Analyze the purified virus sample for residual this compound, virus titer, and infectivity.

Protocol for Validation of an HPLC-UV Method for this compound Quantification

This protocol outlines the key steps for validating an HPLC-UV method to quantify residual this compound in purified virus preparations.[5][6][7]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase: Acetonitrile and water (gradient or isocratic).

  • This compound reference standard.

  • Purified virus preparation matrix (the same buffer the final virus product is in).

Validation Parameters and Acceptance Criteria:

  • Specificity:

    • Procedure: Analyze blank matrix, matrix spiked with this compound, and the purified virus sample.

    • Acceptance Criteria: The blank matrix should not show any interfering peaks at the retention time of this compound.

  • Linearity:

    • Procedure: Prepare a series of at least five calibration standards by spiking the matrix with known concentrations of this compound. Plot the peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy:

    • Procedure: Analyze at least three replicates of samples spiked with known concentrations of this compound at low, medium, and high levels within the linear range.

    • Acceptance Criteria: The mean recovery should be within 80-120% of the theoretical concentration.

  • Precision (Repeatability and Intermediate Precision):

    • Procedure:

      • Repeatability (Intra-assay): Analyze at least six replicates of a spiked sample on the same day.

      • Intermediate Precision (Inter-assay): Analyze at least three replicates of a spiked sample on different days, with different analysts, or on different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Procedure: Determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of low-concentration standards.

    • Acceptance Criteria: The LOQ must be sufficiently low to ensure that residual this compound levels in the final product are below the acceptable limit.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_purification Virus Purification cluster_removal This compound Removal cluster_validation Validation start Crude Virus Lysate purification This compound Gradient Ultracentrifugation start->purification sec Size-Exclusion Chromatography purification->sec Method 1 dialysis Dialysis purification->dialysis Method 2 quantification Quantify Residual this compound (HPLC-UV) sec->quantification characterization Virus Characterization (Titer, Infectivity, Purity) sec->characterization dialysis->quantification dialysis->characterization quantification->characterization Inform

Caption: Experimental workflow for validating this compound removal.

logical_comparison cluster_sec Size-Exclusion Chromatography cluster_dialysis Dialysis sec_speed Fast sec_scalability Easily Scalable choice Method Selection sec_speed->choice Time-sensitive applications sec_cost Higher Initial Cost sec_scalability->choice Large-scale production sec_dilution Moderate Dilution sec_cost->choice Higher throughput needs dialysis_speed Slow dialysis_scalability More Complex Scaling dialysis_speed->choice Non-urgent processing dialysis_cost Lower Initial Cost dialysis_scalability->choice Lab-scale, flexible volumes dialysis_dilution Potential for Higher Dilution dialysis_cost->choice Lower initial investment

Caption: Logical comparison for selecting an this compound removal method.

References

A Comparative Guide: Non-Ionic (Iohexol) vs. Ionic (Metrizamide) Gradient Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate density gradient medium is a critical step for the successful separation of cells, subcellular organelles, and macromolecules. The choice between non-ionic and ionic media can significantly impact the viability, integrity, and function of the biological sample. This guide provides an objective comparison between Iohexol, a widely used non-ionic medium, and Metrizamide (B1676532), a first-generation ionic medium, supported by their physicochemical properties and performance in experimental applications.

Core Principles: Ionic vs. Non-Ionic Media

The fundamental difference between this compound and Metrizamide lies in their behavior in aqueous solutions.

  • Ionic Media (Metrizamide): Metrizamide is a tri-iodinated benzamido derivative of glucose. While it is often referred to as non-ionic in older literature because it does not carry a net charge, it is considered ionic by its nature as it can dissociate in solution, leading to higher osmolality at a given concentration compared to truly non-ionic compounds. This higher osmolality can induce osmotic stress on cells and organelles.

  • Non-Ionic Media (this compound): this compound is a second-generation, non-ionic, water-soluble contrast agent.[1] Its structure is based on a tri-iodinated benzene (B151609) ring with hydrophilic groups that prevent it from dissociating into ions in solution.[1] This results in a lower osmolality for a given density, making it gentler on biological specimens and minimizing osmotic effects.[2]

Quantitative Data Comparison

The selection of a gradient medium is often dictated by its physical and biological properties. The following table summarizes the key quantitative parameters for this compound and Metrizamide.

PropertyThis compoundMetrizamideKey Considerations for Researchers
Molecular Weight 821.14 g/mol [3]789.1 g/mol Affects viscosity and diffusion rates within the gradient.
Ionic Nature Non-ionic[1]Ionic[4]Non-ionic media generally have lower osmolality, reducing osmotic stress on cells.[2]
Osmolality Low; ranges from 322 to 844 mOsm/kg, which is 1.1 to 3 times that of blood plasma.[2]Higher than this compound at equivalent concentrations.Lower osmolality is crucial for maintaining cell viability and morphological integrity.
Biocompatibility High; generally considered non-toxic and is not metabolized by mammalian cells.[1][4]Lower; can cause metabolic disturbances, particularly affecting glucose metabolism.[5]This compound is preferred for sensitive cell types and applications requiring high cell viability.
Cytotoxicity Lower cytotoxicity compared to Metrizamide.[6]Higher cytotoxicity, partly due to hyperosmolality.[5][6]Studies show this compound induces less cell lysis and has a better safety profile.[3][6]

Performance in Experimental Applications

The theoretical advantages of non-ionic media like this compound translate into tangible benefits in various laboratory applications.

Cell Separation and Viability

In cell separation studies, maintaining cell viability and function is paramount.

  • This compound: Due to its lower osmolality and cytotoxicity, this compound is superior for isolating viable cells. A study on human endothelial cells showed that this compound induced significantly less cell lysis (about 40%) compared to other ionic contrast media after 24 hours.[6] While still exhibiting some dose- and time-dependent cytotoxicity, brief exposure does not significantly impact mesenchymal stem cell function and viability.[7]

  • Metrizamide: While effective for purifying tumor cells with 85-95% viability reported in some studies, its use comes with a higher risk of cellular stress.[8] Research has indicated that Metrizamide can cause metabolic disturbances in neural tissue cells, which is a significant drawback for neurological research.[5]

Subcellular and Macromolecule Fractionation

The integrity of organelles and macromolecules is crucial for downstream analysis.

  • This compound: Its inert and non-metabolized nature makes it suitable for isolating sensitive subcellular components without interfering with subsequent enzymatic assays or structural analyses.[1][4]

  • Metrizamide: Has been successfully used for separating histone-DNA complexes and for the isopycnic sedimentation of DNA.[9][10] However, its potential to interact with proteins and affect metabolic processes must be considered.[5]

Experimental Protocols: A Methodological Overview

While specific protocols vary based on the sample and research goals, the general workflow for density gradient centrifugation using either medium follows a similar pattern. Below is a generalized protocol for the isolation of mononuclear cells from peripheral blood.

Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To separate PBMCs from other blood components (erythrocytes, granulocytes) using a density gradient.

Materials:

  • Whole blood collected with an anticoagulant (e.g., EDTA).

  • Phosphate Buffered Saline (PBS), sterile.

  • Density gradient medium: this compound-based solution (e.g., Nycodenz®) or Metrizamide solution, adjusted to a density of 1.077 g/mL.

  • Sterile conical centrifuge tubes (15 mL or 50 mL).

  • Sterile pipettes.

  • Centrifuge with a swinging-bucket rotor.

Methodology:

  • Blood Dilution: Dilute the whole blood sample 1:1 with sterile PBS at room temperature. This reduces the viscosity and allows for better separation.

  • Gradient Preparation: Carefully dispense the density gradient medium into a new conical tube. For a 15 mL tube, 4 mL of the medium is typically used.[11]

  • Layering the Sample: Slowly and carefully layer the diluted blood sample on top of the gradient medium.[11] It is critical to maintain a sharp interface and not disturb the gradient.

  • Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature (20°C).[11] Ensure the centrifuge's brake is turned off to prevent disruption of the separated layers upon stopping.

  • Cell Collection: After centrifugation, distinct layers will be visible. From the top down, you will see the plasma, a cloudy band of PBMCs at the plasma-gradient interface, the gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.

  • Isolation: Carefully aspirate the upper plasma layer. Using a sterile pipette, collect the PBMC layer.[11]

  • Washing: Transfer the collected PBMCs to a new tube and wash them with an excess of PBS (at least 3 times the volume of the collected cells) to remove platelets and the gradient medium.

  • Final Centrifugation: Centrifuge the washed cells at 200-250 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in the appropriate buffer or culture medium for downstream applications.

Visualizing the Workflow

As I am a language model, I am unable to generate visual diagrams. However, I can provide a textual representation of the experimental workflow using the DOT language logic that can be used to create a diagram.

DOT Language Representation for PBMC Isolation Workflow:

PBMC_Isolation_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_wash Washing & Final Steps Dilute_Blood Dilute Whole Blood with PBS (1:1) Prepare_Gradient Add Gradient Medium to Tube Layer_Blood Carefully Layer Diluted Blood Prepare_Gradient->Layer_Blood Maintain sharp interface Centrifuge Centrifuge (400g, 30 min, no brake) Layer_Blood->Centrifuge Collect_PBMCs Aspirate Plasma, Collect PBMC Layer Centrifuge->Collect_PBMCs Forms distinct layers Wash_Cells Wash PBMCs with PBS Collect_PBMCs->Wash_Cells Final_Spin Centrifuge (250g, 10 min) Wash_Cells->Final_Spin Resuspend Resuspend Cell Pellet for Downstream Use Final_Spin->Resuspend

Caption: Workflow for PBMC isolation using density gradient centrifugation.

Conclusion

The choice between this compound and Metrizamide represents a classic example of the evolution of laboratory reagents toward improved biocompatibility. While both media can be used for density gradient separations, the evidence strongly favors the non-ionic medium, this compound, for applications involving live cells or sensitive biological macromolecules. Its lower osmolality and reduced cytotoxicity ensure higher cell viability and less interference with cellular functions.[5][6][12] For researchers and drug development professionals, this compound provides more reliable and reproducible results, particularly in studies where the physiological integrity of the isolated components is critical. Metrizamide, while historically significant, is largely superseded by newer, gentler non-ionic media for most cell separation applications.

References

Evaluating the impact of Iohexol on downstream applications like PCR or Western blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing downstream applications such as Polymerase Chain Reaction (PCR) and Western blotting, the presence of exogenous compounds like the contrast agent Iohexol in biological samples can be a significant concern. This guide provides a comprehensive comparison of how this compound can impact these sensitive assays and offers insights into potential alternatives and mitigation strategies, supported by available data and detailed experimental protocols.

Impact of this compound on PCR and Western Blotting: A Comparative Overview

While direct head-to-head comparative studies with quantitative data on the impact of this compound versus specific alternatives on PCR and Western blotting are not extensively available in peer-reviewed literature, the existing evidence points towards potential interference. Iodinated contrast media, including this compound, have been shown to interfere with various laboratory tests.[1][2] This interference can be due to several factors, such as the high density and viscosity of the agent, its potential to interact with proteins and nucleic acids, and its effect on enzymatic reactions.

For PCR , the primary concern is the inhibition of DNA polymerase activity. While specific inhibitory concentrations of this compound on PCR are not well-documented in readily available literature, studies have shown that iodinated contrast agents can induce DNA double-strand breaks, which could potentially compromise the integrity of the template DNA for PCR.[3][4][5][6]

For Western blotting , this compound may interfere with several steps, including protein quantification, gel electrophoresis, and antibody-antigen interactions. Reports indicate that this compound can cause abnormal peaks in capillary zone electrophoresis of serum proteins, suggesting it can interact with proteins and potentially affect their migration in a gel.[1][7] This could lead to inaccurate molecular weight estimation or smearing of protein bands. Furthermore, the iodine content could interfere with detection methods, particularly those involving chemiluminescence or colorimetric reactions.

Due to the limited availability of direct comparative data, the following table summarizes the potential impact of this compound based on existing studies and contrasts it with hypothetical ideal characteristics of an alternative agent.

FeatureThis compoundIdeal Alternative
PCR Compatibility Potential for DNA polymerase inhibition and DNA damage.[3][4][5][6]Inert with no impact on DNA polymerase activity or DNA integrity.
Western Blotting Compatibility May interfere with protein migration and quantification.[1][7]Does not interact with proteins or interfere with electrophoretic separation and detection.
Data on Interference Primarily qualitative and inferred from broader studies on laboratory assays.[1][8][9]Quantitative data available demonstrating non-interference.
Removal from Sample Requires specific purification steps that may lead to sample loss.Easily removed or does not require removal.

Experimental Protocols

The following are detailed protocols for PCR and Western blotting. Sections on potential this compound interference and suggested modifications are included to guide researchers working with samples that may contain this contrast agent.

Protocol 1: Polymerase Chain Reaction (PCR)

Objective: To amplify a specific DNA target from a biological sample potentially containing this compound.

Materials:

  • DNA template (from cells or tissue exposed to this compound)

  • Forward and Reverse Primers

  • dNTPs

  • Taq DNA Polymerase

  • PCR Buffer

  • Nuclease-free water

  • Thermal cycler

  • Optional: DNA purification kit

Methodology:

  • Sample Preparation and DNA Extraction:

    • Extract DNA from the biological sample using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

    • This compound Mitigation: If this compound contamination is suspected, it is highly recommended to include a DNA purification step. Commercial PCR cleanup kits can help remove inhibitors.[10][11] Alternatively, ethanol (B145695) precipitation can be used, though it may be less effective at removing all traces of the contrast agent.[12]

  • PCR Reaction Setup:

    • In a sterile PCR tube, prepare the reaction mixture on ice as follows (for a 25 µL reaction):

      Component Volume Final Concentration
      5X PCR Buffer 5 µL 1X
      dNTPs (10 mM) 0.5 µL 200 µM
      Forward Primer (10 µM) 1.25 µL 0.5 µM
      Reverse Primer (10 µM) 1.25 µL 0.5 µM
      Taq DNA Polymerase 0.25 µL 1.25 units
      DNA Template 1-5 µL < 250 ng

      | Nuclease-free water | to 25 µL | |

    • Note on Potential this compound Interference: If residual this compound is present, it may be necessary to optimize the concentration of MgCl2 and DNA polymerase, as some inhibitors can be overcome by adjusting these components.

  • Thermal Cycling:

    • Place the PCR tubes in the thermal cycler and run the following program (example):

      • Initial Denaturation: 95°C for 3 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (primer-dependent)

        • Extension: 72°C for 1 minute/kb

      • Final Extension: 72°C for 5 minutes

      • Hold: 4°C

  • Analysis of PCR Products:

    • Analyze the amplified DNA by agarose (B213101) gel electrophoresis.

    • Potential Impact of this compound: Look for faint or absent bands, or smearing, which could indicate PCR inhibition.

Protocol 2: Western Blotting

Objective: To detect a specific protein in a biological sample potentially containing this compound.

Materials:

  • Cell or tissue lysate

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Sample Preparation and Protein Quantification:

    • Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer).[13]

    • This compound Mitigation: If possible, perform a buffer exchange or dialysis step on the lysate to remove this compound before protein quantification.

    • Quantify the protein concentration using a standard assay (e.g., BCA or Bradford).

    • Potential this compound Interference: Be aware that this compound may interfere with some protein quantification assays. It is advisable to run a control with a known concentration of protein spiked with this compound to assess the degree of interference.

  • SDS-PAGE:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Potential Impact of this compound: this compound's density may affect sample loading and migration. Observe for any abnormalities in band migration compared to a clean control.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Potential this compound Interference: Residual this compound could potentially affect antibody binding, although this is less documented.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Potential Impact of this compound: The iodine in this compound could potentially quench or otherwise interfere with the chemiluminescent signal, leading to weaker bands.

Visualizing the Workflow and Potential Interference

To better illustrate the experimental processes and the points at which this compound might exert an influence, the following diagrams are provided in DOT language.

PCR_Workflow cluster_pre_pcr Sample Preparation cluster_pcr PCR Amplification cluster_post_pcr Analysis Sample Biological Sample (Potentially with this compound) Extraction DNA Extraction Sample->Extraction Interference1 DNA Damage Sample->Interference1 Purification DNA Purification (Mitigation Step) Extraction->Purification PCR_Mix PCR Reaction Setup Purification->PCR_Mix Amplification Thermal Cycling PCR_Mix->Amplification Interference2 Polymerase Inhibition PCR_Mix->Interference2 Gel Agarose Gel Electrophoresis Amplification->Gel Interference3 Reduced Yield Gel->Interference3

Caption: PCR workflow with potential this compound interference points.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Lysate Cell/Tissue Lysate (Potentially with this compound) Quantification Protein Quantification Lysate->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Interference1 Inaccurate Quantification Quantification->Interference1 Transfer Protein Transfer SDS_PAGE->Transfer Interference2 Altered Migration SDS_PAGE->Interference2 Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Interference3 Reduced Signal Detection->Interference3

Caption: Western blot workflow showing potential this compound interference.

Alternatives to this compound

For researchers who have control over the contrast agents used in their experimental models, considering alternatives with lower potential for downstream interference is advisable.

  • Gadolinium-based contrast agents (GBCAs): Used in MRI, these have a different chemical basis and may not present the same interference profile as iodinated compounds. However, their impact on PCR and Western blotting would need to be empirically determined.

  • Other non-ionic, iodinated contrast media: Agents like iopamidol (B1672082) and iodixanol (B1672021) are structurally similar to this compound and may have comparable, though not identical, effects.

  • Formulations with lower concentrations: Using the lowest effective concentration of any contrast agent can help minimize its impact on subsequent analyses.

Conclusion

While this compound is an effective contrast agent for imaging, its presence in biological samples can pose a challenge for sensitive downstream applications like PCR and Western blotting. The primary concerns are the inhibition of enzymatic reactions, potential damage to nucleic acids, and interference with protein analysis. Researchers should be aware of these potential issues and, when possible, implement mitigation strategies such as sample purification. When designing studies, considering alternative contrast agents that are less likely to interfere with molecular biology workflows may be beneficial. Further research providing direct quantitative comparisons between this compound and its alternatives in these specific applications would be of great value to the scientific community.

References

Safety Operating Guide

Step-by-Step Iohexol Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Iohexol is critical for laboratory safety and environmental protection. Due to its chemical stability and persistence, this compound is not effectively removed by standard wastewater treatment processes, leading to its accumulation in the environment.[1][2] Adherence to proper disposal protocols is essential to minimize the ecological impact of this widely used laboratory chemical.

The primary directive for this compound waste is to never discharge it into sewers or waterways .[1][3] All disposal must comply with local, state, and federal regulations.[1][4]

1. Initial Assessment of this compound Waste

  • Identify the type of waste: Is it unused, uncontaminated this compound in its original container, or is it contaminated from experimental use (e.g., mixed with other substances)?

  • Quantify the waste: Determine the volume of this compound that requires disposal.

2. Segregation and Storage

  • Keep this compound waste in its original container or a clearly labeled, sealed, and non-reactive container.[4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

3. Selecting the Appropriate Disposal Method

The preferred disposal methods for this compound are recycling or incineration. Disposing of this compound as standard trash is not recommended due to its environmental persistence.

Method A: Recycling (Preferred for Uncontaminated Product)

Several manufacturers have implemented programs to recycle unused iodinated contrast media. This is the most environmentally friendly option as it allows for the recovery and reuse of iodine.[5][6]

  • GE Healthcare Iodine Recycling Program: This program is available in the United States, Canada, and 11 European countries.[7]

    • Participants receive special 3-liter containers to collect unused and uncontaminated GE iodinated contrast media.[6][7]

    • Once full, the containers are shipped to GE's facility in Norway.[7]

    • The facility extracts the iodine to create new contrast media.[6][7]

  • Bayer re:contrast Program: In some European countries, Bayer offers a program to collect and recycle contrast media residues for the non-pharmaceutical market.[8]

Action: Contact your this compound supplier to determine if a take-back or recycling program is available.

Method B: High-Temperature Incineration (for Contaminated or Non-Recyclable Product)

If recycling is not an option, the recommended disposal method is incineration by a licensed hazardous waste management company.[9]

  • Procedure: Arrange for a licensed hazardous waste contractor to collect the this compound waste.

  • Facility Notification: The incineration facility must be informed that the waste contains iodine to ensure appropriate scrubber controls are in place.[10]

  • Environmental Outcome: Incineration effectively destroys the complex organic structure of this compound, converting it into molecular iodine and iodine salts, which are naturally occurring in the environment.[5]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.

  • Minor Spills (Dry Powder):

    • Use dry clean-up procedures; avoid generating dust.[1]

    • Collect the residue and place it in a sealed, labeled plastic bag or container for disposal.[1]

    • Wash the affected area with large amounts of water.[1]

  • Minor Spills (Liquid):

    • Clean up with a moist cloth or paper towel.[10]

    • Contain the spill and prevent it from entering drains or water courses.[1][4]

    • Place cleaning materials and recovered product into a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate and alert personnel in the area.[1]

    • Contact your institution's emergency responders or EHS office.[1]

    • Prevent spillage from entering drains by any available means.[1]

Summary of Disposal Options

Disposal MethodBest ForKey RequirementsEnvironmental Outcome
Recycling Unused, uncontaminated this compound from participating manufacturers.Participation in a manufacturer's take-back program (e.g., GE Healthcare, Bayer).[7][8]Iodine is recovered and reused, creating a circular economy and preventing environmental release.[5][6]
Incineration Contaminated this compound or when recycling is not available.Disposal via a licensed hazardous waste facility; notification of iodine content is required.[9][10]The chemical compound is destroyed, breaking down into naturally occurring iodine forms.[5]
Sewer/Waterway NEVER appropriate. N/ALeads to environmental contamination as wastewater treatment plants cannot effectively remove it.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated assess Assess Waste: Uncontaminated or Contaminated? start->assess recycle_check Is Manufacturer Recycling Program Available? assess->recycle_check Uncontaminated collect_incinerate Collect in Sealed, Labeled Hazardous Waste Container assess->collect_incinerate Contaminated collect_recycle Collect in Designated Recycling Container recycle_check->collect_recycle Yes recycle_check->collect_incinerate No return_recycle Return to Manufacturer for Recycling collect_recycle->return_recycle contact_ehs Contact EHS / Licensed Hazardous Waste Vendor collect_incinerate->contact_ehs incinerate Dispose via High-Temperature Incineration contact_ehs->incinerate spill Accidental Spill spill_proc Follow Emergency Spill Procedures spill->spill_proc

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iohexol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Iohexol. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound, a widely used iodinated contrast agent, requires careful handling due to potential hazards. While regulatory classifications may vary, a conservative approach to safety is paramount. Some sources classify this compound as a hazardous substance, citing risks of skin and eye irritation.[1][2] Therefore, treating it with appropriate caution is the most prudent course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent recommendation across safety data sheets is the use of appropriate personal protective equipment to prevent any direct contact with this compound.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, which may cause irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical goggles. Contact lenses should not be worn as they can absorb and concentrate irritants.[3]To protect eyes from splashes, which can cause serious eye irritation.[1][2]
Body Protection Laboratory coat. Impervious clothing may be necessary if there is a risk of significant exposure.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-certified respirator may be required if dust is generated or if working in a poorly ventilated space.[3]To prevent inhalation of dust particles, which may cause respiratory irritation.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage:
  • Inspect containers for damage upon receipt.

  • Store in a cool, dry, well-ventilated area, away from incompatible materials.[3]

  • Keep containers tightly sealed when not in use.[3]

Handling and Use:
  • Preparation:

    • Ensure a clean and organized workspace.

    • Confirm that an eye-wash station and safety shower are readily accessible.[2]

    • Don all required PPE before handling the substance.

  • Procedure:

    • Handle this compound in a well-ventilated area to minimize inhalation of any dust.[3]

    • Avoid all personal contact with the substance, including inhalation.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Procedure:

    • Wash hands thoroughly with soap and water after handling.[3]

    • Decontaminate the work area.

    • Launder contaminated work clothes separately before reuse.[3]

Disposal Plan:
  • Dispose of waste this compound and contaminated materials in a suitable, labeled container.[3]

  • Follow all local, state, and federal regulations for chemical waste disposal. Some sources indicate that, as of their revision date, the product does not meet the EPA definition of hazardous waste; however, it is crucial to verify this with your institution's environmental health and safety department.[4]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a swift and informed response is critical.

Spill Response:
  • Minor Spills:

    • Remove all ignition sources.[3]

    • Clean up spills immediately.[3]

    • Use dry clean-up procedures and avoid generating dust.[3]

    • Place the spilled material into a suitable, labeled container for waste disposal.[3]

  • Major Spills:

    • Evacuate the area and alert personnel.[3]

    • Contact your institution's emergency responders.[3]

    • Control personal contact by wearing appropriate protective clothing.[3]

    • Prevent spillage from entering drains or water courses.[3]

Personal Exposure:
  • Skin Contact:

    • Wash the affected area with plenty of soap and water.[1][2]

    • Remove contaminated clothing and wash it before reuse.[2]

    • Seek medical attention if irritation develops or persists.[3]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • Remove contact lenses if present and easy to do.[3]

    • Seek prompt medical attention.[2]

  • Inhalation:

    • Move the individual to fresh air.[2][3]

    • Encourage the patient to blow their nose to ensure a clear breathing passage.[3]

    • If irritation or discomfort persists, seek medical attention.[3]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, have them drink one or two glasses of water to dilute the substance.

    • Seek immediate medical attention.

Visualizing Safe Handling and Emergency Protocols

To further clarify the necessary steps for safe handling and emergency response, the following diagrams illustrate the procedural workflows.

G Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Well-Ventilated Area prep1->prep2 prep3 Verify Access to Safety Shower & Eyewash prep2->prep3 handle1 Weigh/Measure this compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G Figure 2: Emergency Response Workflow for this compound Exposure cluster_response Figure 2: Emergency Response Workflow for this compound Exposure exposure Exposure Event skin Skin Contact: Wash with soap and water exposure->skin eye Eye Contact: Flush with water for 15 mins exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Drink water, Do NOT induce vomiting exposure->ingestion seek_medical Seek Medical Attention skin->seek_medical if irritation persists eye->seek_medical inhalation->seek_medical if discomfort persists ingestion->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iohexol
Reactant of Route 2
Reactant of Route 2
Iohexol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.